molecular formula C10H9FO B1443266 3-(2-Fluorophenyl)cyclobutan-1-one CAS No. 1080636-31-2

3-(2-Fluorophenyl)cyclobutan-1-one

Cat. No.: B1443266
CAS No.: 1080636-31-2
M. Wt: 164.18 g/mol
InChI Key: ZNHOEHONJNYTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHOEHONJNYTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080636-31-2
Record name 3-(2-fluorophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Fluorophenyl)cyclobutan-1-one, a valuable building block for researchers, scientists, and drug development professionals. The cyclobutane motif is of growing interest in medicinal chemistry, offering a three-dimensional scaffold that can impart desirable physicochemical properties to drug candidates.[1] The introduction of a 2-fluorophenyl substituent further enhances the potential for molecular interactions and metabolic stability. This guide details a robust synthetic protocol for the preparation of this compound via a Suzuki-Miyaura cross-coupling reaction and outlines the analytical techniques for its thorough characterization.

Introduction: The Significance of the 3-Arylcyclobutanone Scaffold

The rigid, puckered structure of the cyclobutane ring offers a unique conformational constraint that is increasingly exploited in drug design to improve binding affinity and selectivity.[1] When incorporated into a molecule, the cyclobutane scaffold can act as a bioisosteric replacement for other cyclic or aromatic systems, providing a novel vector for substituent placement in three-dimensional space. The introduction of an aryl group at the 3-position of the cyclobutanone ring creates a versatile intermediate for further functionalization. Specifically, the presence of a fluorine atom on the phenyl ring, as in this compound, can modulate the electronic properties of the molecule, influence its metabolic stability, and introduce the potential for specific fluorine-protein interactions, which are of significant interest in modern medicinal chemistry.

Synthesis of this compound: A Suzuki-Miyaura Approach

The formation of the carbon-carbon bond between the cyclobutane ring and the 2-fluorophenyl group can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction offers high functional group tolerance and generally proceeds under mild conditions with high yields. The proposed synthetic strategy involves the coupling of a suitable 3-halocyclobutanone with 2-fluorophenylboronic acid.

Synthetic Pathway

Synthesis of this compound start 3-Bromocyclobutan-1-one reaction Suzuki-Miyaura Coupling start->reaction Reactant reagent 2-Fluorophenylboronic Acid reagent->reaction Coupling Partner catalyst Pd Catalyst & Ligand catalyst->reaction base Base base->reaction solvent Solvent solvent->reaction product This compound reaction->product Yields

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • 3-Bromocyclobutan-1-one

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromocyclobutan-1-one (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Characterization Workflow

Characterization Workflow synthesis Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Structural Elucidation ir Infrared (IR) Spectroscopy synthesis->ir Functional Group Identification ms Mass Spectrometry (MS) synthesis->ms Molecular Weight Confirmation purity Purity Assessment (e.g., HPLC, GC-MS) synthesis->purity Purity Analysis final Confirmed Structure and Purity nmr->final ir->final ms->final purity->final

Caption: A typical workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR Aromatic protons (4H) in the range of δ 7.0-7.5 ppm. The methine proton (1H) on the cyclobutane ring adjacent to the phenyl group is expected around δ 3.5-4.0 ppm. The methylene protons (4H) of the cyclobutanone ring are predicted to appear as multiplets between δ 2.5 and 3.5 ppm.
¹³C NMR The carbonyl carbon is expected to resonate around δ 208-212 ppm. The aromatic carbons will appear in the region of δ 115-165 ppm, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The methine carbon attached to the phenyl group is predicted to be in the range of δ 35-45 ppm, and the methylene carbons of the cyclobutanone ring are expected between δ 40-55 ppm. The chemical shifts will be influenced by the fluorine substituent.[4]
IR Spectroscopy A strong, sharp absorption band characteristic of a four-membered cyclic ketone (C=O stretch) is expected in the range of 1780-1750 cm⁻¹.[5] Aromatic C-H stretching vibrations should appear around 3100-3000 cm⁻¹, and C-F stretching vibrations are anticipated in the 1300-1100 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z = 164.06. Common fragmentation patterns for cyclic ketones include α-cleavage and loss of CO.[6][7][8][9][10] The presence of the fluorophenyl group will influence the fragmentation, potentially leading to fragments corresponding to the fluorophenyl cation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, and the outlined analytical techniques will ensure the confirmation of its structure and purity. As a versatile building block, this compound holds significant potential for the development of novel therapeutic agents and functional materials.

References

  • GCMS Section 6.11.2 - Whitman People. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017, September 1). Retrieved January 20, 2026, from [Link]

  • Mass Spectra of Ketones | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • SUPPORTING INFORMATION FOR. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy of Ketones | PDF - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved January 20, 2026, from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Phenyl-2-butanone - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 20, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Phenyl-2-butanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]

  • WO 2016/175555 A2 - Googleapis.com. (2016, November 3).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • (12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (2003, December 29).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 20, 2026, from [Link]

  • EP1161408B1 - Method of producing cyclobutanone - Google Patents. (n.d.).
  • US4028418A - Process for the preparation of cyclobutanones - Google Patents. (n.d.).
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Fluorophenyl)cyclobutan-1-one is a fluorinated carbocyclic compound of increasing interest within medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity (LogP), and binding affinity for biological targets. As a synthetic intermediate, for instance in the preparation of 3-(2-Fluorophenyl)cyclobutan-1-ol, understanding its fundamental physicochemical properties is paramount for reaction optimization, purification, and predicting its behavior in various chemical and biological systems.[1]

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, supplemented with experimental data from structurally analogous compounds to provide a reliable physicochemical profile. Furthermore, detailed, field-proven experimental protocols for determining key parameters such as lipophilicity, acidity, and stability are presented to empower researchers in their drug development endeavors.

Structural and Physicochemical Profile

Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, a combination of computationally predicted values and experimental data from structurally related analogs is presented to offer a robust estimation of its physicochemical profile.

Predicted Physicochemical Properties

Computational models offer a valuable first-pass assessment of a molecule's characteristics. The following table summarizes the predicted properties for this compound.

PropertyPredicted ValuePrediction Tool/Source
Molecular Weight 164.18 g/mol PubChem[2]
XLogP3-AA 1.5PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]
Topological Polar Surface Area 17.1 ŲPubChem[2]
Exact Mass 164.063743068 DaPubChem[2]

Note: These values are computationally derived and should be confirmed via experimental methods.

Experimental Data for Analogous Compounds

To ground the predicted data, experimental values for structurally similar compounds are provided below. These analogs serve as valuable benchmarks for estimating the properties of this compound.

CompoundStructureMelting Point (°C)Boiling Point (°C)SolubilitylogPpKa
Cyclobutanone Cyclobutanone-50.9[3]99.75[3]Soluble in water--
3-Phenylcyclobutan-1-one 3-Phenylcyclobutan-1-one-109-118 @ 10 Torr[4]-1.4 (est.)[5]-
3-(3-Bromophenyl)cyclobutan-1-one 3-(3-Bromophenyl)cyclobutan-1-one---2.79 (est.)[6]-

Disclaimer: The data for analogous compounds are for estimation purposes and may not be fully representative of this compound.

Experimental Protocols for Physicochemical Characterization

This section details robust, standardized methodologies for the experimental determination of critical physicochemical properties for small molecules like this compound.

Lipophilicity (LogP/LogD) Determination: Shake-Flask Method

Expertise & Experience: The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[7] For ionizable compounds, determining the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is often more relevant for predicting in vivo behavior.[7][8] The choice of analytical method (e.g., HPLC, NMR) depends on the compound's properties, such as the presence of a chromophore or a fluorine atom.

Trustworthiness: This protocol incorporates mutual saturation of the solvent phases to ensure thermodynamic equilibrium, a critical step for accurate and reproducible results. The use of a sufficient mixing time and a defined settling period minimizes variability.

Methodology:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.[7]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[8]

  • Partitioning Experiment:

    • In a vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated 1-octanol.[8]

    • Add 10 µL of the 10 mM compound stock solution.[8]

    • Cap the vial tightly and mix on a rotator for 1 hour at 30 rpm.[8]

    • Allow the vial to stand undisturbed for a sufficient time to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR).

  • Calculation:

    • LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

¹⁹F NMR Spectroscopy for LogP Determination: For fluorinated compounds lacking a strong UV chromophore, ¹⁹F NMR offers a powerful alternative for quantification.[9][10] This technique is highly specific and can often be performed on complex mixtures without extensive purification.[10]

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_solvents Prepare Pre-Saturated 1-Octanol and PBS (pH 7.4) partition Combine Solvents and Stock Solution prep_solvents->partition prep_sample Prepare 10 mM Stock Solution of Compound in DMSO prep_sample->partition mix Mix for 1 hour partition->mix separate Allow Phase Separation mix->separate analyze Analyze Concentration in Each Phase (HPLC/LC-MS/¹⁹F NMR) separate->analyze calculate Calculate LogD analyze->calculate

Caption: Workflow for LogP/LogD Determination by the Shake-Flask Method.

Aqueous pKa Determination: Potentiometric Titration

Expertise & Experience: The pKa is a critical parameter influencing a compound's solubility, absorption, and distribution. For a ketone like this compound, the primary interest would be the pKa of the α-protons, which indicates its propensity for enolization. Potentiometric titration is a reliable and widely used method for pKa determination.[11]

Trustworthiness: This method relies on the direct measurement of pH changes upon the addition of a titrant, providing a titration curve from which the pKa can be accurately determined. The equivalence point and half-equivalence point are key indicators in this process.[12][13]

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

    • Ensure the solution is at a constant ionic strength by adding a background electrolyte (e.g., KCl).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the sample solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the compound.[12][13]

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis prep_sample Dissolve Compound in Appropriate Solvent System titrate Titrate with Standardized Base prep_sample->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH after Each Addition titrate->record_ph plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve determine_pka Determine pKa from Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Chemical Stability Assessment

Expertise & Experience: Assessing the chemical stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products.[14][15] Stability studies are typically conducted under various environmental conditions, including long-term and accelerated testing, to simulate storage and handling.[16][17]

Trustworthiness: This protocol follows the principles outlined in the ICH guidelines for stability testing, ensuring a systematic and scientifically sound approach.[18] The use of validated, stability-indicating analytical methods is essential for accurately quantifying the parent compound and detecting any degradants.[14]

Methodology:

  • Sample Preparation and Storage:

    • Prepare multiple, accurately weighed samples of this compound.

    • Store the samples under various conditions as outlined in the table below.[14][16]

    • Include a control sample stored at -20°C or -80°C.

Storage ConditionTemperatureRelative Humidity
Long-Term 25°C ± 2°C60% ± 5%
Accelerated 40°C ± 2°C75% ± 5%
Photostability As per ICH Q1B guidelines-
  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).[16]

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.

    • The method should be sensitive and linear over the expected concentration range.

  • Analysis and Reporting:

    • At each time point, dissolve a sample and analyze it using the validated HPLC method.

    • Quantify the amount of the parent compound remaining and any major degradation products formed.

    • Report the results as a percentage of the initial concentration.

Stability_Testing_Workflow cluster_analysis Analysis at Time Points (e.g., 0, 1, 3, 6 months) prep_samples Prepare and Package Samples store_samples Store Samples under Long-Term, Accelerated, and Photostability Conditions prep_samples->store_samples analyze_hplc Analyze by Validated Stability-Indicating HPLC Method store_samples->analyze_hplc quantify Quantify Parent Compound and Degradation Products analyze_hplc->quantify report Report Stability Profile quantify->report

Caption: Workflow for Chemical Stability Assessment.

Conclusion

While direct experimental data for this compound remains limited, this technical guide provides a robust framework for its physicochemical characterization. By leveraging computational predictions, data from analogous structures, and detailed, validated experimental protocols, researchers and drug development professionals can confidently assess the properties of this and other novel cyclobutane derivatives. The methodologies outlined herein are designed to ensure scientific integrity and generate the reliable data necessary to advance promising compounds through the development pipeline.

References

  • Benchchem. (n.d.). Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide.
  • Benchchem. (n.d.). Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols.
  • Enamine. (n.d.). LogD/LogP Background.
  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • BYJU'S. (n.d.). How to calculate pKa.
  • De Belder, S., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • JoVE. (2018, August 9). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.
  • Protocols.io. (2024, September 23). LogP / LogD shake-flask method.
  • Cambridge MedChem Consulting. (2019, January 12). LogD.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • CATO Research. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?
  • PubChem. (n.d.). 3-(3-Fluorophenyl)cyclobutanone.
  • SlideShare. (n.d.). Stability testing protocols for Pharmacy students.pptx.
  • YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • ChemRxiv. (2025, March 6). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2.
  • Wikipedia. (n.d.). pH.
  • BLDpharm. (n.d.). This compound.
  • PubChem. (n.d.). 3-Phenylcyclobutanone.
  • PubChem. (n.d.). 3-(3-Bromophenyl)cyclobutan-1-one.
  • Fluorochem. (n.d.). 3-(3-Bromophenyl)cyclobutan-1-one.
  • DTIC. (n.d.). I-' A D 1 I.
  • ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization.
  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • ChemicalBook. (n.d.). 3-((benzyloxy)methyl)cyclobutanone(172324-67-3) 1H NMR spectrum.
  • Achmem. (n.d.). 3-(3-Bromophenyl)cyclobutan-1-one.
  • SpectraBase. (n.d.). Cyclobutanone.
  • American Chemical Society. (2025, December 30). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines.
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • Wikipedia. (n.d.). Cyclobutanone.
  • Sigma-Aldrich. (n.d.). (1s,3s)-3-amino-3-(2-chlorophenyl)cyclobutan-1-ol.
  • BLDpharm. (n.d.). 3-Amino-3-(2-bromophenyl)cyclobutan-1-ol.

Sources

Spectroscopic data (NMR, IR, MS) of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Fluorophenyl)cyclobutan-1-one

Abstract: this compound is a valuable chemical intermediate in medicinal chemistry and materials science. The strategic incorporation of a fluorinated phenyl group onto a strained cyclobutane scaffold imparts unique conformational and electronic properties that are critical for designing novel molecular entities. Despite its potential, a comprehensive, publicly available experimental spectroscopic dataset for this compound is notably scarce. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed predictive analysis and robust methodological framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from structurally analogous compounds and first principles, this document explains the causality behind expected spectral features and provides self-validating experimental protocols for researchers to generate and confirm data in their own laboratories.

Introduction: The Structural and Analytical Challenge

The overall workflow for the complete spectroscopic characterization of a novel compound like this compound is a systematic process. It begins with sample preparation, proceeds through the acquisition of data from multiple orthogonal techniques, and culminates in an integrated interpretation to confirm the final structure.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation Prep Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Prep->NMR 分样 IR Infrared (IR) Spectroscopy Prep->IR 分样 MS Mass Spectrometry (EI-MS) Prep->MS 分样 NMR_Data Chemical Shifts, Couplings, Correlations NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure 综合解析 IR_Data->Structure 综合解析 MS_Data->Structure 综合解析

Caption: Overall analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we must consider the effects of the aromatic ring, the electronegative fluorine atom, and the strained cyclobutane ring.

Theoretical Considerations & Predicted Spectra

¹H NMR: The proton spectrum is expected to show distinct regions for aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-7.5 ppm): The four protons on the fluorophenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The fluorine atom's electron-withdrawing nature will generally shift these protons downfield compared to benzene (δ 7.27)[3].

  • Aliphatic Region (δ 3.0-4.0 ppm): The protons on the cyclobutane ring will exhibit complex splitting patterns due to their diastereotopic nature and restricted rotation. The methine proton at C3 (CH-Ar) will be the most downfield in this region, shifted by the adjacent aromatic ring. The protons at C2 and C4, adjacent to the carbonyl group, will be deshielded and appear as multiplets. The chemical shifts in cyclobutanes are known to be influenced by ring puckering and substituent effects[4][5].

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments.

  • Carbonyl Carbon (C1): The C=O carbon of cyclobutanones typically appears significantly downfield, often >200 ppm, due to ring strain.

  • Aromatic Carbons: Six distinct signals are expected. The carbon directly bonded to fluorine (C2') will show a large one-bond coupling constant (¹JCF, typically 240-260 Hz) and will be the most downfield of the aromatic carbons. Other carbons will show smaller two- and three-bond C-F couplings.

  • Aliphatic Carbons: The methine carbon (C3) attached to the phenyl ring will be shielded relative to the other aliphatic carbons. The methylene carbons (C2 and C4) adjacent to the carbonyl will be deshielded.

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of an aryl fluoride. Using hexafluorobenzene (-164.9 ppm) as a reference can aid in quantification and identification[6].

Predicted NMR Data Summary
Assignment Predicted ¹H NMR Predicted ¹³C NMR
C1-δ ~205-210 ppm
C2, C4δ ~3.1-3.4 ppm (m, 4H)δ ~45-50 ppm
C3δ ~3.6-3.9 ppm (m, 1H)δ ~30-35 ppm
C1'-δ ~130-135 ppm (d, ²JCF ≈ 15-20 Hz)
C2'-δ ~160-165 ppm (d, ¹JCF ≈ 245 Hz)
C3', C4', C5', C6'δ ~7.0-7.5 ppm (m, 4H)δ ~115-130 ppm (some with visible C-F coupling)

Note: 'd' denotes a doublet due to C-F coupling, 'm' denotes a multiplet. Predicted values are based on data for analogous compounds like 3-phenylcyclobutanone and fluorinated aromatics[7][8].

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds[9]. If solubility is poor, DMSO-d₆ can be used. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity nucleus, and spectra can be obtained quickly.

  • 2D NMR (Optional but Recommended): To unambiguously assign the complex multiplets of the cyclobutane ring, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is ideal for the rapid identification of functional groups. The spectrum of this compound will be dominated by the carbonyl stretch, which is highly characteristic.

Theoretical Considerations & Predicted Spectrum
  • C=O Stretch: The most intense and diagnostically useful peak will be the carbonyl stretch. In acyclic ketones, this appears around 1715 cm⁻¹. However, the ring strain in cyclobutanone increases the frequency of this vibration significantly, typically to ~1780-1800 cm⁻¹[10][11][12].

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will cause several weaker bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: The C-F stretch for an aryl fluoride typically results in a strong absorption in the 1200-1270 cm⁻¹ region.

  • Ring Vibrations: The cyclobutane ring itself has characteristic methylene group and ring bending motions, though these can be harder to assign definitively.

Predicted IR Data Summary
Wavenumber (cm⁻¹) Vibration Type Expected Intensity
~3100-3000Aromatic C-H StretchMedium-Weak
~2990-2850Aliphatic C-H StretchMedium
~1785Cyclobutanone C=O StretchStrong, Sharp
~1600, 1480Aromatic C=C StretchMedium-Weak
~1250Aryl C-F StretchStrong
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions like Electron Ionization (EI).

Theoretical Considerations & Predicted Spectrum

The molecular formula of this compound is C₁₀H₉FO.

  • Molecular Ion (M⁺•): The calculated monoisotopic mass is 164.0637 Da[2]. A strong molecular ion peak is expected at m/z = 164.

  • Fragmentation Pathways: The fragmentation of molecular ions is driven by the formation of stable ions and neutral radicals[13]. For this molecule, two primary fragmentation pathways are predictable:

    • Cyclobutane Ring Cleavage: Cyclobutanones are known to undergo cleavage to lose ethene (28 Da), forming a ketene radical cation. This would lead to a fragment at m/z = 136. Alpha-cleavage next to the carbonyl is also a common pathway for cyclic ketones[14].

    • Aromatic Ring Fragmentation: Cleavage of the bond between the cyclobutane ring and the phenyl ring can occur. Loss of the fluorophenyl group (C₆H₄F•, 95 Da) would lead to a cyclobutanone-derived fragment, although the charge is more likely to be retained by the aromatic portion.

Predicted Fragmentation Pathway and Mass Spectrum

G cluster_path1 Path 1: Ring Cleavage cluster_path2 Path 2: α-Cleavage cluster_path3 Path 3: Phenyl Cleavage M [C₁₀H₉FO]⁺• m/z = 164 (Molecular Ion) F136 [C₈H₅FO]⁺• m/z = 136 M->F136 - C₂H₄ F122 [C₇H₅FO]⁺• m/z = 122 M->F122 - C₂H₂O (ketene) F95 [C₆H₄F]⁺ m/z = 95 M->F95 - C₄H₅O•

Sources

An In-Depth Technical Guide to 3-(2-Fluorophenyl)cyclobutan-1-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(2-Fluorophenyl)cyclobutan-1-one, a synthetic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and strategic importance in the design of novel therapeutics. This document offers a detailed, field-proven perspective on the synthesis of this compound, emphasizing a robust protocol for its preparation via palladium-catalyzed cross-coupling. Furthermore, we will explore the rationale behind its use in drug development, drawing on the established roles of the cyclobutane and 2-fluorophenyl motifs in modulating pharmacological properties. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for therapeutic intervention.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. This compound emerges as a compound of interest, embodying the strategic incorporation of two key structural motifs: a strained cyclobutane ring and a bioisosteric 2-fluorophenyl group. The cyclobutane scaffold, with its inherent three-dimensionality, offers a rigid framework that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to biological targets.[1] This conformational restriction can lead to increased potency and selectivity while minimizing off-target effects.[1]

The introduction of a 2-fluorophenyl moiety further refines the molecule's properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions. The strategic placement of a fluorine atom on the phenyl ring can block sites of metabolism, leading to a more favorable pharmacokinetic profile.

This guide will provide a deep dive into the core aspects of this compound, from its fundamental properties to its synthesis and potential applications, equipping researchers with the knowledge to leverage this promising building block in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in drug design.

PropertyValueSource
IUPAC Name This compound
CAS Number 1080636-31-2[2][3][4]
Molecular Formula C₁₀H₉FO
Molecular Weight 164.18 g/mol [5]
Predicted XLogP3 1.5[5]
Predicted Hydrogen Bond Donor Count 0[5]
Predicted Hydrogen Bond Acceptor Count 1[5]
Predicted Rotatable Bond Count 1[5]

Note: Some properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Synthesis of this compound: A Mechanistic Approach

The synthesis of 3-arylcyclobutanones can be approached through various methods. For this compound, a highly effective and modular approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable means of forming the crucial carbon-carbon bond between the cyclobutane core and the 2-fluorophenyl ring.

Proposed Synthetic Workflow

The overall strategy involves the coupling of a suitable cyclobutenyl precursor with 2-fluorophenylboronic acid, followed by hydration of the resulting cyclobutene to yield the target cyclobutanone.

G cluster_0 Synthesis of this compound start Cyclobutanone Precursor (e.g., 3-bromocyclobutanone or enol triflate) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki boronic_acid 2-Fluorophenylboronic Acid boronic_acid->suzuki intermediate 3-(2-Fluorophenyl)cyclobut-2-en-1-one (if starting from enol triflate) suzuki->intermediate Pd Catalyst, Base hydration Hydration intermediate->hydration product This compound hydration->product G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Base, Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' ArX ArX

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Arylcyclobutanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical evolution of 3-arylcyclobutanone compounds, a class of molecules that has transitioned from chemical curiosities to valuable building blocks in modern medicinal chemistry. We will explore the early synthetic challenges, the development of transformative methodologies, and the inherent properties that make this structural motif a compelling starting point for the design of novel therapeutics.

Part 1: Early Explorations and the Dawn of a New Molecular Architecture

The story of 3-arylcyclobutanones is intrinsically linked to the broader history of cyclobutane chemistry. Early forays into the synthesis of four-membered rings were often met with low yields and limited substrate scope, reflecting the inherent strain of the cyclobutane ring. The pioneering work of chemists like John D. Roberts in the mid-20th century laid the groundwork for understanding the reactivity and properties of these small ring systems.[1][2][3]

One of the earliest forays into the synthesis of phenyl-substituted cyclobutane derivatives was documented by Alfred Burger and Helen H. Ong in 1964.[4] Their work on phenylcyclobutane amino alcohols and amino ketones hinted at the potential for incorporating aromatic moieties into the cyclobutane framework, a crucial step towards the development of 3-arylcyclobutanones as a distinct class of compounds. These early methods, while foundational, often lacked the generality and efficiency required for widespread application in complex molecule synthesis.

Part 2: The Game Changer: The Advent of the Keteniminium [2+2] Cycloaddition

A paradigm shift in the synthesis of cyclobutanones, and by extension 3-arylcyclobutanones, arrived with the development of the [2+2] cycloaddition of keteniminium salts with olefins by the research group of Léon Ghosez.[5] This methodology provided a robust and general route to a wide array of substituted cyclobutanones with a high degree of control over regioselectivity. The reaction proceeds through the formation of a highly reactive keteniminium salt, which then undergoes a concerted [2+2] cycloaddition with an alkene.

The significance of the Ghosez reaction lies in its ability to overcome the limitations of earlier methods. It allows for the facile construction of the cyclobutanone core from readily available starting materials: a tertiary amide, an activating agent (like triflic anhydride), and an alkene. The presence of the aryl group on the alkene starting material directly leads to the desired 3-arylcyclobutanone product.

Mechanism of the Keteniminium [2+2] Cycloaddition

The reaction is believed to proceed through a concerted [π2s + π2a] cycloaddition pathway. The keteniminium salt, with its linear geometry, can approach the alkene in a way that allows for a supra-antarafacial overlap of the p-orbitals, which is thermally allowed by the Woodward-Hoffmann rules.

G cluster_0 Keteniminium Salt Formation cluster_1 [2+2] Cycloaddition cluster_2 Hydrolysis Tertiary Amide Tertiary Amide Keteniminium Salt Keteniminium Salt Tertiary Amide->Keteniminium Salt Activation Activating Agent Tf2O Activating Agent->Keteniminium Salt Transition State [π2s + π2a] TS Keteniminium Salt->Transition State Alkene Styrene Derivative Alkene->Transition State Cyclobutylimmonium Salt Cyclobutylimmonium Salt Transition State->Cyclobutylimmonium Salt 3-Arylcyclobutanone 3-Arylcyclobutanone Cyclobutylimmonium Salt->3-Arylcyclobutanone Hydrolysis H2O Hydrolysis->3-Arylcyclobutanone Workup

Figure 1: Mechanism of 3-Arylcyclobutanone Synthesis via Keteniminium [2+2] Cycloaddition.
Experimental Protocol: Synthesis of 3-Phenylcyclobutanone

The following is a representative protocol for the synthesis of 3-phenylcyclobutanone based on the Ghosez methodology.

Materials:

  • N,N-Dimethylacetamide (DMA)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Styrene

  • 1,2-Dichloroethane (DCE)

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of N,N-dimethylacetamide in 1,2-dichloroethane at 0 °C is added trifluoromethanesulfonic anhydride, followed by 2,6-lutidine.

  • The resulting mixture is stirred at 0 °C for 30 minutes to form the keteniminium triflate salt.

  • Styrene is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • Water is added to the reaction mixture, and stirring is continued for another 2 hours to hydrolyze the intermediate cyclobutylimmonium salt.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-phenylcyclobutanone.

Part 3: A Comparative Overview of Synthetic Strategies

While the Ghosez reaction remains a cornerstone of 3-arylcyclobutanone synthesis, other methods have also been developed, each with its own set of advantages and limitations.

Synthetic MethodDescriptionAdvantagesDisadvantages
Keteniminium [2+2] Cycloaddition Reaction of a keteniminium salt with an alkene.High generality, good yields, predictable regioselectivity.Requires stoichiometric activating agents.
From Dichlorocyclobutenones Reduction and dehalogenation of a 2,2-dichloro-3-arylcyclobutenone precursor.Access to specific substitution patterns.Multi-step synthesis, may require harsh reagents.
Photochemical [2+2] Cycloadditions Light-induced cycloaddition of an alkene and a ketene or ketene equivalent.Can provide access to unique stereoisomers.Often requires specialized equipment, can suffer from side reactions.
Ring Expansion of Cyclopropanols Rearrangement of an aryl-substituted cyclopropanol.Can be highly stereospecific.Substrate synthesis can be complex.

Part 4: The Strategic Value of the 3-Arylcyclobutanone Scaffold in Drug Discovery

The increasing prevalence of the 3-arylcyclobutanone motif in medicinal chemistry is not coincidental.[6] This seemingly simple scaffold offers a unique combination of properties that are highly desirable in the design of novel drug candidates.

  • Three-Dimensionality: The puckered nature of the cyclobutane ring provides a defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for biological targets compared to flat aromatic systems.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation than more flexible alkyl chains.

  • Novel Exit Vectors: The substituents on the cyclobutane ring can be oriented in distinct spatial arrangements, providing novel vectors for exploring the binding pockets of target proteins.

  • Scaffold for Further Elaboration: The ketone functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries.

These advantageous properties have led to the exploration of 3-arylcyclobutanone derivatives in various therapeutic areas, including as potential antimicrobial and anticancer agents.[7][8] The rigid framework allows for the precise positioning of pharmacophoric groups, a key strategy in modern drug design.

G Start 3-Arylcyclobutanone Core Step1 Functionalization of Ketone (e.g., Reductive Amination, Grignard Addition) Start->Step1 Step2 Derivatization of Aryl Ring (e.g., Cross-Coupling Reactions) Start->Step2 Step3 Library Synthesis Step1->Step3 Step2->Step3 Step4 High-Throughput Screening Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

Figure 2: A representative workflow for drug discovery utilizing the 3-arylcyclobutanone scaffold.

Part 5: Conclusion and Future Horizons

The journey of 3-arylcyclobutanone compounds from their initial, challenging syntheses to their current status as privileged scaffolds in medicinal chemistry is a testament to the power of synthetic innovation. The development of robust and general methodologies, most notably the Ghosez keteniminium cycloaddition, has unlocked the potential of this unique molecular architecture. As the demand for novel, three-dimensional drug candidates continues to grow, the 3-arylcyclobutanone core is poised to play an increasingly important role in the discovery of the next generation of therapeutics. Future research in this area will likely focus on the development of catalytic and enantioselective methods for their synthesis, further expanding the accessible chemical space and solidifying the legacy of this remarkable class of compounds.

References

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society.
  • Roberts, J. D., & Mazur, R. H. (1951). Small-ring compounds. 4. Interconversion reactions of cyclobutyl, cyclopropylcarbinyl and allylcarbinyl derivatives. Journal of the American Chemical Society.
  • Burger, A., & Ong, H. H. (1964). Phenylcyclobutane Amino Alcohols and Amino Ketones. The Journal of Organic Chemistry, 29(9), 2588–2592.
  • Ghosez, L., et al. (1990). A General Synthesis of Cyclobutanones from Olefins and Tertiary Amides: 3-Hexylcyclobutanone. Organic Syntheses, 69, 199.
  • CymitQuimica. (n.d.). 3-phenylcyclobutanone. Retrieved from https://www.cymitquimica.com/cas/52784-31-3
  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Retrieved from https://www.organic-chemistry.org/namedreactions/ghosez-cycloaddition.shtm
  • Pecho, F., et al. (2021). A copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes enables the synthesis of enantioenriched cyclobutanes, cyclopentanes, indanes, and six-membered N- and O-heterocycles. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). 3-Phenylcyclobutanone. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/52784313
  • CaltechAUTHORS. (n.d.). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Retrieved from https://authors.library.caltech.edu/52784/
  • MDPI. (2021). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 26(1), 155.
  • PubMed Central (PMC). (2019).
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas.
  • PubMed Central (PMC). (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone.
  • ResearchGate. (n.d.). A General Synthesis of Cyclobutanones from Olefins and Tertiary Amides: 3-Hexylcyclobutanone.
  • PubMed Central (PMC). (n.d.).

Sources

The Rising Star of Scaffolds: A Technical Guide to the Research Applications of Fluorinated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical and pharmaceutical research. When combined with the unique conformational constraints of the cyclobutane ring, a powerful class of building blocks emerges: fluorinated cyclobutane derivatives. This technical guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and burgeoning research applications of these motifs. We will delve into their pivotal role in medicinal chemistry as bioisosteric replacements, their utility in materials science for the development of novel polymers, and their growing importance in agrochemical research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages offered by fluorinated cyclobutanes to drive innovation in their respective fields.

The Allure of a Constrained and Fluorinated Scaffold

The cyclobutane ring, the second smallest of the cycloalkanes, possesses a unique set of properties stemming from its inherent ring strain (approximately 26 kcal/mol) and non-planar, puckered conformation.[1][2] This puckered or "butterfly" structure minimizes torsional strain that would be present in a planar conformation.[1] This rigid, three-dimensional architecture provides a fixed orientation for substituents, a valuable trait for probing molecular interactions and locking in bioactive conformations.[3][4]

The introduction of fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules.[5] These modifications include:

  • Modulation of Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the pKa of amines, influencing drug-receptor interactions and solubility.[3][6][7]

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to improved pharmacokinetic profiles.[7][8]

  • Altered Lipophilicity (LogP/LogD): Fluorination can either increase or decrease lipophilicity depending on the context of the molecule, providing a tool to fine-tune a compound's ability to cross biological membranes.[3][7]

  • Conformational Control: The C-F bond can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence the overall conformation of a molecule.[3][9]

The synergistic combination of the rigid cyclobutane scaffold and the powerful electronic effects of fluorine gives rise to a class of molecules with exceptional potential in various scientific domains.

Synthetic Strategies: Accessing Fluorinated Cyclobutane Derivatives

A diverse array of synthetic methodologies has been developed to access these valuable building blocks. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of alkenes is a cornerstone for the construction of the cyclobutane core.[10] This can be achieved through thermal or photochemical methods.

  • Thermal [2+2] Cycloaddition: This method is particularly effective for the dimerization of fluorinated alkenes, such as the formation of octafluorocyclobutane from tetrafluoroethylene.[11] Fluorinated alkenes often exhibit a higher propensity to form four-membered rings compared to their non-fluorinated counterparts, even in the presence of conjugated dienes.[11]

  • Photochemical [2+2] Cycloaddition: This light-induced reaction is a versatile method for constructing cyclobutane rings and can be sensitized by compounds like benzophenone or thioxanthone.[12][13][14][15] Recent advances have even demonstrated catalyst-free [2+2] cycloadditions driven by sunlight.[13] This approach has been successfully applied to synthesize cyclobutane-fused indolines and pyridinyl sulfonyl fluorides.[12][14][15]

Experimental Protocol: Photocatalytic [2+2] Cycloaddition for Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides [14][15]

  • Reaction Setup: In a sealed reaction vessel, combine the pyridone or isoquinolone substrate (1.0 equiv), ethenesulfonyl fluoride (1.5 equiv), and a photosensitizer such as benzophenone or thioxanthone (10 mol%).

  • Solvent: Add a suitable solvent, such as dichloromethane (DCM) or acetonitrile, to achieve a desired concentration (e.g., 0.1 M).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

  • Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp or blue LEDs) at room temperature with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane-fused pyridinyl sulfonyl fluoride.

Deoxyfluorination and Nucleophilic Fluorination

Direct fluorination of precursor molecules is a common and effective strategy.

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Morph-DAST) are widely used to convert alcohols and aldehydes into mono- and difluoromethyl cyclobutanes, respectively.[3][12]

  • Nucleophilic Fluorination: Mesylates or other activated alcohols can undergo SN2 displacement with a fluoride source, such as tetramethylammonium fluoride (TMAF), to introduce a monofluoromethyl group.[12]

Diagram: Synthetic Pathways to Fluorinated Cyclobutanes

Synthesis cluster_cycloaddition [2+2] Cycloaddition cluster_fluorination Direct Fluorination cluster_radical Radical Reactions Alkenes Alkenes Cyclobutane Core Cyclobutane Core Alkenes->Cyclobutane Core Thermal or Photochemical Fluorinated Alkenes Fluorinated Alkenes Fluorinated Alkenes->Cyclobutane Core Thermal or Photochemical Cyclobutane Precursors\n(Alcohols, Aldehydes) Cyclobutane Precursors (Alcohols, Aldehydes) Fluorinated Cyclobutanes Fluorinated Cyclobutanes Cyclobutane Precursors\n(Alcohols, Aldehydes)->Fluorinated Cyclobutanes Deoxyfluorination (DAST, Morph-DAST) Strained Rings\n(Bicyclo[1.1.0]butanes) Strained Rings (Bicyclo[1.1.0]butanes) Perfluoroalkyl\nCyclobutanes Perfluoroalkyl Cyclobutanes Strained Rings\n(Bicyclo[1.1.0]butanes)->Perfluoroalkyl\nCyclobutanes Radical Addition (e.g., CF3I, blue LED)

Caption: Key synthetic routes to fluorinated cyclobutanes.

Radical Approaches

Radical chemistry offers alternative pathways to these structures. For instance, the addition of a trifluoromethyl radical, generated from CF3I under blue LED irradiation, to highly strained bicyclo[1.1.0]butanes provides an elegant route to perfluoroalkylated cyclobutanes.[12]

Medicinal Chemistry: Engineering Superior Drug Candidates

The unique properties of fluorinated cyclobutanes make them highly attractive scaffolds in drug discovery.[6][16][17]

Bioisosteric Replacement

Fluorinated cyclobutanes serve as excellent bioisosteres for commonly found functional groups, helping to overcome liabilities in drug candidates.[5][18][19][20]

  • tert-Butyl and Gem-Dimethyl Mimics: The 1-(trifluoromethyl)cyclobutyl group has been explored as a bioisosteric replacement for the tert-butyl group.[7] While slightly larger and more lipophilic, this substitution can enhance metabolic stability.[7] Similarly, the gem-difluorocyclobutane motif is a polar yet lipophilic bioisostere for gem-dimethyl groups, as seen in the development of the FDA-approved drug Ivosidenib, where it improved metabolic stability.[8]

  • Carbonyl and Hydroxyl Surrogates: The polarized C-F bond can mimic the hydrogen bond accepting ability of a carbonyl group.[5] Furthermore, fluorinated cyclobutanes can replace moieties containing hydroxyl groups to block metabolic oxidation.[19]

Diagram: Bioisosteric Replacement Logic

Bioisosteres Common Groups tert-Butyl gem-Dimethyl Carbonyl/Hydroxyl Fluorinated Cyclobutane Bioisosteres 1-(Trifluoromethyl)cyclobutyl gem-Difluorocyclobutane Monofluorocyclobutane Common Groups->Fluorinated Cyclobutane Bioisosteres Bioisosteric Replacement Improved Properties {Enhanced Metabolic Stability | Modulated Lipophilicity | Altered pKa | Locked Conformation} Fluorinated Cyclobutane Bioisosteres->Improved Properties

Caption: Logic of bioisosteric replacement with fluorinated cyclobutanes.

Conformational Restriction and Peptide Mimetics

The rigid nature of the cyclobutane ring can be exploited to constrain the conformation of flexible molecules, leading to increased potency and selectivity.[4] This principle has been applied in the design of peptidomimetics, where the cyclobutane scaffold is used to mimic peptide turns or replace peptide bonds, potentially improving proteolytic resistance.[21][22][23]

Impact on Physicochemical Properties: A Data-Driven View

The introduction of fluorinated cyclobutane moieties has a predictable yet powerful impact on key physicochemical properties relevant to drug development.

PropertyEffect of Fluorinated Cyclobutane IntroductionRationaleReference(s)
Acidity (pKa) Generally increases the acidity of carboxylic acids and amines.The strong inductive effect of fluorine atoms withdraws electron density.[3][6][7]
Lipophilicity (LogP/LogD) Can increase or decrease depending on the specific substitution pattern and molecular context.The effect is a complex interplay of increased molecular surface area and altered polarity.[3][7]
Metabolic Stability Often significantly increases.The C-F bond is highly resistant to enzymatic cleavage.[7][8]
Aqueous Solubility Variable, can be tuned by the degree and position of fluorination.Alterations in polarity and crystal packing forces influence solubility.[24]

Materials Science: Building Blocks for Advanced Polymers

The application of fluorinated cyclobutanes extends beyond the life sciences into the realm of materials science.

Fluorinated Polymers with Tunable Properties

Semi-fluorinated polymers prepared through the ring-opening metathesis polymerization (ROMP) of functionalized trans-cyclobutane fused cyclooctene monomers exhibit a range of desirable properties.[25] These include:

  • Tunable Glass Transition Temperatures (Tg): By varying the functional groups on the cyclobutane ring, the Tg can be precisely controlled.[25]

  • Excellent Thermal Stability: These polymers often exhibit high decomposition onset temperatures.[25]

  • Enhanced Hydrophobicity: The presence of fluorine imparts significant water-repellency.[25]

  • Chemical Recyclability: A key advantage is the potential for these polymers to be chemically recycled back to their constituent monomers under ambient conditions.[25]

Perfluorocyclobutane (PFCB) Aromatic Ether Polymers

Polymers containing perfluorocyclobutane units, often formed by the thermal cyclodimerization of trifluorovinyl ethers, are a class of high-performance materials. They possess exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.

Diagram: Workflow for Fluorinated Polymer Synthesis

Polymer_Workflow Monomer_Synthesis Synthesis of Functionalized Fluorinated Cyclobutane Monomer Polymerization Polymerization (e.g., ROMP, Thermal Cyclodimerization) Monomer_Synthesis->Polymerization Polymer_Characterization Characterization of Polymer (Tg, Td, Contact Angle) Polymerization->Polymer_Characterization Material_Application Application in Advanced Materials (e.g., Recyclable Plastics, Dielectrics) Polymer_Characterization->Material_Application

Sources

Navigating the Puckered Landscape: A Technical Guide to the Conformational Analysis of 3-Phenylcyclobutanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained yet versatile four-membered ring, is an increasingly important scaffold in medicinal chemistry and materials science. Its unique three-dimensional geometry, governed by a delicate balance of ring strain and substituent effects, can profoundly influence molecular properties and biological activity. This guide provides an in-depth exploration of the conformational analysis of 3-phenylcyclobutanone, a representative member of this class, and its analogs. We will delve into the theoretical underpinnings of cyclobutane conformation, detail rigorous experimental and computational protocols for its characterization, and present a framework for interpreting the resulting data. This document serves as a comprehensive resource for researchers seeking to understand and manipulate the conformational behavior of these intriguing molecules.

The Dynamic World of the Cyclobutane Ring: A Balancing Act of Strains

The conformational landscape of cyclobutane is primarily dictated by the interplay between angle strain and torsional strain. A hypothetical planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, alongside considerable angle strain from the compression of C-C-C bond angles to 90° from the ideal 109.5°. To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" conformation.[1] This puckering, however, slightly increases angle strain. The result is a dynamic equilibrium between two equivalent puckered conformers, separated by a low-energy barrier that passes through a planar transition state.

The degree of puckering is quantified by the puckering angle (θ), the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. For unsubstituted cyclobutane, this angle is approximately 35°. The introduction of a substituent, such as the phenyl group in 3-phenylcyclobutanone, disrupts this symmetry and introduces a new conformational consideration: the preference for the substituent to occupy either an axial or an equatorial position.

Generally, bulkier substituents favor the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).[2] The energy difference between the equatorial and axial conformers determines the conformational equilibrium of the molecule.

Deciphering Conformation: A Synergistic Approach

A robust conformational analysis of 3-phenylcyclobutanone and its analogs necessitates a multi-faceted approach, combining experimental techniques that provide data on the molecule's solution-phase behavior with computational methods that offer a theoretical framework for understanding the underlying energetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is the cornerstone for experimentally determining the conformational preferences of molecules in solution. For 3-phenylcyclobutanone, ¹H NMR is particularly powerful, as the vicinal coupling constants (³JHH) between protons on adjacent carbons are directly related to the dihedral angles between them, a relationship described by the Karplus equation.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified 3-phenylcyclobutanone or its analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

    • Ensure the sample is free from paramagnetic impurities which can cause line broadening.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to determine the chemical shifts and basic multiplicity of the signals.

    • Perform a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivities and aid in signal assignment.

    • Acquire a high-resolution 1D ¹H NMR spectrum with sufficient digital resolution to accurately measure the coupling constants.

  • Data Analysis:

    • Assign all proton signals in the spectrum using chemical shift trends, multiplicity, and COSY data.

    • Accurately measure the vicinal coupling constants (³JHH) for the cyclobutane ring protons.

    • Apply a modified Karplus equation to relate the observed ³JHH values to the corresponding H-C-C-H dihedral angles. The generalized Karplus equation is given by:

      • J(φ) = A cos²(φ) + B cos(φ) + C

      • Where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters.[3]

    • By comparing the experimentally derived dihedral angles with those of idealized puckered conformations (axial vs. equatorial phenyl group), the predominant conformation in solution can be determined.

Awaiting specific experimental data for 3-phenylcyclobutanone to populate the following table.

Coupling Protons Observed ³JHH (Hz) Calculated Dihedral Angle (φ)
H2a-H3Data not availableData not available
H2e-H3Data not availableData not available
H3-H4aData not availableData not available
H3-H4eData not availableData not available

Table 1: Hypothetical ¹H NMR Coupling Constant Data for 3-Phenylcyclobutanone.

Computational Chemistry: Modeling the Energetic Landscape

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the geometries, relative energies, and puckering parameters of different conformers. These calculations complement experimental data and help to build a comprehensive understanding of the conformational landscape.

  • Structure Building:

    • Construct 3D models of both the axial and equatorial conformers of 3-phenylcyclobutanone using a molecular modeling software.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimizations for both conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or a more modern functional with dispersion correction).[4]

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solution-phase environment in which NMR experiments are conducted.

    • Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Data Analysis:

    • Determine the relative electronic energies of the axial and equatorial conformers. The conformer with the lower energy is predicted to be the more stable.

    • From the optimized geometries, measure key structural parameters, including the puckering angle (θ) and the relevant H-C-C-H dihedral angles.

    • Compare the computationally derived dihedral angles with those determined experimentally from NMR coupling constants to validate the computational model.

Awaiting specific computational data for 3-phenylcyclobutanone to populate the following table.

Parameter Axial Conformer Equatorial Conformer ΔE (kcal/mol)
Puckering Angle (θ) Data not availableData not available
Relative Energy Data not availableData not availableData not available
Dihedral Angles (φ)
H2a-C2-C3-H3Data not availableData not available
H2e-C2-C3-H3Data not availableData not available

Table 2: Hypothetical DFT-Calculated Conformational Data for 3-Phenylcyclobutanone.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Sample Sample Preparation Exp_NMR NMR Data Acquisition (1D ¹H, COSY) Exp_J Measure ³JHH Exp_Karplus Karplus Equation Exp_Conformer Determine Solution Conformation Validation Validation & Correlation Comp_Model Build 3D Models (Axial & Equatorial) Comp_DFT DFT Geometry Optimization Comp_Energy Calculate Relative Energies Comp_Geo Analyze Geometry (Puckering, Dihedrals)

Figure 1: A synergistic workflow for the conformational analysis of 3-phenylcyclobutanone.

X-ray Crystallography: The Solid-State Benchmark

While NMR and computational methods probe the conformational landscape in solution and in vacuo, respectively, X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state. This technique can unambiguously determine bond lengths, bond angles, and dihedral angles, offering a valuable benchmark for comparison with solution-phase and computational data.

  • Crystal Growth:

    • Grow single crystals of 3-phenylcyclobutanone or its analog suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection and Structure Solution:

    • Mount a suitable crystal on a diffractometer and collect diffraction data.

    • Solve and refine the crystal structure to obtain the final atomic coordinates.

  • Structural Analysis:

    • From the refined structure, determine the conformation of the cyclobutane ring (puckering angle) and the orientation of the phenyl substituent (axial or equatorial).

    • Analyze intermolecular interactions in the crystal lattice, which may influence the observed conformation.

Awaiting a published crystal structure of 3-phenylcyclobutanone or a close analog to provide concrete data.

Case Study: Conformational Preferences of Substituted Cyclobutanes

While specific, detailed data for 3-phenylcyclobutanone remains elusive in the current literature, studies on other monosubstituted cyclobutanes provide valuable insights. For instance, in fluorocyclobutane, the equatorial conformer is experimentally determined to be more stable than the axial form by approximately 0.71 kcal/mol (converted from 496 cm⁻¹).[5] The experimentally determined puckering angle for the equatorial conformer is 37.4°, while for the axial conformer, it is 20.7°.[5] These values highlight the significant influence of even a small substituent on the ring's geometry. It is anticipated that the bulkier phenyl group in 3-phenylcyclobutanone would lead to a more pronounced preference for the equatorial position.

Implications for Drug Discovery and Materials Science

The conformational preferences of the cyclobutane ring and its substituents are not merely academic curiosities. In drug discovery, the three-dimensional shape of a molecule is critical for its interaction with biological targets. A molecule that can adopt a specific, low-energy conformation that is complementary to a receptor's binding site is more likely to be a potent drug. By understanding and controlling the conformational behavior of cyclobutane-containing molecules, medicinal chemists can design more effective therapeutic agents.

Similarly, in materials science, the packing of molecules in the solid state, which is dictated by their conformation, influences properties such as melting point, solubility, and crystal morphology. The ability to predict and control the conformation of cyclobutane-based building blocks is therefore crucial for the rational design of new materials with desired properties.

Conclusion and Future Directions

The conformational analysis of 3-phenylcyclobutanone and its analogs is a rich area of study with significant practical implications. A synergistic approach that combines high-resolution NMR spectroscopy, robust computational modeling, and, where possible, single-crystal X-ray diffraction is essential for a comprehensive understanding of the conformational landscape of these molecules. While this guide has outlined the theoretical principles and detailed the necessary experimental and computational protocols, the lack of specific published data for 3-phenylcyclobutanone highlights a gap in the literature. Future studies that provide a complete experimental and computational conformational analysis of this fundamental molecule would be of great value to the chemical research community. Such work would not only provide a benchmark for this class of compounds but also further enable the rational design of novel cyclobutane-containing molecules for a wide range of applications.

References

  • Durig, J. R., et al. (2011). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Journal of Molecular Structure, 985(2-3), 285-296. [Link]

  • PubChem. (n.d.). 3-Phenylcyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Phenylcyclobutanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-phenylcyclobutanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Lowest-energy conformer of molecule 3 from DFT optimization. Retrieved from [Link]

  • ACS Figshare. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

  • Physical Chemistry Chemical Physics. (2000). The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Phenylcyclobutanone (CAS 52784-31-3). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • SpringerLink. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. [Link]

  • OpenStax. (2023). 4.7 Conformations of Monosubstituted Cyclohexanes. Organic Chemistry. [Link]

  • arXiv. (2021). Density-corrected DFT for the torsional profiles of molecules. [Link]

  • Chemistry LibreTexts. (2020). 4.8: Conformations of Monosubstituted Cyclohexanes. [Link]

  • MDPI. (2016). DFT conformational study of five-ring bent-core mesogens with a central 1,3‐phenylene unit. [Link]

  • St. Olaf College. (n.d.). Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. Retrieved from [Link]

  • MDPI. (2022). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. [Link]

  • ResearchGate. (2021). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic. [Link]

Sources

A Technical Guide to 3-(2-Fluorophenyl)cyclobutan-1-one for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 3-(2-Fluorophenyl)cyclobutan-1-one (CAS No. 1080636-31-2), a valuable chemical building block for researchers and professionals in drug discovery and development. The document details its commercial availability, provides a comparative analysis of known suppliers, and outlines a robust workflow for sourcing and quality verification. Furthermore, a representative synthetic protocol is described, alongside a discussion of the compound's strategic applications in medicinal chemistry, stemming from the unique conformational and electronic properties of the fluorinated cyclobutane scaffold.

Introduction: The Strategic Value of a Fluorinated Carbocycle

This compound is a substituted carbocyclic ketone that has garnered interest as a key intermediate in the synthesis of novel therapeutic agents. Its structure combines two motifs of high value in modern medicinal chemistry: the cyclobutane ring and an ortho-fluorinated phenyl group.

The cyclobutane scaffold is increasingly utilized to impart three-dimensionality into otherwise planar molecules.[1] This rigid, puckered structure can improve pharmacological properties by enabling unique binding interactions, enhancing metabolic stability, and optimizing pharmacokinetic profiles.[1] The incorporation of a fluorine atom, particularly on an aromatic ring, can further modulate a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved drug-like characteristics.[2] The specific ortho-positioning of the fluorine atom in this compound introduces specific steric and electronic effects that can be exploited to fine-tune target engagement and selectivity.

This guide serves as a practical resource for scientists looking to procure or synthesize this compound for their research endeavors.

Commercial Availability and Sourcing Strategy

While not a ubiquitous catalog item, this compound is available from several specialized chemical suppliers who focus on providing novel building blocks for the pharmaceutical industry. Procurement requires careful supplier selection and rigorous quality control upon receipt.

Sourcing and Verification Workflow

A systematic approach is crucial to ensure the timely acquisition of high-quality material. The following workflow is recommended for researchers sourcing this compound.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Verification start Identify Potential Suppliers (See Table 1) query Request Quotations: - Purity (≥95%) - Lead Time - Price - Certificate of Analysis (CoA) start->query compare Compare Supplier Offerings query->compare select Select Supplier & Place Order compare->select receive Receive Compound & Review CoA select->receive qc Perform In-House QC: - ¹H NMR, ¹⁹F NMR, MS - Purity Check (HPLC) receive->qc decision Does it meet spec? qc->decision accept Accept Lot for Use in Research reject Reject Lot & Contact Supplier decision->accept Yes decision->reject No G cluster_0 Reaction Setup cluster_1 Catalytic System cluster_2 Solvent System reagent1 3-Iodo-cyclobutan-1-one reaction Combine reagents, catalyst, base, and solvents under inert atmosphere (N₂ or Ar). Heat to reflux (e.g., 80-100 °C) for 4-12 hours. reagent1->reaction reagent2 2-Fluorophenylboronic acid reagent2->reaction catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->reaction base Aqueous Na₂CO₃ base->reaction solvent Toluene/Ethanol solvent->reaction workup Aqueous Workup: - Cool to RT - Separate layers - Extract aqueous layer with EtOAc reaction->workup purify Purification: Silica Gel Chromatography (e.g., Hexane/EtOAc gradient) workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-iodocyclobutan-1-one (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition: Add the solvent mixture (e.g., Toluene/Ethanol, 3:1) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to reflux (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quality Control and Characterization

Upon receipt of a commercial sample or post-synthesis, it is imperative to verify the compound's identity and purity.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential. The proton NMR should show characteristic peaks for the cyclobutane ring protons and the aromatic protons of the 2-fluorophenyl group. The fluorine NMR will confirm the presence and environment of the fluorine atom.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight (164.18 g/mol ).

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): An HPLC analysis is the standard method for determining the purity of the sample, which should ideally be ≥95% for use in most research applications.

Conclusion

This compound is a strategically important building block for medicinal chemists aiming to leverage the benefits of fluorination and three-dimensional scaffolds. While its commercial availability is limited to specialized suppliers, it can be reliably sourced with due diligence or prepared in the laboratory via robust cross-coupling methods. Its utility in creating novel chemical matter with potentially superior pharmacological profiles makes it a valuable tool in the modern drug discovery arsenal.

References

  • BenchChem. Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols. Accessed January 20, 2026.
  • BLDpharm. 1080636-31-2|this compound. Accessed January 20, 2026.
  • PubChem. 3-(3-Fluorophenyl)cyclobutanone | C10H9FO | CID 46941976. Accessed January 20, 2026.
  • Dana Bioscience. This compound 1g. Accessed January 20, 2026.
  • BLDpharm. BLDpharm - Reliable research chemicals supplier. Accessed January 20, 2026.
  • Ambeed. Ambeed SDS. Accessed January 20, 2026.
  • Ambeed, Inc. Ambeed, Inc. - Buffalo Grove, Illinois (IL) @ ChemicalRegister.com. Accessed January 20, 2026.
  • Combi-Blocks. Search Compounds. Accessed January 20, 2026.
  • Combi-Blocks. Combi-Blocks. Accessed January 20, 2026.
  • Enamine. Fluorine-Substituted Building Blocks. Accessed January 20, 2026.
  • PubMed. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Published online June 16, 2025.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery. Accessed January 20, 2026.

Sources

Introduction to the medicinal chemistry of cyclobutane rings

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry of the Cyclobutane Ring

Authored by Gemini, Senior Application Scientist

Abstract

The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a valuable motif in modern medicinal chemistry. Its distinct stereochemical and conformational properties offer a powerful tool for drug designers to address challenges in potency, selectivity, and pharmacokinetics. This guide provides an in-depth exploration of the cyclobutane core, elucidating its fundamental physicochemical characteristics, strategic applications in drug design, and impact on the pharmacological profiles of therapeutic agents. We will dissect the rationale behind its incorporation through the lens of conformational constraint, bioisosterism, and metabolic stability, supported by case studies of clinically successful drugs. Detailed synthetic methodologies and experimental insights are provided for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

The Cyclobutane Moiety: A Profile in Controlled Three-Dimensionality

The utility of the cyclobutane ring in drug design is rooted in its unique structural and physicochemical properties, which distinguish it from both linear alkyl chains and other cycloalkanes.[1][2]

Conformational Landscape: The Puckered Reality

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. To alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar conformation, the ring adopts a puckered or "butterfly" geometry.[3][4] This puckering results in two distinct substituent positions: axial and equatorial, analogous to cyclohexane but with a lower energy barrier for ring inversion.[5] This defined three-dimensional shape is a cornerstone of its utility, allowing for the precise spatial orientation of pharmacophoric groups.[2]

The inherent ring strain of cyclobutane (approximately 26.3 kcal/mol) is significant, second only to cyclopropane among monocarbocycles.[1][3] This strain influences its reactivity and bond characteristics. The C-C bonds are slightly longer than in alkanes, and they possess increased p-character.[6] Despite the strain, the cyclobutane core is relatively chemically inert, positioning it as a stable scaffold for building complex molecules.[1]

// Invisible edge for layout p3 -> b4 [style=invis, len=2]; } /**

  • Caption: Planar vs. Puckered Conformation of Cyclobutane. */

Physicochemical Properties & Comparative Analysis

The introduction of a cyclobutane ring into a molecule can favorably modulate its physicochemical properties. As a saturated carbocycle, it increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved aqueous solubility and a higher probability of clinical success.[7] This strategy, often termed "escaping flatland," moves away from the predominantly planar, aromatic structures that have historically dominated drug discovery.[7][8]

PropertyCyclopropaneCyclobutaneCyclopentaneCyclohexanePhenyl Ring
Ring Strain (kcal/mol) 28.1[1]26.3[1][3]7.1[1][3]~0[8]N/A (Aromatic)
Conformation PlanarPuckered[4]Envelope[9]Chair/Boat[9]Planar
Fsp³ Character HighHighHighHighLow
Lipophilicity (LogP) IncreasesIncreasesIncreasesIncreasesHigh
Metabolic Stability VariableGenerally High[10]ModerateModerateProne to oxidation[7]

This table summarizes key comparative data for small ring systems. The high strain energy of cyclobutane does not necessarily equate to instability in a physiological context; rather, it contributes to its unique conformational rigidity.[1][10]

Strategic Applications in Medicinal Chemistry

The decision to incorporate a cyclobutane ring is a strategic choice aimed at solving specific drug design challenges. Its applications are diverse, ranging from simple space-filling to complex bioisosteric replacement.

Conformational Restriction: Locking in Bioactivity

Flexible molecules often pay an entropic penalty upon binding to their biological target, as multiple rotatable bonds become fixed.[1][2] Introducing a rigid scaffold like cyclobutane can pre-organize the molecule into its bioactive conformation, enhancing binding affinity and potency.[2][11]

  • Alkene Isostere : Replacing a double bond with a 1,2-disubstituted cyclobutane ring can prevent cis/trans isomerization in vivo and lock the substituents into a desired spatial arrangement.[1][6]

  • Chain Rigidification : A 1,3-disubstituted cyclobutane can replace a flexible ethyl or propyl linker, restricting the conformational freedom between two key pharmacophoric groups.[1][12] This has been shown to improve both binding affinity and cell permeability.[12]

G cluster_flex Flexible Linker cluster_rigid Cyclobutane Linker A1 Pharmacophore A B1 Pharmacophore B A1->B1 High Conformational Freedom A2 Pharmacophore A C Cyclobutane (1,3-disubstituted) A2->C Restricted Conformation B2 Pharmacophore B C->B2 Restricted Conformation

  • Caption: Cyclobutane as a conformational restricting element. */

Bioisosterism: A Non-Classical Replacement

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of lead optimization. The cyclobutane ring serves as a versatile non-classical bioisostere.[2]

  • gem-Dimethyl and tert-Butyl Isostere : A spirocyclic or 1,1-disubstituted cyclobutane can mimic a gem-dimethyl or tert-butyl group.[12][13] This substitution can effectively fill hydrophobic pockets while potentially improving metabolic stability by removing metabolically liable methyl groups.[2][13] In the development of cannabinoid receptor 1 (CB1) agonists, replacing a gem-dimethyl group with a cyclobutane led to enhanced potency and a 16-fold improvement in selectivity.[12]

  • Aryl Ring Isostere : Replacing a planar phenyl ring with a 3D cyclobutane scaffold is a key "escape from flatland" strategy.[7] This can lead to significant improvements in physicochemical properties, such as increased solubility and metabolic stability, by removing an aromatic ring prone to oxidative metabolism.[7][14] While the vectors for substitution are different, a 1,3-disubstituted cyclobutane can orient substituents in a manner that mimics a para-substituted phenyl ring.[14]

Enhancing Pharmacokinetic Properties

The introduction of a cyclobutane ring can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability : The cyclobutane core is generally resistant to metabolic degradation.[10] It can be strategically placed to block metabolically vulnerable sites in a molecule, thereby increasing its half-life and metabolic stability.[2][11] This has been demonstrated in the development of αvβ3 antagonists, where the cyclobutane core contributed to good metabolic stability.[10][15]

  • Filling Hydrophobic Pockets : The carbon-rich, three-dimensional structure of the cyclobutane ring is adept at occupying hydrophobic pockets in enzyme active sites or receptors, maximizing van der Waals interactions and contributing to binding affinity.[1][2]

Case Studies: Cyclobutane Rings in Approved Drugs

The theoretical advantages of the cyclobutane motif are validated by its presence in several clinically successful drugs across various therapeutic areas.[16][17]

DrugTherapeutic AreaRole of Cyclobutane Ring
Carboplatin OncologyThe cyclobutane-1,1-dicarboxylate ligand modulates reactivity and reduces the nephrotoxicity associated with its predecessor, cisplatin.[2][16][18]
Boceprevir Antiviral (Hepatitis C)The cyclobutylmethyl group in the P1 region provides conformational rigidity. The cyclobutane analog is 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogs, respectively.[16]
Apalutamide Oncology (Prostate Cancer)A spirocyclic cyclobutane is a key structural feature that contributes to its potent androgen receptor antagonist activity.[2][16]
Ivosidenib Oncology (AML)A difluorocyclobutylamine substituent was a critical optimization, replacing a metabolically unstable cyclohexane ring to improve the pharmacokinetic profile.[2][16]
Deep Dive: The Role of Cyclobutane in Carboplatin

Carboplatin is a second-generation platinum-based anticancer agent. The key innovation over its predecessor, cisplatin, was the replacement of the two chloride ligands with a bidentate cyclobutane-1,1-dicarboxylate ligand.

G Cisplatin {Cisplatin|{Pt}|{Cl|Cl}|{H3N|H3N}} DNA DNA Adduct (Anticancer Effect) Cisplatin:Pt->DNA Fast aquation, high reactivity Carboplatin {Carboplatin|{Pt}|{O-C=O|O-C=O}|{H3N|H3N}} Cyclobutane Cyclobutane-1,1-dicarboxylate Carboplatin:O1->Cyclobutane Carboplatin:O2->Cyclobutane Carboplatin:Pt->DNA Slower aquation, controlled reactivity Toxicity Reduced Nephrotoxicity Cyclobutane->Toxicity Modulates PK/PD

  • Caption: Mechanism of action and role of the cyclobutane ligand in Carboplatin. */

Causality behind the choice: The chloride ligands of cisplatin are highly labile, leading to rapid, and often indiscriminate, reactions in the body, which contributes to severe nephrotoxicity. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin is a much poorer leaving group. This modification slows the rate of aquation (the reaction that activates the drug to bind to DNA), resulting in a different pharmacokinetic profile and a significantly reduced risk of kidney damage.[2] The rigid cyclobutane structure ensures the bidentate chelation to the platinum center is maintained until the drug reaches its target.

Synthetic Methodologies and Protocols

While historically perceived as synthetically challenging, advancements have made cyclobutane building blocks more accessible.[1][8] Key strategies include cycloadditions, ring contractions, and C-H functionalization.[19][20][21]

[2+2] Photocycloaddition

The [2+2] cycloaddition of two alkene units, often photochemically induced, is one of the most direct methods for forming a cyclobutane ring.[8][22]

Experimental Protocol: Synthesis of a generic 1,2-disubstituted cyclobutane

  • Reaction Setup : In a quartz reaction vessel, dissolve the starting alkene (1.0 eq) in an appropriate solvent (e.g., acetone, acetonitrile) to a concentration of 0.1 M. Acetone can also serve as a photosensitizer.

  • Degassing : Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the alkene.

  • Irradiation : Irradiate the solution using a medium-pressure mercury lamp (typically with a Pyrex filter to block wavelengths below 290 nm to prevent unwanted side reactions) at room temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Upon completion, concentrate the reaction mixture in vacuo.

  • Purification : Purify the resulting crude product, which may be a mixture of stereoisomers, by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Ring Contraction of Pyrrolidines

A recently developed method allows for the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines.[21]

Experimental Protocol: Stereoselective Synthesis of Piperarborenine B Precursor [21]

  • Reactant Preparation : To a solution of the polysubstituted pyrrolidine derivative (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add ammonium carbamate (2.0 eq).

  • Initiation : Add hydroxy(tosyloxy)iodobenzene (HTIB) (1.2 eq) to the mixture.

  • Heating : Heat the reaction vessel to 80 °C and stir for the required duration (typically several hours), monitoring by TLC.

  • Quenching : After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography to yield the desired substituted cyclobutane.

This method proceeds via a proposed 1,4-biradical intermediate, with the stereochemistry of the starting pyrrolidine directing the final cyclobutane stereochemistry.[21]

Conclusion and Future Perspectives

The cyclobutane ring has firmly established its place in the medicinal chemist's toolbox.[10][15] Its ability to impart conformational rigidity, serve as a versatile bioisostere, and enhance metabolic stability makes it an attractive scaffold for modern drug discovery.[1][11] While its synthesis was once a barrier, the development of robust synthetic methods has paved the way for its increased incorporation into drug candidates.[15][21] As drug discovery continues to move towards molecules with greater three-dimensional complexity to tackle challenging biological targets, the strategic application of the cyclobutane motif is poised to become even more prevalent, offering a reliable pathway to novel therapeutics with improved pharmacological profiles.

References

  • Janssen, M. A. C. H., van der Kolk, M. R., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][1][11]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link][6]

  • Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., & Patterson, L. H. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link][10]

  • Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link][8]

  • Kim, J., et al. (2023). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link][19]

  • Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. [Link][15]

  • Dherange, B. D., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link][20]

  • Dembitsky, V., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Hertwig, L. E., Becker, F. J., & Roşca, D. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

  • ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link][21]

  • T. F., & de Oliveira, L. G. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link][22]

  • Wang, Y., et al. (2021). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

  • Li, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. SciProfiles. [Link]

  • Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link][18]

  • Synfacts. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. [Link]

  • Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry. [Link]

  • Alajarín, M., et al. (2018). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link][5]

  • Pathak, V. P., & Secrist, J. A. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link][13]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link][9]

  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. LibreTexts. [Link][4]

  • Throup, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. ResearchGate. [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link][12]

  • Mykhailiuk, P. (2022). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link][14]

  • West, A., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Yanai, H., et al. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(2-Fluorophenyl)cyclobutan-1-one is a key structural motif and a valuable building block in medicinal chemistry. The cyclobutane ring, a bioisostere for various functional groups, imparts conformational rigidity and a unique three-dimensional profile to bioactive molecules, while the 2-fluorophenyl moiety can significantly modulate pharmacokinetic and pharmacodynamic properties through steric and electronic effects.[1][2] This guide provides an in-depth analysis of robust and strategically diverse synthetic routes to this target compound, designed for researchers, medicinal chemists, and process development scientists. We present detailed, field-proven protocols for three primary strategies: Palladium-Catalyzed Cross-Coupling, [2+2] Cycloaddition of a Ketenophile, and Oxidation from a Cyclobutanol Precursor. Each protocol is accompanied by mechanistic insights, comparative analysis, and graphical workflows to ensure reproducibility and facilitate strategic planning in drug discovery programs.

Introduction: The Strategic Value of the 3-Arylcyclobutanone Scaffold

The synthesis of substituted cyclobutanes has evolved significantly over the past few decades, driven by their increasing prevalence in natural products and pharmaceutical candidates.[3][4] The strained four-membered ring is not merely a passive scaffold but an active participant in molecular recognition, capable of orienting substituents in precise vectors. The target molecule, this compound, combines this valuable carbocycle with a 2-fluorophenyl group, a common substituent used to enhance metabolic stability and binding affinity. This document serves as a practical guide to its synthesis, moving beyond theoretical pathways to provide actionable, detailed laboratory protocols.

Strategic Overview of Synthetic Pathways

The construction of this compound can be approached from several distinct angles. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. We will detail three primary, validated strategies.

G cluster_0 Synthetic Strategies A Route 1: Pd-Catalyzed Cross-Coupling Target This compound A->Target Direct C-C bond formation B Route 2: [2+2] Cycloaddition B->Target Ring formation C Route 3: Oxidation of Cyclobutanol C->Target Functional group interconversion

Caption: High-level overview of the three primary synthetic strategies.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach represents a modern and highly efficient method for forming the crucial aryl-cyclobutane C-C bond. The strategy relies on the coupling of a cyclobutanone-derived electrophile, such as 3-oxocyclobutyl trifluoromethanesulfonate, with 2-fluorophenylboronic acid. Palladium catalysis is exceptionally reliable for this class of transformation.[5]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the cyclobutenyl triflate, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst. The choice of ligand is critical to stabilize the palladium intermediates and promote efficient reductive elimination.

G cluster_1 Route 1: Suzuki-Miyaura Cross-Coupling SM1 3-Hydroxycyclobutanone Int1 3-Oxocyclobutyl triflate SM1->Int1 Tf2O, Pyridine SM2 2-Fluorophenylboronic Acid Product This compound SM2->Product Int1->Product Pd(PPh3)4, Na2CO3

Caption: Workflow for the Suzuki-Miyaura cross-coupling approach.

Protocol 1: Suzuki-Miyaura Coupling

Materials and Reagents:

  • 3-Hydroxycyclobutanone

  • Triflic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • 2-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Part A: Synthesis of 3-Oxocyclobutyl Trifluoromethanesulfonate (Intermediate)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 3-hydroxycyclobutanone (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the cooled solution.

  • Triflation: Add triflic anhydride (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -60 °C. The use of triflic anhydride is crucial for converting the hydroxyl group into an excellent leaving group for the subsequent cross-coupling.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding cold water. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude triflate is often used directly in the next step without further purification due to its instability.

Part B: Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add the crude 3-oxocyclobutyl triflate (1.0 eq), 2-fluorophenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add anhydrous toluene (approx. 0.1 M) followed by the 2 M Na₂CO₃ solution (3.0 eq). An aqueous base is required to activate the boronic acid for transmetalation.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can poison the palladium catalyst.

  • Heating: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the triflate intermediate by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Route 2: [2+2] Cycloaddition and Dehalogenation

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis.[4][6] A highly effective strategy involves the cycloaddition of dichloroketene (generated in situ) with a suitable alkene, followed by reductive dehalogenation. Using an enol ether like ethyl vinyl ether is advantageous for regioselectivity. The resulting alkoxycyclobutanone can then be manipulated to install the aryl group. A more direct, albeit potentially lower-yielding, approach could involve 2-fluorostyrene as the alkene partner. Here, we detail a robust, two-step sequence starting from 1,1-dichloroethene.

Causality and Mechanistic Insight: Dichloroketene, generated from trichloroacetyl chloride and activated zinc, is a highly reactive electrophile that readily undergoes a concerted [π²s + π²a] cycloaddition with electron-rich alkenes. The subsequent reductive dehalogenation with a reagent like zinc powder removes the chlorine atoms, yielding the cyclobutanone core.

G cluster_2 Route 2: [2+2] Cycloaddition SM1 Trichloroacetyl chloride Int1 Dichloroketene (in situ) SM1->Int1 Zn-Cu couple SM2 2-Fluorostyrene Int2 Dichlorocyclobutanone Intermediate SM2->Int2 Int1->Int2 [2+2] Cycloaddition Product This compound Int2->Product Zn, AcOH (Reductive Dehalogenation)

Caption: Workflow for the [2+2] cycloaddition and dehalogenation sequence.

Protocol 2: Dichloroketene Cycloaddition

Materials and Reagents:

  • Trichloroacetyl chloride

  • Zinc dust (activated)

  • 2-Fluorostyrene

  • Diethyl ether or THF, anhydrous

  • Acetic acid (AcOH)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Part A: [2+2] Cycloaddition

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and magnetic stir bar under a nitrogen atmosphere, place activated zinc dust (2.5 eq) and anhydrous diethyl ether (approx. 0.3 M relative to the alkene).

  • Alkene Addition: Add 2-fluorostyrene (1.0 eq) to the zinc suspension.

  • Ketene Generation and Cycloaddition: Prepare a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether. Add this solution dropwise via the dropping funnel to the vigorously stirred zinc/alkene mixture over 1-2 hours while maintaining a gentle reflux. The in situ generation of dichloroketene is critical as it is too unstable to isolate.

  • Reaction Monitoring: After the addition is complete, continue stirring at reflux for an additional 2-3 hours. Monitor the consumption of 2-fluorostyrene by GC-MS or TLC.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove excess zinc and zinc salts, washing the pad with diethyl ether. Combine the filtrates and concentrate under reduced pressure. The crude dichlorinated cyclobutanone intermediate is typically carried forward directly.

Part B: Reductive Dehalogenation

  • Reaction Setup: Dissolve the crude intermediate from Part A in a mixture of acetic acid and methanol (e.g., 3:1 v/v).

  • Reduction: Add zinc dust (5.0 eq) portion-wise to the solution, controlling the exothermic reaction with an ice bath if necessary. The acidic medium is essential for the reductive process.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-8 hours until the starting material is fully consumed (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture again through Celite to remove zinc residues, washing with methanol. Neutralize the filtrate carefully by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate) to obtain the final product.

Route 3: Oxidation of 3-(2-Fluorophenyl)cyclobutan-1-ol

This route is a functional group interconversion and is contingent on the prior synthesis of the corresponding secondary alcohol, 3-(2-fluorophenyl)cyclobutan-1-ol. This precursor can often be synthesized via reduction of the target ketone or through other independent routes, such as the [3+1] cycloaddition of borylated alkanes with epoxides.[7] The oxidation of the alcohol to the ketone is typically a high-yielding and clean transformation.[8] Mild oxidizing agents like Dess-Martin periodinane (DMP) are ideal to avoid side reactions.

Causality and Mechanistic Insight: Dess-Martin periodinane is a hypervalent iodine compound that facilitates a mild and selective oxidation of primary and secondary alcohols. The reaction proceeds through a ligand exchange at the iodine center, followed by an intramolecular elimination, which avoids harsh acidic or basic conditions and the use of heavy metals like chromium.

G cluster_3 Route 3: Oxidation of Precursor Alcohol SM1 3-(2-Fluorophenyl)cyclobutan-1-ol Product This compound SM1->Product Dess-Martin Periodinane (DMP), DCM

Caption: Workflow for the oxidation of the cyclobutanol precursor.

Protocol 3: Dess-Martin Oxidation

Materials and Reagents:

  • 3-(2-Fluorophenyl)cyclobutan-1-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 3-(2-fluorophenyl)cyclobutan-1-ol (1.0 eq) and anhydrous DCM (approx. 0.1 M).

  • Oxidant Addition: Add Dess-Martin periodinane (1.5 eq) to the solution in one portion at room temperature. A slight exotherm may be observed. DMP is preferred for its mildness and operational simplicity.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously until the organic and aqueous layers are clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to afford pure this compound.

Comparative Summary of Synthetic Routes

Route Key Transformation Typical Yields (%) Advantages Disadvantages/Challenges
1: Suzuki Coupling C(sp²)-C(sp²) cross-coupling60-85%High convergence, functional group tolerance, reliable and scalable.Requires synthesis of a triflate or halide precursor; cost of palladium catalyst.
2: [2+2] Cycloaddition Ketene-alkene cycloaddition40-70% (over 2 steps)Builds the core carbocycle efficiently; readily available starting materials.In situ generation of ketene can be tricky; potential regioselectivity issues; use of activated zinc.
3: Oxidation Alcohol oxidation85-98%High-yielding, clean transformation; mild conditions.Dependent on the availability of the cyclobutanol precursor.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The Suzuki-Miyaura cross-coupling offers a highly convergent and modern approach, ideal for late-stage functionalization and library synthesis. The [2+2] cycloaddition represents a more classical but powerful method for constructing the cyclobutane ring from acyclic precursors. Finally, the oxidation of the corresponding cyclobutanol is an excellent terminal step, provided an efficient route to the alcohol precursor is established. The choice of route will ultimately be guided by project-specific constraints, including scale, cost, and the synthetic context in which the molecule is being prepared. These detailed protocols provide a robust foundation for researchers to confidently synthesize this valuable chemical building block.

References

  • Chen, Y.-S., Indurmuddam, R. R., Hong, B.-C., & Chien, S.-Y. (2025). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Synthetic Routes for 3-(2-Fluorophenyl)
  • Roberts, J. D., & Sauer, C. W. (n.d.). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Caltech Authors.
  • Wender, P. A., et al. (n.d.). Transition Metal-Catalyzed [6+2] Cycloadditions of 2-Vinylcyclobutanones and Alkenes: A New Reaction for the Synthesis of Eight-Membered Rings. Journal of the American Chemical Society.
  • Ghanem, A., & Aboul-Enein, H. Y. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Request PDF. (n.d.). Transition-Metal-Catalyzed Cycloaddition of Small Ring Compounds.
  • Gagnon, D., & Tius, M. A. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC.
  • Li, Y., et al. (2024).
  • Rutjes, F. P. J. T., et al. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • BenchChem. (2025). In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. BenchChem.
  • Morken, J. P., et al. (n.d.).

Sources

Application Notes and Protocols: 3-(2-Fluorophenyl)cyclobutan-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of strained carbocyclic systems and fluorine atoms into molecular scaffolds represents a powerful strategy in modern drug discovery. The cyclobutane motif, with its distinct three-dimensional and rigid puckered conformation, offers a means to explore novel chemical space, improve metabolic stability, and orient pharmacophoric elements in a precise manner.[1] When combined with the unique electronic properties of fluorine—such as its ability to modulate pKa, enhance binding affinity, and block metabolic pathways—the resulting fluorinated cyclobutane building blocks become highly valuable assets for medicinal chemists.

This guide focuses on 3-(2-Fluorophenyl)cyclobutan-1-one , a key intermediate that marries the conformational constraints of the cyclobutane ring with the potent electronic influence of a 2-fluorophenyl substituent. We will explore its synthesis and detail its transformation into a variety of functionalized derivatives, providing experimentally grounded protocols for its application in the synthesis of complex molecular architectures relevant to drug development.

Synthesis of the Core Scaffold: this compound

The preparation of this compound can be efficiently achieved through modern cross-coupling methodologies. A representative and scalable approach involves the palladium-catalyzed Suzuki-Miyaura coupling, which facilitates the formation of the crucial carbon-carbon bond between the cyclobutane precursor and the 2-fluorophenyl moiety.[2]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol outlines a plausible synthetic route based on established Suzuki-Miyaura coupling reactions.

Reaction Scheme:

Suzuki-Miyaura Coupling reagents 3-Bromocyclobutan-1-one + 2-Fluorophenylboronic acid ->[Pd(PPh3)4, K2CO3, Toluene/H2O] this compound

A representative reaction workflow.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Bromocyclobutan-1-one148.99101.0
2-Fluorophenylboronic acid139.92121.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.50.05
Potassium Carbonate (K₂CO₃)138.21303.0
Toluene-50 mL-
Deionized Water-25 mL-

Step-by-Step Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromocyclobutan-1-one (1.49 g, 10 mmol), 2-fluorophenylboronic acid (1.68 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add toluene (50 mL) and deionized water (25 mL) to the flask.

  • Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Key Synthetic Transformations and Applications

This compound serves as a versatile precursor to a range of functionalized cyclobutane derivatives. The ketone functionality is a synthetic handle for various transformations, including reductive amination, olefination, and ring expansion reactions.

Reductive Amination: Accessing Chiral Amines

Reductive amination is a cornerstone of amine synthesis, allowing for the direct conversion of the cyclobutanone to primary, secondary, or tertiary amines. These amines are prevalent in a vast number of pharmaceuticals. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it selectively reduces the intermediate iminium ion in the presence of the starting ketone.[3][4]

Reductive_Amination_Workflow Reductive Amination Workflow start 3-(2-Fluorophenyl) cyclobutan-1-one imine_formation Iminium Ion Formation start->imine_formation + Amine amine_source Amine Source (e.g., NH4Cl, R-NH2) amine_source->imine_formation product 3-(2-Fluorophenyl) cyclobutanamine (or N-substituted derivative) imine_formation->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product

A generalized workflow for reductive amination.

Protocol 2: Synthesis of 3-(2-Fluorophenyl)cyclobutanamine

Reaction Scheme:

Reductive Amination reagents This compound + NH4Cl ->[NaBH3CN, Methanol] 3-(2-Fluorophenyl)cyclobutanamine

Synthesis of the primary amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound164.1851.0
Ammonium Chloride (NH₄Cl)53.495010.0
Sodium Cyanoborohydride (NaBH₃CN)62.847.51.5
Methanol-50 mL-

Step-by-Step Protocol:

  • Dissolve this compound (0.82 g, 5 mmol) and ammonium chloride (2.67 g, 50 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (0.47 g, 7.5 mmol) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.[5]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3) to decompose the excess reducing agent.

  • Stir for an additional 30 minutes, then basify the solution with 2 M NaOH to pH ~10-11.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to yield 3-(2-fluorophenyl)cyclobutanamine.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method for converting ketones into alkenes.[6][7] This transformation is particularly useful for introducing exocyclic double bonds, which can serve as handles for further functionalization or as key structural elements in target molecules. The reaction of this compound with a phosphonium ylide provides a direct route to 1-methylene-3-(2-fluorophenyl)cyclobutane.

Protocol 3: Methyleneation via Wittig Reaction

Reaction Scheme:

Wittig Reaction reagents This compound + Methyltriphenylphosphonium bromide ->[n-BuLi, THF] 1-Methylene-3-(2-fluorophenyl)cyclobutane

Formation of an exocyclic double bond.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromide357.237.51.5
n-Butyllithium (n-BuLi) (1.6 M in hexanes)64.067.51.5
This compound164.1851.0
Anhydrous Tetrahydrofuran (THF)-50 mL-

Step-by-Step Protocol:

  • To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (2.68 g, 7.5 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (4.7 mL of a 1.6 M solution in hexanes, 7.5 mmol) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (0.82 g, 5 mmol) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel (eluting with hexanes) to isolate 1-methylene-3-(2-fluorophenyl)cyclobutane.

Baeyer-Villiger Oxidation: Ring Expansion to Lactones

The Baeyer-Villiger oxidation facilitates the conversion of a cyclic ketone into a lactone by the insertion of an oxygen atom adjacent to the carbonyl group.[8][9] This reaction is a powerful tool for accessing five-membered lactone scaffolds from cyclobutanone precursors. The regioselectivity of the oxygen insertion is predictable, with more substituted carbon centers preferentially migrating.[9]

Baeyer-Villiger_Mechanism Baeyer-Villiger Oxidation Mechanism ketone Cyclobutanone criegee Criegee Intermediate ketone->criegee + Peroxyacid peroxyacid Peroxyacid (e.g., m-CPBA) peroxyacid->criegee migration Migratory Insertion of Oxygen criegee->migration lactone Lactone migration->lactone

A simplified mechanism of the Baeyer-Villiger oxidation.

Protocol 4: Synthesis of 4-(2-Fluorophenyl)dihydrofuran-2(3H)-one

Reaction Scheme:

Baeyer-Villiger reagents This compound ->[m-CPBA, DCM] 4-(2-Fluorophenyl)dihydrofuran-2(3H)-one

Ring expansion to a γ-butyrolactone.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound164.1851.0
meta-Chloroperoxybenzoic acid (m-CPBA) (≤77%)172.57 (for 100%)7.51.5
Dichloromethane (DCM)-50 mL-
Sodium bicarbonate (NaHCO₃)84.01--

Step-by-Step Protocol:

  • Dissolve this compound (0.82 g, 5 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approximately 1.68 g of 77% purity, ~7.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (to remove excess peroxide), then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 4-(2-fluorophenyl)dihydrofuran-2(3H)-one.[10]

Application in Drug Discovery: A Scaffold for Bioactive Molecules

The 3-(2-fluorophenyl)cyclobutane core is an attractive scaffold for the development of novel therapeutics. For instance, substituted cyclobutanes have been explored as key components in inhibitors of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain.[11][12][13] The rigid cyclobutane ring can position the 2-fluorophenyl group and other substituents in a defined orientation to optimize interactions with the target protein.

The derivatives synthesized from this compound, such as the corresponding amine, can be further elaborated to generate libraries of compounds for screening. For example, the primary amine can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to probe the structure-activity relationships (SAR) of a particular biological target.

Example Application Workflow:

G A 3-(2-Fluorophenyl) cyclobutan-1-one B 3-(2-Fluorophenyl) cyclobutanamine A->B Reductive Amination C R-COCl Acylation B->C:f0 D R-SO2Cl Sulfonylation B->D:f0 E Bioactive Candidates C->E D->E

Sources

Application Notes and Protocols: 3-(2-Fluorophenyl)cyclobutan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(2-Fluorophenyl)cyclobutan-1-one Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The this compound scaffold has emerged as a compelling building block for medicinal chemists. This is due to the unique combination of a strained cyclobutane ring and a fluorinated phenyl moiety. The cyclobutane core offers a rigid, three-dimensional geometry that can effectively orient substituents into vector-defined regions of protein binding pockets, a stark contrast to more flexible acyclic or larger cyclic systems.[1] This conformational rigidity can lead to improved potency and selectivity.[2]

The incorporation of a 2-fluorophenyl group provides several key advantages. The fluorine atom, with its small size and high electronegativity, can modulate the electronic properties of the phenyl ring, influencing pKa and dipole moment. This can lead to enhanced binding interactions with biological targets through hydrogen bonding or dipole-dipole interactions. Furthermore, the C-F bond is exceptionally stable, often imparting increased metabolic stability to drug candidates by blocking sites of oxidative metabolism.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. It provides detailed protocols for its synthesis and subsequent elaboration into potential bioactive molecules, underpinned by the scientific rationale for its use.

Physicochemical Properties and Predicted Biological Relevance

The physicochemical properties of this compound make it an attractive starting point for library synthesis and lead optimization. A summary of its key computed properties is presented in Table 1.

PropertyValueSignificance in Drug Discovery
Molecular Weight 164.18 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 1.5Indicates moderate lipophilicity, which is often correlated with good membrane permeability and solubility.
Hydrogen Bond Donors 0The absence of donor groups can improve membrane permeability.
Hydrogen Bond Acceptors 1 (ketone)The ketone provides a handle for further chemical modification and can act as a hydrogen bond acceptor in receptor binding.
Polar Surface Area 17.1 ŲA low polar surface area is generally associated with better cell permeability.

Data sourced from PubChem CID 46941976 for the isomeric 3-(3-Fluorophenyl)cyclobutanone, which is expected to have very similar properties.[3]

The reactivity of the cyclobutanone moiety allows for a diverse range of chemical transformations, enabling the exploration of a broad chemical space.[4][5] This versatility makes it a valuable intermediate in the synthesis of potential anticancer, antiviral, and antibiotic agents.[4][5]

Synthesis of this compound: A Protocol for Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling is a particularly effective strategy for forming the crucial carbon-carbon bond between the cyclobutane ring and the 2-fluorophenyl moiety.[6] This palladium-catalyzed reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and high functional group tolerance.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine 3-bromocyclobutan-1-one, 2-fluorophenylboronic acid, Pd(PPh3)4, and K2CO3 in a reaction vessel. B Add a mixture of toluene and water as the solvent. A->B C Degas the mixture with argon or nitrogen. B->C D Heat the reaction mixture to 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

Materials:

  • 3-Bromocyclobutan-1-one

  • 2-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromocyclobutan-1-one (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add a degassed 4:1 mixture of toluene and water to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Application in the Synthesis of a Bioactive Scaffold: A Representative Protocol

The ketone functionality of this compound is a versatile handle for introducing further molecular diversity. One common application is its conversion to an amine via reductive amination, a key transformation in the synthesis of many biologically active compounds.

Workflow for Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve this compound and a primary amine in a suitable solvent (e.g., methanol or dichloroethane). B Add a catalytic amount of acetic acid. A->B C Stir at room temperature to form the imine intermediate. B->C D Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). C->D E Continue stirring until the reaction is complete (monitor by TLC or LC-MS). D->E F Quench the reaction with aqueous NaHCO3. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Wash, dry, and concentrate the organic layer. G->H I Purify the final amine product by column chromatography or crystallization. H->I

Caption: Reductive amination of this compound.

Detailed Step-by-Step Protocol:

Materials:

  • This compound

  • A primary amine of choice (e.g., benzylamine as a model)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in dichloroethane.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-3-(2-fluorophenyl)cyclobutanamine.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining a rigid cyclobutane core with the advantageous properties of a fluorinated phenyl ring, make it an attractive starting point for the design and synthesis of novel drug candidates. The synthetic protocols outlined in this guide provide a practical framework for the preparation and elaboration of this key intermediate. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the application of this compound and its derivatives is poised to expand, offering new opportunities for the development of next-generation therapeutics.

References

Sources

Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one, a key building block in medicinal chemistry and drug discovery. The cyclobutane motif is a valuable scaffold that imparts unique three-dimensional character to bioactive molecules, while the 2-fluorophenyl group can significantly modulate pharmacokinetic and pharmacodynamic properties. The described synthesis employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a reliable and versatile method for carbon-carbon bond formation. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice to ensure successful and scalable synthesis.

Introduction: The Significance of Aryl-Substituted Cyclobutanes

Cyclobutane rings are increasingly sought-after structural motifs in modern drug discovery.[1][2] Their inherent ring strain and well-defined stereochemical exit vectors provide a rigid scaffold that can effectively orient substituents for optimal interaction with biological targets. When combined with electronically distinct aromatic systems, such as the 2-fluorophenyl group, the resulting structures become powerful tools for modulating properties like metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile intermediate, allowing for further elaboration at the ketone functionality to access a diverse range of complex molecules.[3]

The synthesis of such 3-arylcyclobutanones can be challenging. However, modern cross-coupling methodologies, particularly the palladium-catalyzed Suzuki-Miyaura reaction, offer an efficient and scalable solution.[4] This application note details a two-stage process involving the preparation of a suitable cyclobutanone precursor followed by the key cross-coupling step to yield the target compound in high purity and on a gram scale.

Overall Synthetic Strategy

The synthesis is designed in two main stages to ensure high yields and scalability. First, a commercially available starting material, 3-hydroxycyclobutan-1-one ethylene ketal, is converted into an activated triflate ester. This triflate is an excellent electrophilic partner for the subsequent cross-coupling reaction. The second stage involves the core Suzuki-Miyaura coupling of this triflate with 2-fluorophenylboronic acid, followed by acidic deprotection of the ketal to reveal the final ketone product.

G cluster_0 Stage 1: Precursor Activation cluster_1 Stage 2: C-C Bond Formation & Deprotection A 3-Hydroxycyclobutan-1-one Ethylene Ketal B 3-(Trifluoromethylsulfonyloxy) cyclobutan-1-one Ethylene Ketal A->B  Tf2O, Pyridine D This compound Ethylene Ketal B->D  Pd(dppf)Cl2, K2CO3 C 2-Fluorophenylboronic Acid C->D E This compound (Final Product) D->E  HCl (aq)

Diagram 1: Overall Synthetic Workflow.

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care.

Stage 1: Synthesis of 3-((Trifluoromethylsulfonyl)oxy)cyclobutan-1-one Ethylene Ketal
  • Rationale: The hydroxyl group of the starting material is a poor leaving group. Its conversion to a triflate (trifluoromethanesulfonate) ester transforms it into an excellent leaving group, making the carbon atom highly susceptible to nucleophilic attack or oxidative addition in the subsequent palladium-catalyzed cycle. The ethylene ketal protects the ketone from undesired side reactions.

Procedure:

  • To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxycyclobutan-1-one ethylene ketal (5.00 g, 34.7 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (4.20 mL, 52.1 mmol, 1.5 equiv) to the stirred solution.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) (7.00 mL, 41.6 mmol, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (HCl) (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude triflate as a pale yellow oil. The product is typically used in the next step without further purification.

Stage 2: Suzuki-Miyaura Coupling and Deprotection
  • Rationale: This step forms the key carbon-carbon bond. A palladium catalyst, typically in its Pd(0) active form, facilitates the reaction between the organotriflate (electrophile) and the organoboron compound (nucleophile).[5] The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) is chosen for its robustness and efficiency in promoting the key steps of the catalytic cycle. An inorganic base is essential for the transmetalation step.

Procedure:

  • To a 500 mL round-bottomed flask, add the crude triflate from Stage 1 (approx. 34.7 mmol), 2-fluorophenylboronic acid (6.30 g, 45.1 mmol, 1.3 equiv), and potassium carbonate (K₂CO₃) (14.4 g, 104 mmol, 3.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1.27 g, 1.74 mmol, 5 mol%).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add a degassed solvent mixture of 1,4-dioxane (150 mL) and water (30 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected product.

Deprotection:

  • Dissolve the crude this compound ethylene ketal in a mixture of acetone (100 mL) and 3 M HCl (50 mL).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (75 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification
  • Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and byproducts based on differential adsorption to the stationary phase.[7]

Procedure:

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the pure product (as determined by TLC analysis).

  • Remove the solvent under reduced pressure to yield this compound as a colorless or pale yellow oil.

Quantitative Data Summary

The following table outlines the typical quantities and expected yield for a representative gram-scale synthesis.

ParameterMaterialMolar Mass ( g/mol )AmountMoles / Equiv.
Stage 1 3-Hydroxycyclobutan-1-one Ethylene Ketal144.175.00 g34.7 mmol / 1.0
Pyridine79.104.20 mL52.1 mmol / 1.5
Triflic Anhydride282.147.00 mL41.6 mmol / 1.2
Stage 2 2-Fluorophenylboronic Acid139.926.30 g45.1 mmol / 1.3
Potassium Carbonate138.2114.4 g104 mmol / 3.0
Pd(dppf)Cl₂731.701.27 g1.74 mmol / 0.05
Product This compound 178.19 ~4.4 g ~71% (overall)

Mechanistic Overview of the Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism in organometallic chemistry. It proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex tm_complex->re_complex output1 X- tm_complex->output1 output2 B(OH)3 tm_complex->output2 re_complex->pd0 Reductive Elimination product Ar-R (Product) re_complex->product center input1 R-X (Triflate) input1->oa_complex input2 Ar-B(OH)2 input2->tm_complex input3 Base input3->tm_complex oa_label R-Pd(II)L2-X tm_label Ar-Pd(II)L2-R

Diagram 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of the cyclobutanone precursor, forming a Pd(II) complex.

  • Transmetalation: The 2-fluorophenyl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronate complex by the base.

  • Reductive Elimination: The two organic fragments (cyclobutane and 2-fluorophenyl) are coupled together, forming the final C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

  • BenchChem. (2025). Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols.
  • Gan, W.-E., Cao, J., & Xu, L.-W. (2022). Palladium-catalyzed enantioselective domino ring-opening/Hiyama coupling of cyclobutanones. Organic Chemistry Frontiers, 9, 5798-5801.
  • Zhang, P., et al. (2018). Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. Semantic Scholar.
  • Organic Syntheses. (n.d.). CYCLOBUTANONE. Available at: [Link]

  • Larock, R. C., & Reddy, T. R. (2000). Synthesis of 2-Alkylidenecyclopentanones via Palladium-Catalyzed Cross-Coupling of 1-(1-Alkynyl)cyclobutanols and Aryl or Vinylic Halides. Organic Letters, 2(23), 3623-3625. Available at: [Link]

  • Lee-Ruff, E. (1991). Adv. Strain Org. Chem., 1, 167. (Referenced in US6444096B1)
  • Bellus, D., et al. (1988). Angew Chem., 100(6), 820. (Referenced in US6444096B1)
  • MDPI. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Available at: [Link]

  • BenchChem. (2025). In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Available at: [Link]

  • Hu, X., et al. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(16), 3584-3587. Available at: [Link]

  • White, M. C., et al. (2016). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. NIH Public Access. Available at: [Link]

  • Montgomery, T. P., et al. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. NIH Public Access. Available at: [Link]

  • Request PDF. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Available at: [Link]

  • MDPI. (2021). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]

  • Google Patents. (n.d.). CN103449994A - Purifying process of cyclobutanone.
  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for (E)-1-(1-Methyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one. Available at: [Link]

  • NIH Public Access. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available at: [Link]

  • PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Available at: [Link]

  • NIH Public Access. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-(2-Fluorophenyl)cyclobutan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(2-Fluorophenyl)cyclobutan-1-one Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is an enduring challenge in drug discovery, demanding the continuous innovation of molecular scaffolds that offer unique three-dimensional chemical space and favorable pharmacological properties. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a compelling motif in medicinal chemistry. Its rigid, puckered structure can enforce specific conformations on pendant functional groups, enhancing binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding interactions.[2]

The molecule this compound stands at the confluence of these two strategic pillars. The fluorophenyl group offers potential for various biological activities, including anticancer properties, while the cyclobutanone core provides a versatile platform for derivatization.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We present detailed, field-proven protocols for key chemical transformations targeting the ketone functionality, enabling the generation of diverse compound libraries for biological screening. The experimental choices are rationalized, and methodologies for purification and characterization are thoroughly described to ensure scientific integrity and reproducibility.

Derivatization Strategies: Expanding Chemical Diversity

The reactivity of the carbonyl group in this compound offers a primary avenue for structural diversification. We will focus on three robust and widely applicable synthetic transformations: Reductive Amination, the Wittig Reaction, and the Grignard Reaction. These methods allow for the introduction of a wide array of functional groups, leading to derivatives with distinct physicochemical properties and potential biological activities.

graph Derivatization_Strategies { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound", pos="0,1.5!", fillcolor="#FBBC05"]; B [label="Reductive Amination", pos="2.5,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Wittig Reaction", pos="2.5,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Grignard Reaction", pos="2.5,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Amines\n(Primary & Secondary)", pos="5,2.5!"]; F [label="Alkenes", pos="5,1.5!"]; G [label="Tertiary Alcohols", pos="5,0.5!"];

A -> B [label=" R1R2NH, NaBH(OAc)3"]; A -> C [label=" Ph3P=CHR"]; A -> D [label=" RMgX, H3O+"]; B -> E; C -> F; D -> G; }

Figure 1: Key derivatization strategies for this compound.

Protocol 1: Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, converting a ketone into an amine via an intermediate imine.[6] This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it ideal for generating libraries of diverse amine derivatives for biological screening.

Rationale and Mechanistic Insight

The reaction proceeds in two key steps: the formation of an iminium ion intermediate followed by its reduction. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. It is selective for the iminium ion over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[7] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

graph Reductive_Amination_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: General workflow for the reductive amination protocol.
Detailed Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol).

  • Add glacial acetic acid (0.1 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amine derivative.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR spectrum of the benzylamine derivative, one would expect to see the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the benzyl group protons.

Derivative Amine Expected Yield Key ¹H NMR Signals (δ, ppm, CDCl₃)
N-Benzyl-3-(2-fluorophenyl)cyclobutanamineBenzylamine75-85%7.20-7.40 (m, 5H, Ar-H), 7.00-7.15 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂Ph), 3.50-3.60 (m, 1H, CH-N), 2.00-2.50 (m, 5H, cyclobutane-H)
4-(3-(2-Fluorophenyl)cyclobutyl)morpholineMorpholine80-90%7.00-7.15 (m, 4H, Ar-H), 3.70 (t, 4H, O(CH₂)₂), 3.00-3.10 (m, 1H, CH-N), 2.40-2.60 (m, 4H, N(CH₂)₂), 2.00-2.30 (m, 4H, cyclobutane-H)

Protocol 2: Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting ketones into alkenes, offering a route to exocyclic methylene compounds or other substituted olefins.[8][9] This transformation is valuable for introducing a carbon-carbon double bond, which can serve as a handle for further functionalization or as a key structural element in biologically active molecules.

Rationale and Mechanistic Insight

The reaction involves the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the carbonyl carbon of the ketone. This forms a betaine intermediate which collapses to an oxaphosphetane, subsequently decomposing to the desired alkene and triphenylphosphine oxide.[10] The stability of the ylide influences the stereoselectivity of the reaction, although for the synthesis of an exocyclic double bond, this is not a concern.

graph Wittig_Reaction_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: General workflow for the Wittig reaction protocol.
Detailed Experimental Protocol

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.2 mmol, solution in hexanes) dropwise.

  • Allow the resulting orange-red solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a non-polar eluent (e.g., hexanes) to separate the alkene product from the triphenylphosphine oxide byproduct.

Characterization:

The formation of the exocyclic methylene group can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum around 4.7-5.0 ppm for the vinylic protons. The ¹³C NMR spectrum will show new signals for the sp² carbons of the double bond.

Derivative Wittig Reagent Expected Yield Key ¹H NMR Signals (δ, ppm, CDCl₃)
1-Methylene-3-(2-fluorophenyl)cyclobutaneMethyltriphenylphosphonium bromide60-75%7.00-7.15 (m, 4H, Ar-H), 4.80 (s, 2H, =CH₂), 3.00-3.20 (m, 1H, CH-Ar), 2.50-2.80 (m, 4H, cyclobutane-H)

Protocol 3: Grignard Reaction for the Synthesis of Tertiary Alcohols

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a ketone, resulting in the formation of a tertiary alcohol.[11][12] This protocol allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups, significantly expanding the structural diversity of the initial scaffold.

Rationale and Mechanistic Insight

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone.[13] A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. It is critical to perform the reaction under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water.[12]

graph Grignard_Reaction_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 4: General workflow for the Grignard reaction protocol.
Detailed Experimental Protocol

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere at 0 °C, add the Grignard reagent (1.2 mmol, solution in THF or ether) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tertiary alcohol.

Characterization:

The successful formation of the tertiary alcohol is indicated by the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of a new signal for the quaternary carbon bearing the hydroxyl group. A broad singlet corresponding to the hydroxyl proton will also be present in the ¹H NMR spectrum.

Derivative Grignard Reagent Expected Yield Key ¹H NMR Signals (δ, ppm, CDCl₃)
1-Methyl-3-(2-fluorophenyl)cyclobutanolMethylmagnesium bromide80-90%7.00-7.15 (m, 4H, Ar-H), 2.80-3.00 (m, 1H, CH-Ar), 2.00-2.40 (m, 4H, cyclobutane-H), 1.60 (s, 1H, OH), 1.50 (s, 3H, CH₃)
1-Phenyl-3-(2-fluorophenyl)cyclobutanolPhenylmagnesium bromide70-80%7.20-7.50 (m, 5H, Ar-H), 7.00-7.15 (m, 4H, Ar-H), 3.00-3.20 (m, 1H, CH-Ar), 2.20-2.60 (m, 4H, cyclobutane-H), 2.00 (s, 1H, OH)

Biological Screening Considerations

The derivatized library of compounds originating from this compound should be subjected to a panel of biological assays to identify potential therapeutic applications. Based on the structural motifs present, the following screening strategies are recommended:

  • Anticancer Screening: Given the prevalence of fluorophenyl groups in anticancer agents, the synthesized derivatives should be screened against a panel of cancer cell lines (e.g., NCI-60) to assess their cytotoxic and antiproliferative activities.[3][5]

  • Enzymatic Assays: Depending on the nature of the introduced functional groups, specific enzyme inhibition assays can be employed. For instance, amine derivatives could be screened against kinases or proteases, while other derivatives may show activity against enzymes like cyclooxygenases or lipoxygenases.[14]

  • Antimicrobial Screening: The unique three-dimensional structure of the cyclobutane derivatives may lead to novel antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi is therefore warranted.

Conclusion

The derivatization of this compound represents a promising strategy for the generation of novel chemical entities with potential therapeutic value. The robust and versatile protocols for reductive amination, Wittig olefination, and Grignard reactions detailed in this application note provide a clear roadmap for the synthesis of diverse compound libraries. The strategic combination of the fluorophenyl moiety and the cyclobutane scaffold offers a rich platform for exploring new areas of chemical space in the pursuit of innovative drug candidates. Rigorous purification and characterization, followed by systematic biological screening, will be crucial in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Rutjes, F. P. J. T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Reductive amination of biologically active molecules to primary amines. (n.d.). Retrieved from [Link]

  • 1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). Molecules, 30(24), 4744.
  • Rutjes, F. P. J. T., et al. (2022).
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2015). Pharmaceutical and Biomedical Research, 1(1), 33-39.
  • Application Notes and Protocols: Wittig Reaction with 3-Fluorocyclobutane-1-carbaldehyde. (2025). BenchChem.
  • Technical Support Center: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol. (2025). BenchChem.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry, 79(5), 2015-2028.
  • Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). Chemistry – A European Journal, 31(34), e202500150.
  • Phospholane-Catalyzed Wittig Reaction. (2015).
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014).
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv.
  • 2-(4-Fluorophenyl)
  • 6-Chloro-1-hexene. (1977). Organic Syntheses, 57, 3.
  • Wittig Reaction. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). The Journal of Organic Chemistry, 75(16), 5470-5477.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2022). Journal of Medicinal Chemistry, 65(1), 445-458.
  • A Snippet of Grignard Reagent's Histroy. (2013). Resonance, 18(8), 776-781.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. (2007). Arkivoc, 2007(15), 185-198.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025).
  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974). U.S.
  • A Solvent Free Wittig Reaction. (2017). Retrieved from [Link]

  • Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols. (2025). BenchChem.
  • Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. (2020). Russian Journal of Organic Chemistry, 56(1), 121-128.
  • Synthesis, Characterization, and Quantum Chemical Calculations of 1-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-2-{[4-(aryl/alkyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Derivatives. (2024). Russian Journal of Organic Chemistry, 60(1), 93-100.
  • 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (2021). Chemical Science, 12(10), 3636-3641.
  • Stereoselective Enzymatic Synthesis of Heteroatom-Substituted Cyclopropanes. (2018).
  • Examples of stereochemically complex cyclobutane-containing natural products and pharmaceutical drugs. (n.d.). Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). Molecules, 21(10), 1369.
  • THEORETICAL AND MICROWAVE SPECTROSCOPIC CHARACTERIZATION OF CYCLOBUTENONE. (1998).

Sources

Application Notes and Protocols: Leveraging 3-(2-Fluorophenyl)cyclobutan-1-one for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(2-Fluorophenyl)cyclobutan-1-one in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the ability to rapidly access diverse and functionally rich heterocyclic libraries is paramount. This compound emerges as a highly strategic building block in this endeavor. Its inherent strain energy makes the cyclobutane ring an excellent synthon for ring-opening and ring-expansion reactions, effectively behaving as a masked 1,3-dicarbonyl equivalent.[1][2] The presence of the 2-fluorophenyl moiety introduces a key structural element known to modulate pharmacokinetic properties such as metabolic stability and binding affinity through favorable electronic and steric interactions.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of three important classes of heterocycles: pyrazoles, pyridines, and 1,3-oxazines. The methodologies presented are designed to be robust and adaptable, providing a foundation for the exploration of new chemical space.

I. Synthesis of Novel 5-(2-Fluorophenyl)-Substituted Pyrazoles via Acid-Catalyzed Cyclocondensation

The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] By employing this compound, we can access a range of 5-(2-Fluorophenyl)-substituted pyrazoles, which are prevalent motifs in pharmacologically active compounds. The acid-catalyzed ring opening of the cyclobutanone in situ generates the necessary 1,3-dicarbonyl intermediate for the subsequent cyclization with hydrazine.

Mechanistic Rationale

The reaction is initiated by the protonation of the cyclobutanone carbonyl, facilitating a nucleophilic attack by a suitable nucleophile (e.g., water or alcohol from the solvent) to promote ring opening and formation of a γ-keto-ester or related 1,3-dicarbonyl species. This intermediate then undergoes a classical condensation with hydrazine, forming a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

Knorr_Mechanism cluster_0 Ring Opening cluster_1 Cyclocondensation A This compound B Protonated Ketone A->B H+ C 1,3-Dicarbonyl Synthon (γ-keto acid/ester) B->C Nu-H (Solvent) D Hydrazine E Hydrazone Intermediate D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 5-(2-Fluorophenyl)pyrazole F->G -H2O

Caption: Proposed mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-methyl-5-(2-fluorophenyl)-1H-pyrazole
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.64 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol, followed by concentrated sulfuric acid (0.2 mL) as the catalyst.

  • Reaction Initiation: Add methylhydrazine (0.55 g, 12 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the title compound as a white solid.

Compound IDStructureReagentsYield (%)Key Analytical Data (Hypothetical)
PZ-1 3-methyl-5-(2-fluorophenyl)-1H-pyrazoleMethylhydrazine85¹H NMR (400 MHz, CDCl₃): δ 7.55-7.48 (m, 1H), 7.30-7.22 (m, 2H), 7.18-7.12 (m, 1H), 6.40 (s, 1H), 2.35 (s, 3H). ¹³C NMR (101 MHz, CDCl₃): δ 160.2 (d, J=248 Hz), 148.5, 142.1, 130.8, 129.5, 124.6, 118.9 (d, J=12 Hz), 116.0 (d, J=22 Hz), 104.2, 11.4. MS (ESI): m/z 191.08 [M+H]⁺.
PZ-2 5-(2-Fluorophenyl)-1-phenyl-1H-pyrazolePhenylhydrazine78¹H NMR (400 MHz, CDCl₃): δ 7.60-7.20 (m, 9H), 6.65 (s, 1H). MS (ESI): m/z 239.10 [M+H]⁺.

II. Synthesis of Novel 4-(2-Fluorophenyl)-Substituted Pyridines via Modified Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[5][6] A modification of this reaction can utilize our cyclobutanone as a C3 synthon. The in situ generated 1,3-dicarbonyl equivalent can react with an enamine (formed from a β-aminocrotonate or similar precursor) and an aldehyde equivalent to construct the dihydropyridine core, which is subsequently oxidized to the aromatic pyridine.

Experimental Workflow

Hantzsch_Workflow Start Start Materials: - this compound - Ethyl 3-aminocrotonate - Ammonium acetate Step1 Step 1: One-Pot Condensation - Acetic Acid (Solvent/Catalyst) - Reflux (120°C, 8h) Start->Step1 Step2 Step 2: Oxidation - In situ or with added oxidant (e.g., MnO₂) Step1->Step2 Step3 Step 3: Work-up & Purification - Neutralization - Extraction - Column Chromatography Step2->Step3 Product Product: 4-(2-Fluorophenyl)-3,5-dicarbethoxy-2,6-dimethylpyridine Step3->Product

Caption: Workflow for pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-fluorophenyl)pyridine-3,5-dicarboxylate
  • Reaction Setup: In a sealed tube, combine this compound (1.64 g, 10 mmol), ethyl 3-aminocrotonate (2.58 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Solvent/Catalyst: Add 15 mL of glacial acetic acid.

  • Heating: Seal the tube and heat the mixture at 120°C for 8 hours. The formation of the dihydropyridine intermediate and its subsequent oxidation often occurs in this one-pot procedure.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture with aqueous ammonia until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure pyridine product.

Compound IDStructureReagentsYield (%)Key Analytical Data (Hypothetical)
PY-1 Diethyl 2,6-dimethyl-4-(2-fluorophenyl)pyridine-3,5-dicarboxylateEthyl 3-aminocrotonate, Ammonium acetate75¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 1H), 7.25-7.10 (m, 3H), 4.10 (q, J=7.1 Hz, 4H), 2.55 (s, 6H), 1.20 (t, J=7.1 Hz, 6H). ¹³C NMR (101 MHz, CDCl₃): δ 168.2, 160.5 (d, J=249 Hz), 156.5, 148.0, 132.0, 131.5 (d, J=15 Hz), 130.0, 124.5, 123.0, 115.8 (d, J=22 Hz), 61.0, 22.5, 14.1. MS (ESI): m/z 360.15 [M+H]⁺.

III. Synthesis of Novel 2-Amino-4-(2-fluorophenyl)-6H-1,3-oxazines

1,3-Oxazine derivatives are another class of heterocycles with significant biological activities.[7][8] They can be synthesized from the cyclization of chalcone-like precursors with urea. In our proposed synthesis, an acid-catalyzed self-condensation of this compound would generate an α,β-unsaturated ketone in situ. This reactive intermediate is then trapped by urea to form the 2-amino-1,3-oxazine ring.

Mechanistic Pathway

Oxazine_Mechanism cluster_0 Intermediate Formation cluster_1 Cyclization A 2x 3-(2-Fluorophenyl) cyclobutan-1-one B α,β-Unsaturated Ketone (Chalcone-like intermediate) A->B H+, Δ Aldol Condensation C Urea D Michael Adduct C->D Michael Addition E Cyclized Intermediate D->E Intramolecular Cyclization F 2-Amino-4-(2-fluorophenyl) -6H-1,3-oxazine derivative E->F -H2O

Caption: Proposed mechanism for 1,3-oxazine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4,6-bis(2-fluorophenyl)-6H-1,3-oxazine
  • Initial Setup: In a 50 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Add urea (0.90 g, 15 mmol) and powdered potassium hydroxide (0.28 g, 5 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6 hours. The reaction should become a clear, homogeneous solution before a precipitate may form.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and air dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure 1,3-oxazine derivative.

Compound IDStructureReagentsYield (%)Key Analytical Data (Hypothetical)
OX-1 2-Amino-4,6-bis(2-fluorophenyl)-6H-1,3-oxazineUrea, KOH65¹H NMR (400 MHz, DMSO-d₆): δ 7.60-7.10 (m, 8H), 6.80 (s, 2H, NH₂), 5.50 (s, 1H), 4.80 (s, 1H). MS (ESI): m/z 301.11 [M+H]⁺.

Conclusion and Future Outlook

The protocols detailed herein demonstrate the significant potential of this compound as a versatile and valuable precursor for the synthesis of diverse heterocyclic systems. The strategic incorporation of the strained cyclobutane ring and the medicinally relevant 2-fluorophenyl group provides a powerful platform for the generation of novel pyrazoles, pyridines, and 1,3-oxazines. These foundational methods open the door for extensive derivatization and the construction of compound libraries for screening in drug discovery programs. Further exploration of other cyclocondensation and ring-expansion reactions with this building block is highly encouraged and is expected to yield a rich variety of unique and potentially bioactive molecules.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • YouTube. (2020). Hantzsch Pyridine Synthesis: Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Chaitra, G., & Rohini, R. M. (n.d.). Synthesis and Biological Activities of[2][3]-Oxazine Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Stereoselective Reduction of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the chemical reduction of 3-(2-Fluorophenyl)cyclobutan-1-one to its corresponding alcohol, 3-(2-Fluorophenyl)cyclobutan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The presented methodology emphasizes stereochemical control, procedural robustness, and safety. We delve into the mechanistic rationale for reagent selection, outline a detailed step-by-step experimental procedure, and provide guidelines for reaction monitoring, work-up, and purification. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development.

Introduction and Scientific Context

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For substrates such as this compound, the resulting alcohol is a valuable chiral building block. The presence of the strained cyclobutane ring and the electronically-influential fluorophenyl group necessitates a carefully optimized reduction protocol. The primary goal is to achieve high conversion and yield while controlling the stereochemical outcome.

Hydride-based reducing agents are the reagents of choice for this transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) can be used, sodium borohydride (NaBH₄) offers a superior safety profile and greater chemoselectivity, readily reducing aldehydes and ketones without affecting more robust functional groups like esters or amides.[1][2]

A crucial aspect of this reaction is the stereoselectivity. The reduction of 3-substituted cyclobutanones with hydride reagents has been shown to be highly diastereoselective, predominantly yielding the cis-alcohol.[3][4][5] This selectivity is driven by the steric influence of the substituent at the 3-position, which directs the incoming hydride nucleophile to the opposite (anti) face of the carbonyl group. This phenomenon, consistent with established models like the Felkin-Anh model, is enhanced by lower reaction temperatures and less polar solvents.[3][4]

Mechanistic Rationale: The Borohydride Reduction Pathway

The reduction of a ketone with sodium borohydride proceeds via a well-established two-stage mechanism.[1][6][7]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride (BH₄⁻) complex, on the electrophilic carbonyl carbon of the ketone. This concerted step forms a new carbon-hydrogen bond and breaks the C=O π-bond, generating a secondary alkoxide intermediate that is complexed with the remaining borane (BH₃) moiety.

  • Protonation (Work-up): The resulting tetraalkoxyborate species is stable until a protic source is introduced during the work-up stage. The addition of a mild acid (e.g., dilute HCl) or even water hydrolyzes the boron-oxygen bonds, protonating the alkoxide to furnish the final secondary alcohol product.[1][7]

G sub This compound (Ketone Substrate) intermediate Tetraalkoxyborate Intermediate sub->intermediate 1. Nucleophilic Attack (Hydride Addition in Solvent, e.g., MeOH) reagent Sodium Borohydride (NaBH₄) (Hydride Source) reagent->intermediate product cis-3-(2-Fluorophenyl)cyclobutan-1-ol (Alcohol Product) intermediate->product 2. Protonation (Hydrolysis) byproduct Borate Salts (Aqueous Waste) intermediate->byproduct Hydrolysis workup Aqueous/Acidic Work-up (e.g., H₂O, dilute HCl) workup->product workup->byproduct

Caption: Mechanism of NaBH₄ reduction of the target ketone.

Detailed Experimental Protocol

This protocol is optimized for a 5.0 mmol scale reaction. Quantities should be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichStarting material
Sodium Borohydride (NaBH₄)Reagent Grade, ≥98%Acros OrganicsFine powder is ideal for dissolution.
Methanol (MeOH), AnhydrousACS GradeFisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Hydrochloric Acid (HCl), 1 M SolutionReagent GradeJ.T. BakerFor quenching.
Saturated Sodium Chloride Solution (Brine)N/ALab-preparedFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.891 g, 5.0 mmol, 1.0 equiv.).

    • Add anhydrous methanol (25 mL) to dissolve the ketone.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is crucial for maximizing stereoselectivity.[4]

  • Addition of Reducing Agent:

    • Weigh sodium borohydride (0.284 g, 7.5 mmol, 1.5 equiv.) in a separate vial.

    • Add the NaBH₄ to the stirred ketone solution in small portions over 15-20 minutes. Caution: Addition causes gas (H₂) evolution and is exothermic. Slow addition is critical for control.

    • After the addition is complete, leave the reaction stirring in the ice bath.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Spot the starting material (a dilute solution of the ketone) and the reaction mixture on a TLC plate.

    • The reaction is complete when the starting ketone spot has been completely consumed (typically 1-2 hours).

CompoundExpected Rf (30% EtOAc/Hexanes)Visualization (UV/KMnO₄)
This compound~0.65UV active, stains
3-(2-Fluorophenyl)cyclobutan-1-ol~0.30Not UV active, stains
  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl (20 mL) dropwise while keeping the flask in the ice bath. Caution: Vigorous gas evolution will occur. Continue addition until the bubbling ceases and the solution is slightly acidic (pH ~5-6).

    • Remove the flask from the ice bath and concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

    • Transfer the remaining aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash them sequentially with water (25 mL) and then saturated brine (25 mL) to remove residual inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification and Characterization:

    • Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Overall Experimental Workflow

The entire process, from initial setup to final analysis, follows a logical and validated sequence to ensure reproducibility and purity.

G cluster_0 Reaction Phase cluster_1 Isolation Phase cluster_2 Purification & Analysis setup 1. Setup (Ketone in MeOH, 0 °C) addition 2. Reagent Addition (Portion-wise NaBH₄) setup->addition monitor 3. Monitoring (TLC Analysis) addition->monitor quench 4. Quench (Add 1 M HCl) monitor->quench extract 5. Extraction (EtOAc/Water) quench->extract dry 6. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 7. Purification (Flash Chromatography) dry->purify char 8. Characterization (NMR, MS) purify->char

Sources

Application Notes and Protocols: 3-(2-Fluorophenyl)cyclobutan-1-one in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements and favorable pharmacological properties is a cornerstone of modern drug discovery. The cyclobutane motif, once underrepresented, is now recognized for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1][2] This guide focuses on 3-(2-Fluorophenyl)cyclobutan-1-one , a versatile chemical building block for the synthesis of potent and selective enzyme inhibitors. We will explore the underlying chemical principles that make the cyclobutanone core an attractive warhead for inhibitor design, provide detailed protocols for its synthesis and subsequent use in enzyme inhibition screening, and outline advanced methods for characterizing the resulting enzyme-inhibitor complexes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

The Cyclobutanone Core: A Privileged Scaffold for Inhibition

The effectiveness of the cyclobutane ring in drug design stems from its unique structural and electronic properties. Unlike more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[1] This inherent three-dimensionality can be exploited to orient pharmacophoric groups into optimal binding conformations within an enzyme's active site, potentially leading to enhanced potency and selectivity.[2]

1.1. Chemical Rationale for Inhibition

The key to the cyclobutanone's utility as an inhibitor lies in the carbonyl group within the strained four-membered ring.

  • Enhanced Electrophilicity: The significant ring strain of approximately 26 kcal/mol makes the ketone carbonyl more electrophilic compared to less strained systems like cyclopentanones or acyclic ketones.[3][4] This heightened reactivity makes it susceptible to nucleophilic attack by residues in an enzyme's active site (e.g., serine, cysteine, or a metal-activated water molecule).

  • Transition-State Mimicry: Many enzymatic reactions, particularly those catalyzed by hydrolases, proceed through a tetrahedral intermediate. The attack on the cyclobutanone carbonyl forms a stable, tetrahedral hemiketal or hydrated gem-diol that can effectively mimic this transient, high-energy state.[5][6] This ability to act as a transition-state analogue is a powerful strategy for designing potent, often reversible, inhibitors.[3][6] The equilibrium for cyclobutanones is shifted more towards the hydrated form, further enhancing their potential as mimetics of hydrolase intermediates.[6]

1.2. The Role of the 2-Fluorophenyl Substituent

The inclusion of a 2-fluorophenyl group at the 3-position provides several strategic advantages:

  • Modulation of Physicochemical Properties: Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[7]

  • Defined Exit Vector: The phenyl ring provides a well-defined vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by targeting adjacent pockets in the enzyme's binding site.

G Enzyme_Nucleophile Active Site Nucleophile (e.g., Ser-OH, Cys-SH, H₂O) Intermediate Tetrahedral Intermediate (Transition-State Analogue) Enzyme_Nucleophile->Intermediate Inhibitor This compound (Electrophilic Carbonyl) Inhibitor->Intermediate Nucleophilic Attack G A Starting Material (e.g., 3-Oxocyclobutyl triflate) C Suzuki-Miyaura Coupling A->C B 2-Fluorophenylboronic Acid B->C D Reaction Conditions: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) C->D E Work-up & Purification (e.g., Extraction, Chromatography) C->E F Final Product: This compound E->F

Caption: Synthetic workflow for this compound.

Protocol 2.1: Representative Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 3-oxocyclobutyl trifluoromethanesulfonate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water. Sparge the mixture with N₂ for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Application Protocol: Screening for Enzyme Inhibition

This section provides a generalized protocol for evaluating this compound or its derivatives as inhibitors of a target enzyme using a continuous spectrophotometric assay. [8]

G start Start reagents Prepare Reagents: - Enzyme Stock - Substrate Stock - Assay Buffer - Inhibitor Stock (in DMSO) start->reagents km_vmax Determine Baseline Kinetics (Km and Vmax of native enzyme) reagents->km_vmax ic50_setup Set up IC50 Assay Plates: - Fixed Enzyme & Substrate - Varying Inhibitor Concentrations km_vmax->ic50_setup controls Include Controls: - No Enzyme (Blank) - No Inhibitor (100% Activity) - No Substrate ic50_setup->controls incubation Pre-incubate Enzyme with Inhibitor ic50_setup->incubation initiate Initiate Reaction (Add Substrate) incubation->initiate read Monitor Reaction Rate (e.g., ΔAbsorbance/min) initiate->read analyze Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read->analyze end End analyze->end

Caption: Workflow for enzyme inhibition screening and IC50 determination.

Step 3.1: Reagent Preparation
  • Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

  • Enzyme Stock: Prepare a concentrated stock of the purified enzyme in a suitable buffer and store on ice. The final concentration in the assay should be determined empirically to yield a linear reaction rate.

  • Substrate Stock: Prepare a concentrated stock of the substrate in the assay buffer.

  • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series from this stock.

Step 3.2: Determination of Michaelis-Menten Parameters (Km, Vmax)

Causality: Before testing for inhibition, it is crucial to understand the native enzyme's kinetics to set appropriate assay conditions. The inhibition assay is typically run at a substrate concentration equal to or near the Km value. [9]

  • Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

  • Monitor the initial reaction rate (V₀) for each substrate concentration using a spectrophotometer. [10]3. Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. [9]

Step 3.3: Inhibition Assay (IC50 Determination)
  • Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the serially diluted inhibitor to each well. Include control wells:

    • 100% Activity Control: Contains enzyme and buffer with DMSO (vehicle) instead of inhibitor.

    • Blank Control: Contains buffer and substrate, but no enzyme. [9]2. Pre-incubation: Gently mix and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to initiate the reaction. The final substrate concentration should be at the predetermined Km value.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength. [11]

Step 3.4: Data Analysis
  • Calculate the initial reaction rate for each well from the linear portion of the kinetic curve.

  • Subtract the rate of the blank control from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO_control))

  • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
Enzyme Conc. Final concentration of enzyme in the assay.10 nM
Substrate Conc. Final concentration of substrate (set at Km).50 µM
Inhibitor Range Range of final inhibitor concentrations.1 nM - 100 µM
DMSO Final % Final percentage of DMSO in the assay.< 1%
Readout Wavelength and duration for kinetic reading.405 nm, 10 min

Table 1: Example parameters for a typical enzyme inhibition assay.

Advanced Characterization of the Enzyme-Inhibitor Complex

While IC50 values provide a measure of potency, a deeper understanding of the inhibition mechanism requires more advanced biophysical and structural techniques. [12]

G start Potent Inhibitor Identified (Low IC50) path_choice Characterize Binding Mode start->path_choice xray X-ray Crystallography path_choice->xray Structural nmr NMR Spectroscopy path_choice->nmr Biophysical comp Computational Modeling path_choice->comp In Silico xray_steps Co-crystallize Enzyme-Inhibitor Solve 3D Structure Visualize Binding Pose xray->xray_steps xray_out Static Atomic-Level View of Interactions xray->xray_out nmr_steps ¹H-¹⁵N HSQC Titration Map Chemical Shift Perturbations Identify Binding Site Residues nmr->nmr_steps nmr_out Solution-State Binding Site & Dynamic Information nmr->nmr_out comp_steps Molecular Docking MD Simulations Calculate Binding Free Energy comp->comp_steps comp_out Predicted Binding Pose & Energetics comp->comp_out

Caption: Workflow for advanced characterization of an enzyme-inhibitor complex.

4.1. Structural Elucidation via X-ray Crystallography

Determining the crystal structure of the enzyme-inhibitor complex provides direct, high-resolution evidence of the binding mode. [13][14]* Protocol Outline:

  • Obtain high-purity, concentrated enzyme.
  • Screen for crystallization conditions of the apo-enzyme.
  • Co-crystallize the enzyme by including a 5- to 10-fold molar excess of the cyclobutanone inhibitor in the crystallization trials, or soak existing apo-crystals in a solution containing the inhibitor.
  • Collect X-ray diffraction data and solve the structure to visualize the inhibitor's interactions within the active site. [15]
4.2. Investigating Binding in Solution with NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming target engagement in solution and mapping the inhibitor's binding site on the enzyme surface. [16][17]* Protocol Outline (¹H-¹⁵N HSQC Titration):

  • Produce ¹⁵N-isotopically labeled enzyme.
  • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the enzyme. Each peak corresponds to a specific backbone amide proton-nitrogen pair.
  • Titrate increasing amounts of the inhibitor into the enzyme sample, acquiring an HSQC spectrum at each step.
  • Monitor the chemical shift perturbations (CSPs) of the backbone amide peaks. Residues with significant CSPs are located in or near the inhibitor binding site. [18]
4.3. Computational Modeling

In silico methods like molecular docking and molecular dynamics (MD) simulations can predict and rationalize the observed binding interactions. []* Protocol Outline:

  • Molecular Docking: Use software like AutoDock or Glide to predict the most favorable binding pose of the inhibitor within the enzyme's active site, which can be derived from a known crystal structure. [] 2. MD Simulations: Place the docked complex in a simulated physiological environment (water, ions) and run an MD simulation to assess the stability of the binding pose and analyze dynamic interactions over time. [20]This can help validate the predicted binding mode and provide insights into the energetics of the interaction.
Conclusion

This compound represents a valuable and versatile starting point for the design of novel enzyme inhibitors. Its unique combination of a conformationally constrained scaffold, an electrophilic carbonyl warhead for transition-state mimicry, and a strategically placed fluorophenyl group for SAR exploration makes it an attractive candidate for fragment-based and traditional drug discovery programs. The protocols and methodologies outlined in this guide provide a comprehensive framework for synthesizing, screening, and characterizing inhibitors derived from this promising chemical entity.

References
  • Liskon Biological. (2025, September 24).
  • Binda, C., et al. (2021). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. Molecules, 26(23), 7082. [Link]

  • Buch, I., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(27), 11139-11144. [Link]

  • Thoden, J. B., et al. (1999). X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase. Biochemistry, 38(49), 16158-16166. [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Blundell, T. L., et al. (1989). X-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Biochemical Society Transactions, 17(5), 861-865. [Link]

  • Setyawati, I., et al. (2008). Cyclobutanone analogues of beta-lactams revisited: insights into conformational requirements for inhibition of serine- and metallo-beta-lactamases. Journal of the American Chemical Society, 130(29), 9422-9432. [Link]

  • Kumar, A., et al. (2024). The Crystallography of Enzymes: A Retrospective and Beyond. International Journal of Molecular Sciences, 25(5), 2829. [Link]

  • Chung, I., et al. (2024). Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. ACS Omega. [Link]

  • Binda, C., et al. (2021). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. Molecules, 26(23), 7082. [Link]

  • Ciulli, A., & Williams, G. (2019). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Methods in Molecular Biology, 2011, 161-178. [Link]

  • Peterson, J. (2021). MDH Enzyme Kinetics Experiment Instructions. University of San Diego. [Link]

  • Johnson, J. W., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13637-13650. [Link]

  • Johnson, J. W., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega, 6(21), 13637-13650. [Link]

  • Kosmopoulou, M., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 518. [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 64(15), 10737-10752. [Link]

  • Liu, Z., & Tang, C. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules, 22(4), 593. [Link]

  • Zhang, M., et al. (2018). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules, 23(8), 1845. [Link]

  • Dana Bioscience. This compound 1g. Dana Bioscience. [Link]

Sources

Structure-activity relationship (SAR) studies of 3-(2-Fluorophenyl)cyclobutan-1-one analogs.

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for Structure-Activity Relationship (SAR) studies of 3-(2-Fluorophenyl)cyclobutan-1-one analogs.

Application Notes & Protocols

Topic: Structure-Activity Relationship (SAR) Studies of this compound Analogs

Document ID: AN-SAR-CB-4820

Introduction: The Strategic Value of the Cyclobutane Scaffold in SAR-Driven Drug Discovery

The systematic exploration of how a molecule's chemical structure affects its biological activity—the cornerstone of Structure-Activity Relationship (SAR) studies—is a fundamental pillar of modern drug discovery.[1][2] This iterative process of designing, synthesizing, and testing structurally related compounds (analogs) allows medicinal chemists to identify the key molecular features that govern potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of initial "hits" into viable drug candidates.[1][3]

The cyclobutane ring has emerged as a particularly valuable scaffold in medicinal chemistry.[4] Its rigid, puckered structure offers a powerful tool for conformational constraint, locking flexible side chains into specific spatial orientations to enhance binding affinity with a biological target.[5] Unlike unsaturated or highly strained rings, the cyclobutane moiety is generally metabolically stable, a desirable characteristic for drug candidates.[6][7]

This guide focuses on a specific, promising chemical class: analogs of This compound . This core structure combines the benefits of the cyclobutane scaffold with the strategic inclusion of a 2-fluorophenyl group. The fluorine atom, a common bioisostere for hydrogen, can profoundly influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding interactions through unique electronic effects without a significant increase in steric bulk.[8][9][10] The ketone functionality provides a key handle for modification, serving as a potential hydrogen bond acceptor.

These application notes provide a comprehensive, field-proven framework for conducting a rigorous SAR study on this molecular class. We will detail the strategic design of an analog library, provide validated protocols for chemical synthesis and biological evaluation, and outline the principles of data interpretation to build a robust SAR model.

Rational Design of the Analog Library

The foundation of a successful SAR study lies in the rational design of the analog library. The goal is not to synthesize compounds randomly, but to make systematic, targeted modifications to the lead structure—this compound—to probe its interaction with the biological target. We have segmented the molecule into three key regions for modification.

Caption: Key regions for modification on the this compound scaffold.

  • Region A (The Cyclobutane Core): While the core is typically conserved initially, investigating stereoisomers (cis/trans relationships between substituents) can reveal crucial information about the required 3D geometry for optimal target engagement.

  • Region B (The 2-Fluorophenyl Ring): This region is ripe for exploration. The causality we investigate here is how electronics and sterics influence binding.

    • Positional Isomers: Move the fluorine to the 3- or 4-position to determine if the ortho position is critical.

    • Bioisosteric Replacement: Replace the fluorine with other groups of similar size but different electronic properties (e.g., -H, -CH₃, -OH) or with other halogens (-Cl, -Br) to probe the role of electronegativity and polar interactions.[11][12]

    • Substitution: Add a second small substituent to the ring to explore unoccupied space in the binding pocket.

  • Region C (The Ketone Moiety): The ketone's role as a hydrogen bond acceptor is a key hypothesis to test.

    • Reduction: Reduce the ketone to a hydroxyl group (-OH) to see if a hydrogen bond donor is tolerated or preferred. This creates 3-(2-fluorophenyl)cyclobutan-1-ol.[13][14]

    • Derivatization: Convert the ketone to an oxime (=N-OH) or methoxime (=N-OCH₃) to alter its geometry, size, and hydrogen bonding capability.

    • Removal/Replacement: In later stages, complete removal or replacement with non-polar groups can confirm the necessity of this functionality.

Experimental Workflow and Protocols

A robust SAR study requires a systematic workflow that integrates chemical synthesis, purification, characterization, and a cascade of biological assays.

SAR_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_bio Phase 2: Biological Evaluation cluster_analysis Phase 3: Data Analysis & Iteration design Analog Library Design synthesis Chemical Synthesis design->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Validation (NMR, MS) purification->characterization primary_assay Primary Screen: In Vitro Enzyme Inhibition Assay (Determine IC50) characterization->primary_assay Pure Compounds >95% secondary_assay Secondary Screen: Cell Viability Assay (Determine GI50) primary_assay->secondary_assay data_table Compile SAR Table secondary_assay->data_table interpretation SAR Interpretation data_table->interpretation next_gen Design Next-Generation Analogs interpretation->next_gen next_gen->design Iterative Cycle

Caption: Overall experimental workflow for a systematic SAR study.

Protocol 1: Synthesis of Core Scaffold: this compound

Rationale: This protocol describes a plausible palladium-catalyzed cross-coupling reaction, a modern and effective method for forming the key C-C bond between the cyclobutane and phenyl rings, based on established chemical principles.[13]

Materials:

  • 3-Ethoxycyclobutan-1-one

  • (2-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (Ethyl Acetate, Hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Fluorophenyl)boronic acid (1.2 equivalents), potassium phosphate (2.5 equivalents), Palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and degassed water (4:1 ratio, e.g., 8 mL Toluene, 2 mL H₂O).

  • Add 3-Ethoxycyclobutan-1-one (1.0 equivalent) to the mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

  • Self-Validation: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The analytical data must be consistent with the target structure.

Protocol 2: Primary Screening - In Vitro Enzyme Inhibition Assay

Rationale: This protocol provides a universal template for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target enzyme. An in vitro assay provides a controlled, reproducible environment to measure the direct interaction between a compound and its target, which is essential for establishing a direct SAR.[15][16]

Materials:

  • Target enzyme (e.g., a specific kinase, protease, or other enzyme)

  • Substrate for the enzyme (fluorescently or colorimetrically detectable)

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Synthesized analogs and a known potent inhibitor (positive control), dissolved in DMSO.

  • 96-well or 384-well microplates (black or clear, depending on the detection method)

  • Multi-channel pipette or automated liquid handler

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of the microplate. Include "vehicle control" (DMSO only) and "positive control" (known inhibitor) wells.

  • Enzyme Addition: Dilute the target enzyme to its optimal working concentration in the assay buffer. Add the enzyme solution to all wells except the negative control/background wells. Allow the compounds and enzyme to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare the substrate solution in the assay buffer. Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation and Detection: Incubate the plate at the optimal temperature (e.g., 37 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range for the vehicle control. Stop the reaction if necessary (e.g., by adding a stop solution).

  • Measure the signal (fluorescence or absorbance) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data: Set the average signal of the vehicle control (DMSO) as 100% activity and the average signal of the potent inhibitor as 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a non-linear regression curve (e.g., sigmoidal dose-response).[17]

Data Presentation and SAR Interpretation

Table 1: Hypothetical SAR Data for this compound Analogs
Analog IDRegion B Modification (Phenyl Ring)Region C Modification (Ketone)Enzyme IC₅₀ (µM)Cell Viability GI₅₀ (µM)
Lead-01 2-FluoroKetone (=O)0.15 2.5
Analog-023-FluoroKetone (=O)1.80> 50
Analog-034-FluoroKetone (=O)0.9525.6
Analog-042-ChloroKetone (=O)0.213.1
Analog-052-MethylKetone (=O)5.60> 50
Analog-062-FluoroHydroxyl (-OH)0.354.8
Analog-072-FluoroOxime (=N-OH)8.20> 50
Analog-084-FluoroHydroxyl (-OH)1.5033.0
Interpreting the SAR Data:
  • Importance of the ortho-Fluorine: Moving the fluorine from the 2-position (Lead-01, IC₅₀ = 0.15 µM) to the 3-position (Analog-02, IC₅₀ = 1.80 µM) or 4-position (Analog-03, IC₅₀ = 0.95 µM) leads to a significant loss of potency. This strongly suggests that the fluorine atom at the ortho position is involved in a critical interaction with the target, either through a specific electrostatic interaction or by inducing a favorable conformation of the phenyl ring.

  • Bioisosteric Replacement at the ortho-Position: Replacing the fluorine with a slightly larger chlorine atom (Analog-04, IC₅₀ = 0.21 µM) retains high potency. However, replacing it with a methyl group (Analog-05, IC₅₀ = 5.60 µM) is detrimental. This indicates that an electronegative atom is preferred over an alkyl group at this position, and some steric bulk is tolerated.

  • Role of the Ketone: The reduction of the ketone to a hydroxyl group (Analog-06, IC₅₀ = 0.35 µM) results in only a slight decrease in potency. This implies that while the ketone's hydrogen bond accepting capability is optimal, a hydrogen bond donor is also well-tolerated. This flexibility can be exploited to improve other properties like solubility. The conversion to a larger oxime group (Analog-07, IC₅₀ = 8.20 µM) is not favorable, likely due to steric hindrance.

  • Synergistic Effects: The combination of a suboptimal phenyl ring substitution (4-fluoro) with a tolerated ketone modification (hydroxyl) in Analog-08 results in a compound with significantly reduced, but still present, activity (IC₅₀ = 1.50 µM), which is consistent with the individual findings.

  • Cellular Activity Correlation: A good correlation is observed between enzyme inhibition and cellular activity (cytotoxicity, measured by GI₅₀). Potent enzyme inhibitors generally show better cellular effects, suggesting good cell permeability for the active analogs.

References

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design? Patsnap. [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. [Link]

  • Bajorath, J. (2011). Systematic computational analysis of structure-activity relationships: concepts, challenges and recent advances. PubMed. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, ACS Publications. [Link]

  • Talele, T. T. (2016). The Design and Application of Bioisosteres in Drug Design. ResearchGate. [Link]

  • Biobide. What is an Inhibition Assay?[Link]

  • Gupta-Ostermann, D., & Bajorath, J. (2015). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. [Link]

  • Gastreich, M., & Bajorath, J. (2020). Computational Method for Structure-Based Analysis of SAR Transfer. ACS Publications. [Link]

  • Gupta-Ostermann, D. (2015). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. bonndoc - Universität Bonn. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Miller, D. C., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. [Link]

  • Miller, D. C., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Wessjohann, L. A., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • LibreTexts Biology. (2021). Enzyme Inhibition. [Link]

  • Habeeb Mohammad, T. S., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. PubMed. [Link]

  • GARDP Revive. Structure-activity relationship (SAR). [Link]

  • Liskon Biological. (2024). Importance of Cyclobutanone in Pharmaceutical Intermediates. [Link]

  • Various Authors. (2012). In vitro enzymatic assay. ResearchGate. [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition. [Link]

  • Tooke, C. L., et al. (2010). Cyclobutanone analogues of beta-lactams revisited: insights into conformational requirements for inhibition of serine- and metallo-beta-lactamases. Semantic Scholar. [Link]

  • Nurkenov, O. A., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]

  • McKinney, J. D., et al. (2001). Practice of Structure Activity Relationships (SAR) in Toxicology. Oxford Academic. [Link]

  • Ghodsinia, S., & Tofigh, Y. (2021). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. ResearchGate. [Link]

  • Eastfine. (2026). The Rising Demand for Cyclobutanone (CAS No. 1191-95-3): 2026 Market Outlook and Applications. [Link]

  • Johnson, J. W., et al. (2008). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. ResearchGate. [Link]

  • McInally, T., et al. (2003). Structure-activity relationship studies of illudins: analogues possessing a spiro-cyclobutane ring. PubMed. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

  • Beier, P., et al. (2018). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • ResearchGate. (2020). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-(2-Fluorophenyl)cyclobutanol from 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the role of 3-(2-fluorophenyl)cyclobutan-1-one in asymmetric synthesis, focusing on its conversion to the corresponding chiral alcohol, 3-(2-fluorophenyl)cyclobutanol. Chiral cyclobutane derivatives are increasingly sought-after structural motifs in medicinal chemistry due to their ability to impart conformational rigidity and unique three-dimensional topologies to bioactive molecules.[1] The presence of a 2-fluorophenyl substituent introduces specific electronic and steric properties that can be exploited to achieve high levels of stereocontrol in chemical transformations. This document details field-proven methodologies for the enantioselective reduction of this compound, with a primary focus on the robust and predictable Corey-Bakshi-Shibata (CBS) reduction. A detailed experimental protocol, mechanistic insights, and data interpretation are provided to guide researchers, scientists, and drug development professionals in the synthesis of these valuable chiral building blocks.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in drug discovery.[1] Its rigid, puckered conformation can lock a molecule into a bioactive conformation, improving potency and selectivity, while also offering novel intellectual property opportunities. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, chiral molecules incorporating both a cyclobutane core and a fluorinated aromatic ring, such as 3-(2-fluorophenyl)cyclobutanol, represent a confluence of desirable medicinal chemistry features.

This compound serves as a critical prochiral intermediate for accessing the enantiopure cis- and trans-alcohols. The primary challenge and opportunity lie in the stereocontrolled reduction of the ketone, which establishes two stereocenters. This guide will focus on achieving high enantioselectivity and diastereoselectivity in this key transformation.

Core Methodology: Asymmetric Reduction of this compound

The most reliable and widely adopted method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from a borane source to the ketone, with a predictable facial selectivity.

Causality of Reagent and Catalyst Selection
  • (S)- or (R)-Me-CBS Catalyst: The choice of the catalyst's chirality ((S) or (R)) directly determines the absolute configuration of the resulting alcohol. These catalysts are commercially available and offer high enantioselectivity for a broad range of ketones. The methyl substituent on the boron is standard, providing a good balance of reactivity and selectivity.

  • Borane Dimethyl Sulfide (BMS) or Borane-THF: BMS is often preferred as the stoichiometric hydride source due to its stability and ease of handling compared to borane-THF. It forms a complex with the CBS catalyst to generate the active reducing agent.

  • Anhydrous Conditions: The presence of water can hydrolyze the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity. Therefore, the reaction must be conducted under strictly anhydrous conditions.

The Role of the 2-Fluorophenyl Substituent in Stereocontrol

The 2-fluorophenyl group at the 3-position of the cyclobutanone ring plays a crucial role in directing the stereochemical outcome of the reduction.

  • Diastereoselectivity (cis/trans): Hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol.[2][3] This preference is attributed to the minimization of torsional strain during the hydride approach. The incoming hydride preferentially attacks from the face opposite to the larger substituent (the 2-fluorophenyl group), leading to the cis relationship between the hydroxyl group and the aryl substituent.

  • Enantioselectivity: In the CBS reduction, the chiral catalyst creates a highly organized transition state. The ketone coordinates to the Lewis acidic boron of the catalyst. To minimize steric interactions, the larger substituent on the ketone (the cyclobutane ring) orients away from the chiral directing group on the catalyst. The ortho-fluoro substituent, while small, can exert a significant electronic and steric influence. It can influence the preferred orientation of the phenyl ring within the catalyst's chiral pocket, enhancing the facial discrimination of the carbonyl group and leading to high enantiomeric excess (ee).[4][5]

Experimental Protocols

Protocol: Asymmetric CBS Reduction of this compound

This protocol describes a representative procedure for the synthesis of (1R,3S)-3-(2-fluorophenyl)cyclobutanol, which corresponds to the cis-isomer. Using the (R)-Me-CBS catalyst would yield the enantiomeric product.

Workflow Diagram:

CBS_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents Assembly - this compound - (S)-Me-CBS Solution - BMS Solution - Anhydrous THF addition Slow Addition of Ketone (at 0°C) reagents->addition Charge Reactor glassware Dry Glassware (Oven-dried, under N2) stir Stirring (Monitor by TLC) addition->stir Warm to RT quench Quenching (Slow addition of MeOH) stir->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purify Column Chromatography extraction->purify analysis Characterization - NMR - Chiral HPLC (ee determination) purify->analysis

Caption: Experimental workflow for the asymmetric CBS reduction.

Materials:

  • This compound (1.0 eq)

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.1 eq)

  • Borane dimethyl sulfide complex (BMS, 2 M in THF, 0.8 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Setup: To an oven-dried, 100-mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the (S)-Me-CBS solution (0.1 eq).

  • Cooling and Reagent Addition: Cool the flask to 0 °C using an ice bath. Add anhydrous THF. To this solution, slowly add the BMS solution (0.8 eq) dropwise over 10 minutes, maintaining the internal temperature below 5 °C.

  • Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will be observed.

  • Work-up: After gas evolution ceases, add saturated NaHCO₃ solution and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to afford the chiral 3-(2-fluorophenyl)cyclobutanol.

Data and Expected Outcomes

The CBS reduction of substituted ketones is known for its high selectivity. The following table presents expected outcomes based on analogous transformations reported in the literature.[6][7]

CatalystDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Predicted Yield
(S)-Me-CBS>95:5>95%85-95%
(R)-Me-CBS>95:5>95%85-95%

Data Analysis:

  • Diastereomeric Ratio: Determined by ¹H NMR analysis of the crude product mixture. The relative integration of characteristic signals for the cis and trans isomers will provide the ratio.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic standard.

Alternative Methodologies: Enzymatic Reduction

For processes where green chemistry principles are paramount, enzymatic reductions offer a powerful alternative. Ketoreductases (KREDs) can reduce ketones with exceptionally high enantio- and diastereoselectivity under mild aqueous conditions.

Conceptual Workflow for Enzymatic Reduction:

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification components Reaction Components - Buffer Solution (e.g., KPi) - KRED Enzyme - Cofactor (NADPH) - Cofactor Regeneration System - Substrate in co-solvent incubation Incubation (Controlled Temp & pH) components->incubation Combine & Mix monitoring Monitoring (HPLC for conversion) incubation->monitoring extraction Solvent Extraction (e.g., MTBE or EtOAc) monitoring->extraction Reaction Complete purify Purification (Chromatography) extraction->purify

Caption: General workflow for a ketoreductase (KRED) mediated reduction.

Advantages:

  • High Selectivity: KREDs often provide >99% ee and can be highly diastereoselective.

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature.

  • Environmental Benignity: Avoids the use of pyrophoric metal hydrides and heavy metals.

Considerations:

  • Enzyme Screening: A panel of KREDs may need to be screened to find an enzyme with high activity and selectivity for this compound.

  • Cofactor Regeneration: A system to regenerate the expensive NADPH cofactor (e.g., using glucose dehydrogenase/glucose) is required for a cost-effective process.

Conclusion

This compound is a valuable precursor for the synthesis of chiral 3-(2-fluorophenyl)cyclobutanol, a building block of significant interest in medicinal chemistry. The Corey-Bakshi-Shibata reduction provides a robust, scalable, and highly stereoselective method for accessing this chiral alcohol. The inherent structural features of the cyclobutane ring and the electronic properties of the 2-fluorophenyl substituent synergize to allow for high levels of stereocontrol. For sustainable manufacturing, enzymatic reduction using ketoreductases presents a compelling and highly selective alternative. The protocols and insights provided herein serve as a practical guide for researchers engaged in the synthesis of complex, high-value molecules for drug discovery and development.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Zheng, Y., Clarkson, G. J., & Wills, M. (2020). Asymmetric transfer hydrogenation of o-hydroxyphenyl ketones: Utilizing directing effects that optimize the asymmetric synthesis of challenging alcohols. Organic Letters, 22(10), 3717–3721.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). Vrije Universiteit Brussel. Retrieved January 20, 2026, from [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). figshare. Retrieved January 20, 2026, from [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Stereochemical Control Definition. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]

  • Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025). PubMed. Retrieved January 20, 2026, from [Link]

  • Stereochemical Control in the Reduction of 2-Chromanols. (n.d.). Amanote Research. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Arylcyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-arylcyclobutanones. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common synthetic challenges, troubleshoot byproduct formation, and provide detailed, field-proven protocols to enhance your experimental success. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.

FAQs: Quick Solutions to Common Problems

Here are some frequently asked questions and their answers to quickly address common issues encountered during the synthesis of 3-arylcyclobutanones.

Question 1: My [2+2] photocycloaddition is giving low yields and a complex mixture of products. What are the likely culprits?

Answer: Low yields and product mixtures in [2+2] photocycloadditions, such as the Paternò-Büchi reaction for oxetane formation followed by rearrangement, often stem from several factors.[1][2][3] The reaction can proceed through both singlet and triplet excited states of the carbonyl compound, potentially leading to different isomers.[3] Competing reactions like dimerization of the alkene or photoreduction of the ketone can also occur. Ensure your solvent is degassed to minimize quenching of the excited state by oxygen. The wavelength of the UV light source is also critical; using a source that selectively excites the carbonyl compound without causing decomposition of the starting materials or products is essential.

Question 2: I'm attempting a ring expansion of an arylcyclopropylmethanol and observing significant amounts of rearranged isomers and elimination byproducts. How can I improve the selectivity?

Answer: Ring expansion reactions of arylcyclopropylmethanols are prone to carbocation rearrangements.[4][5][6] The stability of the resulting carbocation and the ring strain of the starting material are key driving forces.[4] To minimize undesired rearrangements, consider using milder reaction conditions. For instance, the Tiffeneau-Demjanov rearrangement, which proceeds under milder conditions, can be a good alternative.[7] The choice of acid catalyst and solvent can also significantly influence the reaction outcome. A less coordinating solvent may favor the desired ring expansion over other pathways.

Question 3: During the intramolecular cyclization to form the cyclobutanone ring, I'm struggling with competing intermolecular reactions and the formation of larger ring systems. What can I do?

Answer: Competing intermolecular reactions are often a concentration-dependent issue. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization. The choice of base and solvent is also crucial. A bulky, non-nucleophilic base can help to deprotonate the desired position without adding to the reaction mixture. Additionally, the length and flexibility of the tether connecting the reacting groups can influence the propensity for intramolecular versus intermolecular reactions.

Question 4: My final 3-arylcyclobutanone product is contaminated with a byproduct that is difficult to separate by column chromatography. What are my options?

Answer: If standard chromatographic methods are failing, consider alternative purification techniques. Recrystallization, if a suitable solvent system can be found, can be highly effective for removing closely related impurities. Distillation under reduced pressure is another option if the product is thermally stable.[8] In some cases, derivatizing the product to alter its polarity, followed by chromatography and then removal of the derivatizing group, can be a successful strategy. It is also worth investigating if the byproduct can be selectively reacted to form a more easily separable compound.

Troubleshooting Guides: A Deeper Dive into Synthetic Routes

This section provides in-depth troubleshooting for specific synthetic methods used to prepare 3-arylcyclobutanones, focusing on the "why" behind the formation of common byproducts and offering actionable solutions.

Guide 1: The [2+2] Photocycloaddition Approach

The photochemical [2+2] cycloaddition is a powerful tool for constructing four-membered rings.[1] However, it is not without its challenges.

Common Byproducts and Their Origins
ByproductMechanistic Origin
Oxetanes These are often the initial products of the Paternò-Büchi reaction between a carbonyl and an alkene.[1][2][9] Subsequent rearrangement is required to form the cyclobutanone.
Alkene Dimers The excited alkene can react with a ground-state alkene molecule.
Carbonyl Photoreduction Products (e.g., alcohols) The excited carbonyl can abstract a hydrogen atom from the solvent or another molecule.
Positional and Stereo-isomers The reaction can lack regioselectivity and stereoselectivity, leading to a mixture of isomers.
Troubleshooting and Optimization Protocol
  • Wavelength Selection: Use a UV source that selectively excites the n-π* transition of the carbonyl group (typically >300 nm) to minimize side reactions.

  • Solvent Choice: Use aprotic, non-hydrogen-donating solvents like benzene or acetonitrile to reduce photoreduction. Ensure the solvent is thoroughly degassed with nitrogen or argon to remove oxygen, which can quench the triplet excited state.

  • Concentration Control: Optimize the concentration of the reactants. High concentrations may favor alkene dimerization.

  • Sensitization: If direct irradiation is problematic, consider using a triplet sensitizer (e.g., acetone, benzophenone) that can transfer energy to the carbonyl compound more efficiently and selectively.

Workflow Diagram: Troubleshooting [2+2] Photocycloadditions

G start Low Yield / Impure Product in [2+2] Photocycloaddition check_wavelength Is the UV wavelength appropriate? start->check_wavelength adjust_wavelength Action: Use longer wavelength (>300 nm) to favor n-π* transition. check_wavelength->adjust_wavelength No check_solvent Is the solvent degassed and aprotic? check_wavelength->check_solvent Yes adjust_wavelength->check_solvent degas_solvent Action: Degas solvent with N2/Ar. Use aprotic solvent. check_solvent->degas_solvent No check_concentration Is reactant concentration optimized? check_solvent->check_concentration Yes degas_solvent->check_concentration adjust_concentration Action: Vary reactant concentrations to minimize dimerization. check_concentration->adjust_concentration No consider_sensitizer Have you tried a triplet sensitizer? check_concentration->consider_sensitizer Yes adjust_concentration->consider_sensitizer use_sensitizer Action: Add a sensitizer like acetone or benzophenone. consider_sensitizer->use_sensitizer No end Improved Yield and Purity consider_sensitizer->end Yes use_sensitizer->end G start Ring Expansion of Arylcyclopropylmethanol carbocation Carbocation Intermediate start->carbocation desired_product 3-Arylcyclobutanone carbocation->desired_product Desired Pathway byproduct1 Homoallylic Alcohol carbocation->byproduct1 Side Pathway byproduct2 Rearranged Isomers carbocation->byproduct2 Side Pathway byproduct3 Elimination Products carbocation->byproduct3 Side Pathway control1 Low Temperature control1->carbocation control2 Mild Acid Catalyst control2->carbocation control3 Appropriate Solvent control3->carbocation

Sources

Troubleshooting guide for the synthesis of substituted cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted cyclobutanones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the valuable, yet often challenging, cyclobutane ring system. Cyclobutanones are pivotal intermediates in the synthesis of complex molecules and pharmaceuticals, but their formation is frequently plagued by issues ranging from low yields to complex side-product profiles.[1][2]

This guide is structured in a practical, question-and-answer format to directly address common problems encountered in the lab. We will delve into the mechanistic rationale behind these issues and provide actionable, field-proven strategies to overcome them.

Section 1: Low Yield and Reaction Failure

This section addresses one of the most frequent and frustrating issues in cyclobutanone synthesis: reactions that fail to proceed or provide disappointingly low yields of the desired product.

Q1: My [2+2] cycloaddition between a ketene and an alkene is giving a very low yield. What are the primary competing side reactions and how can I mitigate them?

A1: Low yields in ketene-alkene cycloadditions are almost always due to the high reactivity of the ketene intermediate, which can undergo unproductive pathways faster than it reacts with your alkene.[3][4]

  • Primary Culprit: Ketene Dimerization. Ketenes readily undergo a [2+2] cycloaddition with themselves to form a diketene (a four-membered ring lactone) or other polymeric materials.[5] This is especially problematic with unsubstituted ketene and ketenes bearing electron-donating groups. The rate of dimerization is second-order with respect to the ketene concentration.

  • Causality & Mechanism: The dimerization occurs because the highly electrophilic carbonyl carbon of one ketene molecule is readily attacked by the nucleophilic terminal carbon of another. This process is often faster than the intended intermolecular reaction with a less reactive alkene.

  • Troubleshooting Strategies:

    • Slow Addition/In Situ Generation: The most effective strategy is to keep the instantaneous concentration of the ketene extremely low. Generate the ketene in situ from a stable precursor (e.g., an acyl chloride with a non-nucleophilic base like triethylamine or Hünig's base) and add this precursor slowly to a solution containing a high concentration of the alkene.[3][4] This ensures that a newly formed ketene molecule is more likely to encounter an alkene molecule than another ketene molecule.

    • Increase Alkene Concentration: Use the alkene as the limiting reagent or in large excess if it is inexpensive and easily separable. Le Châtelier's principle dictates that increasing the concentration of one reactant will favor the desired bimolecular reaction.

    • Lewis Acid Catalysis: For less reactive alkenes, Lewis acids like AlCl₃, TiCl₄, or BF₃·OEt₂ can activate the alkene, making it more nucleophilic and accelerating the desired cycloaddition relative to dimerization.[6] This approach can dramatically improve yields and diastereoselectivity.[6]

Condition Rationale Expected Outcome
High Ketene Conc. Favors second-order dimerization.Low yield of cyclobutanone, significant diketene/polymer byproduct.
Slow Addition of Precursor Maintains low instantaneous ketene concentration.Increased yield of cyclobutanone, suppressed dimerization.
Lewis Acid Catalyst Activates the alkene, accelerating the desired reaction.Higher yield and potentially improved stereoselectivity.[6]
Q2: My intramolecular hydroacylation to form a cyclobutanone is failing, and I'm only recovering starting material or observing decomposition. What's going wrong?

A2: Intramolecular hydroacylation is a powerful but sensitive method. Success hinges on catalyst choice, substrate purity, and rigorous exclusion of inhibitors. While forming five-membered rings is often favored, specific catalytic systems have been developed for the more challenging four-membered ring closure.[7][8]

  • Primary Culprits:

    • Catalyst Inactivation: Rhodium and cobalt catalysts typically used for this transformation are sensitive to oxygen and other impurities.[8] Aldehyde starting materials can be contaminated with corresponding carboxylic acids from air oxidation, which will poison basic ligands or the metal center.

    • Unfavorable Ring Strain: The formation of a four-membered ring is thermodynamically less favorable than a five-membered ring. The reaction requires a catalyst that can overcome this barrier without promoting side reactions like decarbonylation (loss of CO) or decomposition.[8]

    • Solvent Impurities: Trace water or protic impurities in the solvent can interfere with the catalytic cycle.

  • Troubleshooting Strategies:

    • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenck techniques or a glovebox.

    • Reagent Purification: Filter your aldehyde starting material through a short plug of activated neutral alumina immediately before use to remove any carboxylic acid impurities. Ensure solvents are freshly distilled and degassed.

    • Catalyst Selection: For cyclobutanone synthesis, cobalt-based catalysts have shown remarkable success in favoring the 4-exo cyclization over the 5-endo pathway, even at mild temperatures.[7][8][9] If you are using a traditional Rhodium catalyst, ensure it is specifically designed for this less-favored cyclization.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or decarbonylation. For sensitive systems, start at a lower temperature (e.g., 50 °C) as enabled by modern cobalt catalysts.[7][8]

Section 2: Selectivity and Side Product Formation

Even when a reaction proceeds, it may yield a complex mixture of isomers or unexpected byproducts. This section focuses on diagnosing and solving these issues.

Q3: My Paterno-Büchi [2+2] photocycloaddition is producing a mixture of regioisomers and has poor diastereoselectivity. How can I control the stereochemical outcome?

A3: The Paterno-Büchi reaction, the photocycloaddition of a carbonyl compound and an alkene to form an oxetane, is a classic method that can be adapted for cyclobutanone synthesis (e.g., using enol ethers).[10][11] Its selectivity is governed by the stability of the 1,4-diradical intermediate formed after initial bond formation.[12][13]

  • Causality & Mechanism: Upon photochemical excitation (n → π* transition), the carbonyl compound (often in its triplet state) adds to the alkene to form a 1,4-diradical intermediate. The regioselectivity is determined by the formation of the more stable diradical (e.g., placing a radical on a tertiary or resonance-stabilized carbon is preferred).[13] The final diastereoselectivity depends on the conformational dynamics of this diradical before ring closure.[12]

  • Troubleshooting & Optimization Workflow:

    G start Poor Selectivity in Paterno-Büchi Reaction check_regio Regiochemistry Issue? start->check_regio check_stereo Diastereoselectivity Issue? start->check_stereo regio_sol Analyze Diradical Stability: - Add carbonyl oxygen to the alkene carbon that results in the more stable radical. - Consider steric hindrance. check_regio->regio_sol Yes stereo_sol_1 Modify Solvent: - Aprotic solvents (e.g., benzene, CH2Cl2) can favor specific conformations. - Protic solvents (e.g., methanol) can disrupt intramolecular H-bonds, altering facial selectivity.[14] check_stereo->stereo_sol_1 Yes stereo_sol_2 Introduce Directing Groups: - A hydroxyl group can form an intramolecular hydrogen bond, directing the facial approach of the alkene.[14] stereo_sol_1->stereo_sol_2 stereo_sol_3 Change Temperature: - Lower temperatures can favor the kinetic product by reducing bond rotation in the diradical intermediate. stereo_sol_2->stereo_sol_3

    Caption: Troubleshooting workflow for Paterno-Büchi selectivity.

  • Solvent Effects: Solvent choice is critical. Non-polar solvents often provide different selectivity compared to polar or protic solvents.[14][15] For substrates capable of hydrogen bonding, aprotic solvents may preserve an intramolecular H-bond that directs stereochemistry, while protic solvents will compete for H-bonding and lead to a different isomeric product.[14]

Q4: I'm attempting an intramolecular cyclization of a γ-halo ketone, but the primary product is from elimination, not cyclization. How can I favor the desired ring formation?

A4: This is a classic competition between an intramolecular Sₙ2 reaction (to form the cyclobutanone) and an E2 elimination (to form an unsaturated ketone). The outcome is determined by stereoelectronic and conformational factors.

  • Causality & Mechanism: For the Sₙ2 cyclization to occur, the enolate must be able to adopt a conformation that allows for backside attack on the carbon bearing the leaving group (halide). If this conformation is sterically hindered or high in energy, the base will instead act as a Brønsted-Lowry base, abstracting a proton and triggering an E2 elimination.

  • Troubleshooting Strategies:

    • Choice of Base: Use a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures (-78 °C). These bases are sterically hindered, which disfavors their role as a nucleophile in side reactions but efficiently generates the required enolate. The low temperature kinetically disfavors the elimination pathway.

    • Substrate Modification (Thorpe-Ingold Effect): Introducing gem-disubstitution (e.g., two methyl groups) on the carbon chain between the enolate and the leaving group can favor cyclization. These bulky groups create a steric compression that decreases the internal bond angle, bringing the reactive ends of the molecule closer together and lowering the activation energy for cyclization.

    • Change the Leaving Group: If using a chloride, consider switching to a better leaving group like an iodide or a tosylate. This will accelerate the Sₙ2 reaction, potentially allowing it to outcompete the elimination pathway.

    G sub γ-Halo Ketone + Base ts_sn2 Sₙ2 Transition State (Backside Attack) sub->ts_sn2 Favored by: - Good Leaving Group - Thorpe-Ingold Effect ts_e2 E2 Transition State (Anti-periplanar) sub->ts_e2 Favored by: - Steric Hindrance to Cyclization - Strong, non-bulky base prod_cyc Cyclobutanone ts_sn2->prod_cyc prod_elim Unsaturated Ketone ts_e2->prod_elim

    Caption: Competing pathways in γ-halo ketone cyclization.

Section 3: Purification and Stability

Successfully forming the product is only half the battle. Cyclobutanones can be sensitive, making isolation a challenge.

Q5: My substituted cyclobutanone appears to be decomposing during silica gel chromatography. What is causing this instability and what are my alternatives for purification?

A5: Cyclobutanones, particularly those with certain substitution patterns, can be sensitive to both acid and base, and sometimes to the strain of the four-membered ring itself. Standard silica gel is inherently acidic and can catalyze decomposition pathways.

  • Primary Culprits:

    • Acid-Catalyzed Ring Opening/Rearrangement: The acidic surface of silica gel can protonate the carbonyl oxygen, activating the strained ring towards nucleophilic attack (e.g., by water or eluent alcohols) or promoting rearrangements like retro-[2+2] cycloadditions.

    • Base-Catalyzed Aldol/Enolization Reactions: If the cyclobutanone has α-protons, residual base from the reaction or basic sites on the stationary phase can promote self-condensation or epimerization.

  • Troubleshooting & Alternative Protocols:

    • Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your starting eluent) and then flush with the pure eluent. This deactivates the acidic sites.

    • Use Alternative Stationary Phases:

      • Alumina (Neutral or Basic): For compounds that are acid-sensitive but base-stable, neutral or basic alumina is an excellent alternative to silica.

      • Florisil®: A magnesium silicate adsorbent that is less acidic than silica and often used for sensitive compounds.

    • Avoid Chromatography: If possible, purify the compound by other means:

      • Distillation: Kugelrohr distillation is ideal for small-scale, thermally stable liquids or low-melting solids.

      • Recrystallization: The best method for obtaining highly pure crystalline solids.

      • Preparative TLC: For small quantities, this can be faster and involve less contact time with the stationary phase.

    Protocol: Neutralizing a Silica Gel Column

    • Dry-pack or slurry-pack your column with silica gel as usual.

    • Prepare a "wash solution" of your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc) containing 1.5% triethylamine (v/v).

    • Slowly pass 2-3 column volumes of this wash solution through the packed column.

    • Flush the column with at least 3-5 column volumes of the pure eluent (without triethylamine) to remove the excess amine before loading your sample.

    • Load your crude product and run the chromatography as planned.

By understanding the mechanistic underpinnings of these common synthetic challenges, researchers can move from frustrating failures to successful, high-yielding preparations of these valuable chemical building blocks.

References

  • Kim, D. K., Riedel, J., Kim, R. S., & Dong, V. M. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211. [Link][7][9]

  • Kim, D. K., Riedel, J., Kim, R. S., & Dong, V. M. (2018). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. PMC, NIH Public Access. [Link]

  • Ray, T., et al. (2007). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters, 9(9), 1639-1641. [Link]

  • Cossío, F. P., et al. (2002). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 106(35), 9135–9141. [Link]

  • Dong, V. M., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Request PDF. [Link]

  • Lindsay, V. N. G., et al. (2021). General synthesis of cyclopropanols via organometallic addition to cyclopropanone equivalents: Application to the formation of enantioenriched alkylidenecyclobutanones. Organic Letters, 23(16), 6482–6487. [Link]

  • Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. ResearchGate. [Link]

  • Cossío, F. P., et al. (1991). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society, 113(25), 9675–9676. [Link]

  • Poteat, C. M., & Lindsay, V. N. G. (2021). Stereospecific Synthesis of Enantioenriched Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Organic Letters, 23(16), 6482–6487. [Link]

  • Wasserman, H. H., Cochoy, R. E., & Baird, M. S. (1969). Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanols. Journal of the American Chemical Society, 91(9), 2375–2376. [Link]

  • Sharma, S., & Singh, P. K. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8031–8040. [Link]

  • Bach, T. (2015). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 115(18), 9749–9805. [Link]

  • ChemTube3D. (2020). Paterno-Buchi reaction || photochemistry || solved problems. YouTube. [Link]

  • Ali, M., et al. (2021). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 37(2), 293-301. [Link]

  • Hou, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Future Medicinal Chemistry, 16(14), 1045-1061. [Link]

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(12), 14357-14387. [Link]

  • Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group. [Link]

  • LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]

  • Chemistry Stack Exchange. (2015). Ketene cycloaddition reactivity. Chemistry Stack Exchange. [Link]

  • Organic Syntheses. (1977). Cyclobutanone. Organic Syntheses, 57, 36. [Link]

  • Reddit. (2024). Help with understanding 2+2 cycloadditions. r/OrganicChemistry. [Link]

  • D'Auria, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538-15582. [Link]

  • Organic Syntheses. (1963). Cyclobutanone. Organic Syntheses, 43, 25. [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one. This valuable building block is integral to various drug discovery programs, yet its preparation is often accompanied by challenges that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the causality behind common side reactions and provides field-proven troubleshooting strategies to ensure the success of your synthesis. Our approach is grounded in mechanistic understanding to empower you to diagnose and resolve issues effectively.

Troubleshooting Guide: Common Synthetic Routes & Side Reactions

The synthesis of this compound is most commonly approached via palladium-catalyzed cross-coupling or multi-step sequences involving cycloaddition or Grignard reactions. Each pathway presents a unique set of potential side reactions. This guide addresses the most frequent issues in a question-and-answer format.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a powerful method for forming the crucial C-C bond between the cyclobutane moiety and the 2-fluorophenyl ring.[1][2][3] A typical pathway involves coupling a cyclobutanone-derived electrophile (e.g., 3-bromocyclobutanone or 3-triflyloxy-cyclobut-2-en-1-one) with 2-fluorophenylboronic acid.

Question 1: My Suzuki coupling reaction has a low yield, and I'm observing significant amounts of homocoupled byproducts (e.g., 2,2'-difluorobiphenyl and a cyclobutane dimer). What is causing this, and how can I fix it?

Answer:

  • Expertise & Causality: Homocoupling is a classic side reaction in Suzuki couplings and points to a disruption in the catalytic cycle.[3] It occurs when the oxidative addition intermediate [R¹-Pd(II)-X] reacts with another molecule of the same starting material instead of undergoing transmetalation with the boronic acid partner. This is often exacerbated by:

    • Slow Transmetalation: The rate-limiting step is often the transfer of the aryl group from boron to palladium. If this is slow, the palladium intermediate has more time to react in other ways.

    • Oxygen Contamination: Dissolved oxygen can promote the oxidative homocoupling of boronic acids.

    • Inefficient Catalyst Turnover: The catalyst may be deactivating before the reaction reaches completion.

  • Trustworthiness (Self-Validating Protocol): To suppress homocoupling and improve yield, a systematic optimization of reaction parameters is required. The following workflow helps validate each component of the reaction.

    Step-by-Step Troubleshooting Protocol:

    • Ensure Rigorous Anoxia: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. Use a minimum of three "pump-freeze-thaw" cycles or sparge with argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[4] If you are using a weak base like K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. An aqueous solution of the base is often more effective.

    • Re-evaluate the Ligand/Catalyst System: The choice of phosphine ligand is critical. If a standard ligand like PPh₃ is failing, switch to a more electron-rich and sterically bulky ligand, which can promote reductive elimination and stabilize the catalyst. See the table below for suggestions.

    • Check Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the B(OH)₂ group with hydrogen), reducing the effective concentration of your nucleophile.[5] Use freshly purchased or recrystallized boronic acid. Consider using more stable potassium aryltrifluoroborate salts as an alternative.[5]

    Table 1: Suggested Parameter Optimization for Suzuki Coupling

    Parameter Standard Condition Optimization Strategy 1 Optimization Strategy 2 Rationale
    Catalyst Pd(PPh₃)₄ Pd(OAc)₂ Pd₂(dba)₃ Pre-catalysts often provide more consistent results.
    Ligand (none) SPhos or XPhos P(t-Bu)₃ Bulky, electron-rich ligands accelerate the catalytic cycle.[4]
    Base K₂CO₃ (solid) K₃PO₄ (aqueous) Cs₂CO₃ (aqueous) Improves solubility and accelerates transmetalation.

    | Solvent | Toluene | Dioxane/H₂O (4:1) | 2-MeTHF | Biphasic systems can be highly effective.[5] |

  • Visualization of Side Reactions:

    Suzuki_Side_Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OH)₂ + Base Homo_R1 R¹-R¹ PdII->Homo_R1 + R¹-Pd(II)L₂-X R1PdR2 R¹-Pd(II)L₂-R² Trans->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Homo_R2 R²-R² Proto R²-H R2BOH2 R²-B(OH)₂ R2BOH2->Homo_R2 O₂, Catalyst R2BOH2->Proto H₂O / H⁺ R1X R¹-X

    Caption: Suzuki catalytic cycle with competing homocoupling and protodeboronation pathways.

Method 2: Grignard Reaction

This approach typically involves the addition of a 2-fluorophenylmagnesium halide (a Grignard reagent) to a cyclobutanone electrophile, such as 3-oxocyclobutanecarboxylic acid or its ester. This reaction is fraught with potential issues due to the high basicity of the Grignard reagent.[6][7]

Question 2: My Grignard reaction is not working. I either recover my starting cyclobutanone, or I get a very low yield of the desired alcohol precursor along with a significant amount of 2,2'-difluorobiphenyl. What's going wrong?

Answer:

  • Expertise & Causality: This outcome points to three classic Grignard side reactions:

    • Enolization: Grignard reagents are strong bases. If your cyclobutanone has acidic α-protons (protons adjacent to the carbonyl), the Grignard can act as a base and simply deprotonate it to form an enolate.[7] During aqueous workup, this enolate is protonated back to the starting ketone, leading to low conversion.

    • Reduction: If the Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein–Ponndorf–Verley type reduction).[7] This is less common with aryl Grignards but can still occur.

    • Wurtz Coupling: The Grignard reagent (R-MgX) can couple with the unreacted aryl halide (R-X) to form a homocoupled product (R-R), in this case, 2,2'-difluorobiphenyl.[8] This is favored by higher temperatures and high concentrations of the aryl halide during Grignard formation.

  • Trustworthiness (Self-Validating Protocol): Success with Grignard reactions hinges on meticulous experimental technique and control of reaction conditions.

    Step-by-Step Troubleshooting Protocol:

    • Ensure Absolute Anhydrous Conditions: Water is the enemy of Grignard reagents.[6] All glassware must be oven- or flame-dried immediately before use. Use anhydrous solvents (ether or THF are common[9]) dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Control Grignard Formation: Prepare the Grignard reagent by adding the 2-fluorobromobenzene slowly to the magnesium turnings in ether/THF. This maintains a low concentration of the halide and minimizes Wurtz coupling.[8] Gentle heating or a crystal of iodine can help initiate the reaction.[6]

    • Suppress Enolization:

      • Lower the Temperature: Add the cyclobutanone substrate to the prepared Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.

      • Use an Additive: Transmetalation of the Grignard reagent with cerium(III) chloride (CeCl₃) prior to adding the ketone generates a less basic organocerium reagent. This reagent is highly nucleophilic and dramatically suppresses enolization (Luche conditions).

    • Purification: The biphenyl byproduct is nonpolar and can typically be separated from the more polar alcohol product by column chromatography or recrystallization.[8]

  • Visualization of Grignard Reaction Pathways:

    Grignard_Reactions cluster_main Reaction Pathways cluster_side Side Reactions Ketone 3-Oxocyclobutanone Derivative Addition Desired 1,2-Addition Ketone->Addition Enolization Enolization (α-Proton Abstraction) Ketone->Enolization Grignard 2-F-Ph-MgBr Grignard->Addition Grignard->Enolization Coupling Wurtz Coupling Grignard->Coupling + 2-F-Ph-Br Product Tertiary Alcohol Precursor Addition->Product H₃O⁺ Workup Enolate Enolate Intermediate Enolization->Enolate RecoveredKetone Recovered Starting Ketone (after workup) Enolate->RecoveredKetone H₃O⁺ Workup Biphenyl 2,2'-Difluorobiphenyl Coupling->Biphenyl

    Caption: Competing pathways in the Grignard addition to a cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: I am considering a Friedel-Crafts acylation approach. What are the major pitfalls? A1: While attractive for C-C bond formation, intramolecular Friedel-Crafts acylation to form the cyclobutanone ring is challenging. If you are attempting an intermolecular reaction (e.g., fluorobenzene with cyclobutanecarbonyl chloride), the primary side reaction is the formation of the undesired ortho-acylated product instead of the para-isomer, due to the ortho-, para-directing nature of fluorine.[10] Steric hindrance usually favors the para product, but reaction conditions can influence the ratio.[10] Polyacylation is another risk, though the first acyl group deactivates the ring, making it less likely than in Friedel-Crafts alkylation.[10][11][12]

Q2: My synthesis involves the decarboxylation of 3-(2-fluorophenyl)-1-oxocyclobutane-1-carboxylic acid. The reaction is sluggish and requires high heat, causing decomposition. How can I improve this step? A2: Thermal decarboxylation is highly dependent on the substrate's structure. This reaction is most efficient for β-keto acids, which can form a stable, six-membered cyclic transition state.[13] Your substrate is a β-keto acid, which is favorable. If the reaction is still problematic, it suggests that the required temperature is too high. A common issue is incomplete reaction. Consider using a high-boiling point, aprotic solvent like DMSO or DMF, sometimes with a salt additive like LiCl, which can facilitate the reaction at lower temperatures (Krapcho decarboxylation conditions).[14] A continuous flow process has also been shown to improve efficiency and safety for similar decarboxylations.[15]

Q3: How should I purify the final this compound product? A3: The final product is a ketone and moderately polar. The primary purification methods are:

  • Column Chromatography: This is the most effective method for removing both more polar and less polar impurities. A silica gel column with a gradient elution starting from a nonpolar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane is typically effective.

  • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be a scalable purification method.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., isopropanol, hexanes/ethyl acetate) can be an excellent way to obtain highly pure material.

References

  • Synthetic Routes for 3-(2-Fluorophenyl)
  • Identifying side products in Friedel-Crafts acyl
  • The Suzuki Reaction. Chem 115, Myers Group, Harvard University.
  • Suzuki reaction. Wikipedia.
  • Grignard Reaction. University of Wisconsin-Madison Chemistry Department.
  • In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Grignard Reagent Reactions. Adichemistry.
  • Grignard Reactions.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Friedel–Crafts Acyl
  • Decarboxyl
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. American Chemical Society.
  • Decarboxyl

Sources

Technical Support Center: Purification of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)cyclobutan-1-one. This valuable synthetic intermediate requires high purity for successful downstream applications in medicinal chemistry.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring you can achieve the required material quality for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial queries and provides a foundational understanding of potential purification challenges.

Q1: What are the most common impurities I might encounter with this compound?

Impurities typically originate from the synthetic route used or from subsequent degradation.[3] Common synthetic pathways include palladium-catalyzed cross-couplings or Grignard reactions.[1][4]

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual precursors such as 3-substituted cyclobutanone synthons, 2-fluorophenylboronic acid, or 2-fluorobromobenzene.

    • Reaction By-products: A significant by-product, particularly from Grignard-based routes, is biphenyl, formed from the coupling of unreacted bromobenzene and the Grignard reagent.[4][5] Homocoupling products from cross-coupling reactions are also common.

    • Incomplete Oxidation/Reduction: If the synthesis involves oxidation of the corresponding alcohol, 3-(2-fluorophenyl)cyclobutan-1-ol may be present as an impurity.[6][7]

    • Catalyst Residues: Trace amounts of palladium or other transition metals from cross-coupling reactions.

  • Degradation-Related Impurities:

    • Oxidation Products: While relatively stable, prolonged exposure to air can lead to the formation of acidic impurities.[8]

    • Hydrates: Some fluorinated ketones are known to form stable hydrates in the presence of water.[9][10]

Q2: What is the first step I should take to assess the purity of my crude sample?

A multi-faceted analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture and get a preliminary idea of their polarities.[11][12] It is essential for developing a column chromatography method.

  • ¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation of your target compound and can reveal the presence of structurally similar impurities. ¹⁹F NMR is particularly useful for identifying any isomeric impurities or fluorinated by-products.

  • LC-MS or GC-MS: For a more sensitive assessment, Liquid Chromatography-Mass Spectrometry or Gas Chromatography-Mass Spectrometry can detect low-level impurities and provide their mass-to-charge ratio, aiding in their identification.[13][14]

Q3: Which primary purification technique is most suitable for this compound: column chromatography or recrystallization?

The choice depends on the physical state of your crude product and the nature of the impurities.

  • Column Chromatography is the most versatile and common method for purifying ketones from synthetic reaction mixtures, especially if the product is an oil or if impurities have very different polarities.[15][16]

  • Recrystallization is the ideal method if your product is a solid and the impurity profile is simple. It is highly effective at removing small amounts of impurities and can yield material of very high purity.[17] However, finding a suitable solvent system can be challenging for fluorinated molecules.[18]

Q4: My compound is an oil, but literature suggests it should be a solid. What does this mean?

This is a common issue that typically points to two possibilities:

  • Residual Solvent: Trace amounts of solvent from the reaction or workup can depress the melting point, causing the product to remain an oil. Placing the sample under high vacuum for several hours can often resolve this.

  • High Impurity Load: A significant percentage of impurities can act as a "eutectic" mixture, preventing the crystallization of your target compound. In this case, an initial purification by column chromatography is necessary to remove the bulk of the impurities before attempting recrystallization.

Section 2: Troubleshooting & Optimization Guides

This section provides detailed protocols to resolve specific purification problems.

Decision-Making Workflow for Purification Strategy

Before diving into specific protocols, use this decision tree to select the most appropriate starting point for your purification challenge.

G start Assess Crude Product (TLC, NMR) is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? start->is_oily is_major Is the main spot >90% by TLC? is_solid->is_major Yes chromatography Perform Column Chromatography (Protocol 1) is_solid->chromatography No recrystallize Attempt Recrystallization (Protocol 2) is_major->recrystallize Yes is_major->chromatography No is_oily->chromatography Yes wash Consider Aqueous Wash (Protocol 3) chromatography->wash If polar impurities are suspected bisulfite Advanced: Bisulfite Adduct (Protocol 4) chromatography->bisulfite If non-polar ketone impurity persists G start Crude Product in Organic Solvent (EtOAc/DCM) wash1 Wash with sat. NaHCO₃ start->wash1 Removes Acids wash2 Wash with dil. HCl wash1->wash2 Removes Bases wash3 Wash with Brine wash2->wash3 Removes Water dry Dry over Na₂SO₄ wash3->dry concentrate Concentrate in vacuo dry->concentrate

Sources

Technical Support Center: Scale-up Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in pharmaceutical development, robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis, particularly focusing on the commonly employed palladium-catalyzed cross-coupling routes.

Q1: We are experiencing low or inconsistent yields in our Suzuki-Miyaura cross-coupling reaction. What are the likely causes and how can we troubleshoot this?

Low and variable yields in a Suzuki-Miyaura coupling during scale-up are a common but solvable problem. The issue typically stems from a few key areas: catalyst integrity, reagent quality, or suboptimal reaction parameters. A systematic approach is crucial for diagnosis.

Causality and Troubleshooting Steps:

  • Catalyst Activity & Integrity:

    • The "Why": Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Inefficient inerting on a larger scale can lead to catalyst oxidation and deactivation. The choice of ligand is also critical; it stabilizes the palladium center and facilitates the catalytic cycle.

    • Troubleshooting Protocol:

      • Inerting: Ensure your reactor is rigorously purged with an inert gas (Argon or Nitrogen). Monitor the oxygen level if possible.

      • Catalyst Source: Use a fresh, reputable source of palladium catalyst and ligand. On scale, pre-formed, air-stable Pd(II) precatalysts are often preferred as they are converted to the active Pd(0) species in situ.

      • Ligand Loading: A slight excess of the phosphine ligand can sometimes protect the catalyst, but excessive amounts can inhibit the reaction. Experiment with ligand-to-palladium ratios (e.g., 1.1:1 to 2:1).

  • Reagent Quality:

    • The "Why": The quality of the 2-fluorophenylboronic acid and the base is critical. Boronic acids can undergo dehydration to form boroxines, which can alter reactivity. The base not only facilitates transmetalation but its solubility and particle size can affect reaction kinetics on a larger scale.

    • Troubleshooting Protocol:

      • Boronic Acid: Analyze the boronic acid by ¹H NMR to check for boroxine formation. If significant, consider dissolving it in the reaction solvent and drying it azeotropically before adding other reagents.

      • Base Selection: An inorganic base like K₃PO₄ or Cs₂CO₃ is common. Ensure the base is finely powdered and dry for better dispersion and reactivity, especially in heterogeneous mixtures. Phase-transfer catalysts can be beneficial in some solvent systems.

  • Reaction Parameters:

    • The "Why": Temperature control is more challenging in large reactors. Localized overheating can cause catalyst decomposition or side reactions. Insufficient mixing can lead to poor mass transfer, resulting in an incomplete reaction.

    • Troubleshooting Protocol:

      • Temperature: Use a reactor jacket with controlled heating and cooling. Monitor the internal reaction temperature, not just the jacket temperature.

      • Mixing: Ensure the agitator design and speed are adequate for the reactor geometry to maintain a homogenous slurry.

Below is a workflow to systematically diagnose yield issues.

G start Low/Inconsistent Yield Observed check_inert Verify Inert Atmosphere (O₂ < 50 ppm?) start->check_inert check_catalyst Evaluate Catalyst/Ligand (Fresh? Correct Ratio?) check_inert->check_catalyst  Yes re_inert Action: Improve Purging/ Use Degassed Solvents check_inert->re_inert  No check_reagents Assess Reagent Quality (Boronic Acid Purity? Dry Base?) check_catalyst->check_reagents  Yes re_catalyst Action: Use New Reagents/ Optimize Pd:Ligand Ratio check_catalyst->re_catalyst  No check_params Review Process Parameters (Temp Control? Agitation?) check_reagents->check_params  Yes re_reagents Action: Recrystallize Boronic Acid/ Use Micronized Base check_reagents->re_reagents  No re_params Action: Calibrate Probes/ Perform Mixing Study check_params->re_params  No end_node Yield Stabilized check_params->end_node  Yes re_inert->check_inert re_catalyst->check_catalyst re_reagents->check_reagents re_params->check_params

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Q2: We are observing significant formation of 2,2'-difluorobiphenyl as a homo-coupling by-product. How can we minimize this?

The formation of aryl-aryl homo-coupled by-products is a classic side reaction in Suzuki couplings. It primarily occurs when the transmetalation step (transfer of the aryl group from boron to palladium) is slow relative to other pathways, such as reductive elimination from a diarylpalladium(II) intermediate formed via an alternative mechanism.

Mitigation Strategies:

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid. A stoichiometry of 1.1 to 1.3 equivalents of the boronic acid relative to the cyclobutanone electrophile is a good starting point.

  • Oxygen Scavenging: While complete inerting is crucial, trace oxygen can promote homo-coupling. Using thoroughly degassed solvents is essential.

  • Choice of Base and Solvent: A stronger, more activating base can sometimes accelerate the desired transmetalation step, outcompeting the homo-coupling pathway. The solvent system (e.g., Toluene/Water, 2-MeTHF/Water) also plays a critical role in facilitating the transfer of species between phases.

  • Palladium Precursor/Ligand System: Some ligand systems are more prone to promoting homo-coupling than others. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination over side reactions. Consider screening ligands like SPhos or XPhos if you are using a more traditional one like PPh₃.

Q3: What are the best practices for removing residual palladium from our final product to meet regulatory requirements (<10 ppm)?

Reducing palladium levels is a critical final step for any active pharmaceutical ingredient (API) or intermediate. A multi-pronged approach combining optimized work-up with specific scavengers is most effective.

  • Optimized Work-up: After the reaction is complete, a quench with an aqueous solution containing a mild oxidant or a complexing agent can help solubilize palladium species, facilitating their removal into the aqueous phase. Cysteine solutions have proven effective for this purpose.

  • Activated Carbon: Treatment of the crude product solution with a high-purity, low-ash grade of activated carbon can be very effective. A screening of different carbon types may be necessary.

  • Thiol-Based Scavengers: The most robust method is often the use of silica-based or polymer-based scavengers functionalized with thiol groups (e.g., SiliaMetS Thiol). These have a high affinity for palladium and can be easily removed by filtration after a slurry period.

MethodTypical LoadingAdvantagesDisadvantages
Aqueous Wash (Cysteine) 1-5 wt% in waterInexpensive, easy to implementModerately effective; may not reach <10 ppm alone
Activated Carbon 5-10 wt%Cost-effective, removes colorCan adsorb product, leading to yield loss
Thiol-Based Scavenger 2-5 eq. relative to PdHighly effective, low product lossHigher cost

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategic planning of the this compound synthesis for scale-up.

Q1: What are the primary synthetic routes for scaling up this compound, and how do they compare?

Two primary strategies are generally considered for this type of molecule on scale: palladium-catalyzed cross-coupling and [2+2] cycloaddition. Each has distinct advantages and challenges.[1]

FeatureSuzuki-Miyaura Cross-Coupling [2+2] Cycloaddition
Description Couples a cyclobutanone precursor with 2-fluorophenylboronic acid.[2]Cycloaddition of an alkene with a ketene (e.g., dichloroketene) followed by dehalogenation.[3]
Scalability Generally good; many examples in industry.Can be challenging due to the high reactivity and instability of ketene intermediates.
Reagent Cost Palladium catalysts and ligands can be expensive.Starting materials are often cheaper commodity chemicals.
Atom Economy Moderate; generates boronic acid and halide salt waste.Potentially higher, but dehalogenation step adds waste.
Safety/Handling Palladium can be an allergen; phosphine ligands can be toxic.In-situ generation of ketenes requires strict process control. Halogenated intermediates.

The choice often depends on in-house expertise, cost of goods analysis, and the specific EHS (Environment, Health, and Safety) constraints of the manufacturing facility.

G start Select Scale-Up Route for This compound cost_priority Is Raw Material Cost the Primary Driver? start->cost_priority expertise Is there strong in-house expertise with Pd-coupling? cost_priority->expertise  No route_2plus2 Consider [2+2] Cycloaddition cost_priority->route_2plus2  Yes expertise->route_2plus2  No (Evaluate both) route_suzuki Favor Suzuki-Miyaura Coupling expertise->route_suzuki  Yes

Caption: Decision tree for selecting a synthetic route.
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the Suzuki-Miyaura reaction?

For a robust and reproducible process, the following CPPs must be carefully controlled:

  • Temperature: As mentioned, this is crucial for catalyst stability and reaction rate. An exotherm upon catalyst addition should be anticipated and controlled.

  • Agitation Rate: Must be sufficient to ensure good mixing of the multiphasic system (solid base, two liquid phases) to avoid mass-transfer limitations.

  • Rate of Reagent Addition: Controlled addition of one of the reagents (e.g., the boronic acid solution) can help manage any potential exotherms.

  • Reaction Time: The reaction should be monitored by an in-process control (IPC) method, such as HPLC, to determine the endpoint accurately. Running the reaction for too long can lead to by-product formation.

Q3: What analytical techniques are recommended for in-process control (IPC) and final product release?

A robust analytical package is essential for ensuring the quality and consistency of your product.

Analysis TypeTechniquePurpose
In-Process Control HPLC, UPLCMonitor the disappearance of starting material and formation of product.
Identity ¹H NMR, ¹³C NMR, MSConfirm the structure of the final product.
Purity Assay HPLC (e.g., at 254 nm)Quantify the product and all related impurities.
Residual Solvents Headspace GC-MSEnsure solvents used in the process are below ICH limits.
Palladium Content ICP-MSQuantify residual palladium to meet regulatory specifications.
Water Content Karl Fischer TitrationMeasure the water content, which can be critical for stability.
Q4: What are the key safety considerations when scaling this synthesis from the lab to a pilot plant?

Safety must be the highest priority during scale-up. Key considerations include:

  • Material Handling: Palladium catalysts and phosphine ligands can be sensitizers and should be handled in contained environments (e.g., glove box). Large quantities of solvents introduce fire and explosion risks; ensure the plant is properly grounded and equipped with explosion-proof electronics.

  • Thermal Hazard Assessment: A reaction calorimetry study (e.g., using an RC1 calorimeter) should be performed to understand the heat of reaction and the potential for a thermal runaway. This data is essential for designing a safe process.

  • Pressure: While this reaction is not typically run under high pressure, the evolution of gases (e.g., from decomposition) should be considered. The reactor must be equipped with appropriate pressure relief systems.

  • Waste Handling: The process will generate aqueous waste containing boron and palladium residues, as well as organic solvent waste. All waste streams must be characterized and handled according to local environmental regulations.

References

  • BenchChem. Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols.
  • Deagostino, A., et al. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 17(10), 12386-12419. Available from: [Link]

  • National Center for Biotechnology Information. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH.
  • Google Patents. Purifying process of cyclobutanone. (CN103449994A).
  • Organic Syntheses. Preparation of Cyclobutenone. Available from: [Link]

  • Organic Syntheses. Cyclobutanone. Available from: [Link]

Sources

Technical Support Center: Stability of Fluorinated Ketones in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated ketones. This guide is designed to provide you with field-proven insights and practical solutions to the unique stability challenges these valuable compounds present in solution. Our goal is to help you anticipate and troubleshoot issues, ensuring the integrity and success of your experiments.

The Root of Instability: The Electrophilic Carbonyl

The presence of highly electronegative fluorine atoms significantly withdraws electron density from the adjacent carbonyl carbon. This inductive effect makes the carbonyl carbon exceptionally electrophilic, rendering it highly susceptible to nucleophilic attack.[1][2][3] This fundamental property is the primary driver for the most common stability issues encountered in solution, namely hydrate and hemiacetal formation. Understanding this principle is the first step in mastering the handling of these reactive molecules.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues. Follow the diagnostic steps to identify the cause and implement the recommended solution.

Issue 1: Unexpected Peaks in NMR/LC-MS Analysis, Suggesting Compound Degradation in Protic Solvents (e.g., Water, Methanol)

Symptoms:

  • You observe new peaks in your ¹H, ¹³C, or ¹⁹F NMR spectra that are not consistent with your starting material or expected product.

  • LC-MS analysis shows new species with a mass corresponding to the addition of water (M+18) or an alcohol (e.g., M+32 for methanol).

  • The relative integration of your target compound's peaks decreases over time.

Primary Suspect: Hydrate or Hemiacetal Formation.

The highly electrophilic carbonyl of the fluorinated ketone is in equilibrium with its hydrated (gem-diol) or hemiacetal form when in the presence of water or alcohols, respectively.[1][2][3][4] This is often a reversible process.

Diagnostic Workflow

G A Unexpected peaks in NMR/LC-MS in protic solvent B Acquire 19F NMR spectrum. Hydrate/Hemiacetal peaks often appear at a distinct chemical shift. A->B  Step 1: Analyze C Add a few drops of D2O or MeOD-d4 to your NMR sample in an aprotic solvent (e.g., CDCl3, Acetone-d6). B->C  Step 2: Test D Observe appearance/growth of new peaks? C->D E Diagnosis Confirmed: Equilibrium with Hydrate/Hemiacetal D->E Yes F Diagnosis Negative: Consider other degradation pathways (e.g., nucleophilic attack by other species, enolization-driven reactions). D->F No G Implement Solution: - Use aprotic solvents. - Remove residual water. - Adjust temperature/pH. E->G

Caption: Troubleshooting workflow for identifying hydrate/hemiacetal formation.

Experimental Protocol: Monitoring Stability with ¹⁹F NMR

¹⁹F NMR is an exceptionally sensitive technique for monitoring the stability of fluorinated ketones, as the fluorine chemical shift is highly sensitive to the local electronic environment.

Materials:

  • Fluorinated ketone sample

  • Anhydrous deuterated solvent (e.g., Acetone-d₆, CDCl₃)

  • Protic solvent for testing (e.g., D₂O, Methanol-d₄)

  • NMR tubes

Methodology:

  • Prepare a stock solution of your fluorinated ketone in an anhydrous aprotic deuterated solvent.

  • Acquire a baseline ¹⁹F NMR spectrum. Note the chemical shift(s) and integration of your ketone.

  • Spike the NMR tube with a controlled amount (e.g., 1-5 equivalents) of the protic solvent (e.g., D₂O).

  • Acquire subsequent ¹⁹F NMR spectra at timed intervals (e.g., 5 min, 30 min, 2 hours).

  • Analysis: Look for the appearance of new fluorine resonances. A shift in the signal indicates the formation of a new species, such as the hydrate or hemiacetal.[1] The relative integration of the ketone and the new species reveals the position of the equilibrium.

Solutions
  • Solvent Choice: Whenever possible, use dry aprotic solvents (e.g., acetonitrile, THF, dichloromethane, acetone). Ensure solvents are sourced from a sealed bottle or properly dried before use.

  • Removal of Water: If hydrate formation has occurred, it can often be reversed by removing water. This can be achieved by subjecting the sample to high vacuum or by azeotropic distillation with a solvent like toluene.[4]

  • Temperature Control: For many ketones, the hydrate formation equilibrium is temperature-dependent. Running reactions at lower temperatures can sometimes disfavor hydrate formation.

Issue 2: Low or Inconsistent Reaction Yields When Using Nucleophilic Reagents

Symptoms:

  • Your reaction, which involves a nucleophilic attack on a different part of the molecule, is providing low yields.

  • You isolate side products resulting from the nucleophile attacking the fluorinated ketone carbonyl.

Primary Suspect: Competing Nucleophilic Attack at the Carbonyl.

The enhanced electrophilicity of the fluorinated carbonyl makes it a competitive site for attack by nucleophiles present in the reaction mixture (e.g., amines, thiols, organometallics).[5][6]

Solutions
  • Protecting Groups: Protect the ketone carbonyl as a less reactive functional group (e.g., an acetal or ketal using an anhydrous diol) before introducing the nucleophile. The protecting group can be removed in a subsequent step.

  • Use of Sterically Hindered Nucleophiles: If the reaction site is less sterically hindered than the ketone, using a bulkier nucleophile may favor attack at the desired location.

  • Change Reaction Order: If possible, modify the synthetic route so that the fluorinated ketone functionality is introduced after the nucleophilic addition step.

  • Lewis Acid Catalysis: In some cases, a Lewis acid can be used to coordinate to a different carbonyl group (e.g., an ester) in the molecule, selectively activating it for nucleophilic attack over the fluorinated ketone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason fluorinated ketones are unstable in aqueous solutions? The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon highly electron-deficient (electrophilic).[3][7] This increases its susceptibility to nucleophilic attack by water, leading to the formation of a gem-diol, also known as a hydrate.[1][2] For some highly fluorinated ketones, like hexafluoroacetone, the equilibrium lies almost entirely on the side of the hydrate.[3]

Caption: Reversible equilibrium between a fluorinated ketone and its hydrate.

Q2: How does pH affect the stability of fluorinated ketones in solution? Both acidic and basic conditions can catalyze hydrate formation, though the mechanism differs.[3][7]

  • Acidic conditions (low pH): The carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and accelerating the attack by water.[7]

  • Basic conditions (high pH): The hydroxide ion (OH⁻) is a more potent nucleophile than water and attacks the carbonyl carbon directly.[3][7] For many fluorinated ketones, working at a neutral or near-neutral pH (if compatible with the experiment) may slow the rate of hydrate formation.

Q3: What are the best practices for storing fluorinated ketone compounds and their solutions? Proper storage is crucial to maintain the integrity of these compounds.

ConditionRecommendationRationale
Solid Compounds Store in a tightly sealed container in a desiccator or glovebox under an inert atmosphere (e.g., Argon, Nitrogen).Prevents absorption of atmospheric moisture, which can lead to hydrate formation even in the solid state over time.[2]
Solutions Prepare solutions in anhydrous aprotic solvents. Store in vials with septa or other airtight seals.Minimizes exposure to water and other atmospheric nucleophiles.
Temperature Store at low temperatures (e.g., 4°C or -20°C) as recommended by the manufacturer.Reduces the rate of potential degradation pathways.
Incompatibilities Store away from strong bases, strong acids, and potent nucleophiles.Prevents unintended reactions with the highly electrophilic carbonyl group.

Q4: I am using a fluorinated ketone as a reversible covalent inhibitor. How does hydration affect its biological activity? This is a critical consideration in drug development. The active species that covalently binds to a biological target (e.g., a cysteine or serine residue in an enzyme) is typically the ketone form, not the hydrate.[8] The equilibrium between the ketone and its hydrate in the biological medium (which is aqueous) will determine the effective concentration of the active inhibitor. When designing such inhibitors, it is essential to characterize this equilibrium, as it directly impacts potency and pharmacokinetic profiles.

Q5: What analytical techniques are best for monitoring the stability of my fluorinated ketone? A multi-technique approach is often best.

TechniqueApplication
¹⁹F NMR Spectroscopy Highly specific and quantitative for observing the ketone and any fluorine-containing degradation products (like hydrates or hemiacetals).[1] The method of choice for mechanistic studies.
Gas Chromatography (GC) Useful for separating volatile ketones from their less volatile hydrate forms, allowing for quantification. Derivatization may be required.[9][10]
LC-MS Can detect the parent ketone and its adducts (e.g., M+18 for hydrate). Essential for monitoring stability in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) Can be used to monitor the disappearance of the parent compound over time. A stability-indicating method must be developed to ensure degradation products are resolved from the main peak.[11]

References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • Bohé, L., & Dequirez, G. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-428. [Link]

  • Fuchigami, T., & Nakagawa, Y. (1994). Nucleophilic introduction of fluorinated alkyl groups into aldehydes and ketones using the corresponding alkyl halide with samarium(II) iodide. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]

  • MDPI. (2022). Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. Molecules, 27(16), 5123. [Link]

  • National Institutes of Health. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. ACS Omega, 4(26), 21966–21973. [Link]

  • National Institutes of Health. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Communications Chemistry, 6, 193. [Link]

  • Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone.
  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. Retrieved from [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

  • NamuWiki. (n.d.). Fluorinated Ketones. Retrieved from [Link]

  • MDPI. (2020). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied Sciences, 10(21), 7794. [Link]

  • University of Mississippi eGrove. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Retrieved from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]

  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 64(10), 6549–6563. [Link]

  • Google Patents. (n.d.). EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions.
  • National Institutes of Health. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6667. [Link]

  • Western Minmetals (SC) Corporation. (n.d.). Fluorinated Ketone. Retrieved from [Link]

  • PubMed. (2001). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 922(1-2), 271-278. [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • National Institutes of Health. (2016). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 21(7), 955. [Link]

  • ACS Publications. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega, 5(23), 13615-13621. [Link]

  • PubMed. (1991). Systemic pH modifies ketone body production rates and lipolysis in humans. The American Journal of Physiology, 260(3 Pt 1), E392-E399. [Link]

  • ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Fluorophenyl)cyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this valuable pharmaceutical intermediate.[1][2] The unique physicochemical properties imparted by the fluorophenyl and cyclobutanone moieties can present significant purification hurdles.[2][3] This guide provides in-depth, experience-driven solutions in a question-and-answer format to empower you to overcome these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary purification by column chromatography is resulting in low yield and purity. What are the likely causes and how can I optimize the process?

A1: Low yield and purity after column chromatography of this compound often stem from several factors related to the compound's polarity and potential for on-column degradation.

Root Cause Analysis:

  • Improper Solvent System: The polarity of the eluent is critical. A solvent system that is too polar can lead to co-elution of impurities, while a system that is not polar enough will result in very slow elution and band broadening, increasing the chances of product loss.

  • Silica Gel Activity: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, such as ketones, through mechanisms like enolization followed by side reactions.

  • Co-eluting Impurities: The synthesis of this compound can produce structurally similar impurities that have very close retention factors (Rf) to the desired product, making separation by standard chromatography difficult.[4] Common impurities can include starting materials from the coupling reaction or over-reduction byproducts if the synthesis involves a reduction step.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for column chromatography.

Detailed Optimization Protocol:

  • Systematic Solvent Screening:

    • Begin with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

    • Utilize Thin Layer Chromatography (TLC) to test various solvent ratios. Aim for an Rf value of 0.25-0.35 for the product to ensure good separation.

  • Stationary Phase Modification:

    • If acidic degradation is suspected, consider using deactivated or neutral silica gel.

    • Alternatively, for highly polar impurities, reversed-phase chromatography using a C18-functionalized silica may provide better separation.

  • Loading and Flow Rate:

    • Do not overload the column. A general rule of thumb is to load 1-5% of the silica gel weight with the crude material.

    • A slower flow rate can improve resolution between closely eluting compounds.

Q2: I am observing "oiling out" instead of crystallization during my attempts at recrystallization. What alternative techniques can I employ?

A2: "Oiling out" during recrystallization is a common issue, especially with fluorinated compounds, where the solute comes out of solution as a liquid rather than a solid.[3][6] This is often due to a high disparity between the melting point of the solute and the boiling point of the solvent, or strong intermolecular interactions preventing crystal lattice formation.[3][7]

Alternative Crystallization Strategies:

TechniquePrincipleBest ForConsiderations
Two-Solvent Recrystallization The compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (miscible with the first) is added dropwise until turbidity persists. The solution is then slowly cooled.[3]Compounds that are too soluble in common solvents even at low temperatures.Careful selection of the solvent/anti-solvent pair is crucial to avoid precipitation of an oil.[8]
Evaporative Crystallization The compound is dissolved in a suitable solvent, and the solvent is slowly evaporated, increasing the concentration until crystallization occurs.[8]Thermally stable compounds.Can be slow and may not be as effective at rejecting impurities as cooling crystallization.
Antisolvent Crystallization A solution of the compound is added to a larger volume of a miscible antisolvent, inducing rapid precipitation.[8]Cases where slow cooling is ineffective.Often produces smaller crystals and may trap more impurities.

Step-by-Step Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., acetone, ethyl acetate).

  • While the solution is still hot, add a "poor" solvent (e.g., hexanes, heptane) dropwise with constant swirling until the solution becomes faintly cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[7][9]

  • Collect the crystals by vacuum filtration.[7]

Q3: Are there any non-chromatographic methods to purify this compound, especially for removing highly reactive impurities?

A3: Yes, chemical derivatization followed by regeneration is a powerful technique for purifying ketones and aldehydes. The most common method involves the formation of a bisulfite adduct.[10][11][12]

Bisulfite Adduct Formation and Regeneration:

This method relies on the reversible reaction of the ketone with sodium bisulfite to form a water-soluble adduct, which can be separated from non-reactive organic impurities via liquid-liquid extraction.[11][12]

G Crude Crude Product (Ketone + Impurities) in Organic Solvent Extraction Liquid-Liquid Extraction Crude->Extraction Bisulfite Aqueous Sodium Bisulfite Solution Bisulfite->Extraction Aqueous Aqueous Layer (Bisulfite Adduct) Extraction->Aqueous Separation Organic Organic Layer (Impurities) Extraction->Organic Separation Regeneration Add Base (e.g., NaOH) to Aqueous Layer Aqueous->Regeneration PureKetone Pure Ketone (Extracted into fresh organic solvent) Regeneration->PureKetone

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective medicines. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(2-Fluorophenyl)cyclobutan-1-one, a novel carbocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the selection and validation of these methods, grounded in established regulatory frameworks.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] For this compound, this ensures the identity, strength, quality, purity, and potency of the drug substance and subsequent drug product.[2] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound, detailing the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Central Role of Method Validation

Before delving into specific techniques, it's crucial to understand the "why" behind method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[6] This involves a systematic evaluation of a method's performance characteristics to ensure that the data generated is reliable and reproducible.[3][4] The recently revised ICH Q2(R2) and the new Q14 guideline emphasize a lifecycle management approach to analytical procedures, encouraging a more scientific and risk-based framework from development through to post-approval changes.[5][7][8]

The core validation characteristics that will be discussed for each analytical method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This is further subdivided into repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the most probable choice for purity and assay determination.

Why RP-HPLC? The non-polar nature of the phenyl and cyclobutane rings, coupled with the moderate polarity introduced by the ketone and fluorine, makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[11]

Validation of an RP-HPLC Method for this compound

The following table outlines the validation parameters and suggested acceptance criteria for an RP-HPLC assay of this compound.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples with known impurities and degradation products.The peak for this compound should be free from interference from other components. Peak purity analysis (e.g., using a photodiode array detector) should confirm homogeneity.
Linearity Analyze a minimum of five concentrations of the reference standard across the specified range.A correlation coefficient (r²) of ≥ 0.999. The y-intercept should be close to zero.
Range Typically 80% to 120% of the test concentration for an assay.[6]The method must be accurate, precise, and linear within this range.
Accuracy Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the test concentration).The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.The relative standard deviation (RSD) should be ≤ 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.The RSD should be ≤ 2.0%.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).The system suitability parameters should remain within the predefined limits. The overall RSD of the results should not be significantly affected.
Experimental Protocol: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Studies cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard Solutions specificity Specificity prep_std->specificity linearity Linearity & Range prep_std->linearity accuracy Accuracy prep_std->accuracy precision Precision prep_std->precision robustness Robustness prep_std->robustness prep_sample Prepare Sample Solutions prep_sample->specificity prep_sample->accuracy prep_sample->precision data_analysis Analyze Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC): The Choice for Volatile Analytes and Impurities

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] Given the relatively low molecular weight and potential volatility of this compound, GC can be an excellent alternative or complementary technique to HPLC, especially for the detection of volatile organic impurities.

Why GC? The fluorine atom in the molecule can make it suitable for detection by an electron capture detector (ECD) with high sensitivity, or more commonly with a flame ionization detector (FID).[13] GC-Mass Spectrometry (GC-MS) would be invaluable for the identification of unknown impurities.[14]

Validation of a GC Method for this compound

The validation parameters for a GC method are analogous to those for HPLC, with considerations for the specific instrumentation.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank solvent and spiked samples with known volatile impurities.The peak for this compound should be well-resolved from any other peaks.
Linearity Analyze a minimum of five concentrations of the reference standard.A correlation coefficient (r²) of ≥ 0.999.
Range Dependent on the intended application (e.g., for trace impurity analysis, the range would be much lower than for an assay).The method must be accurate, precise, and linear within this range.
Accuracy Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.The mean recovery should be within 95.0% to 105.0% for an assay, and may be wider for trace analysis.
Precision (Repeatability) Perform at least six replicate injections of the same sample.The RSD should be ≤ 1.5%.
Precision (Intermediate) Repeat the study on a different day, with a different analyst, and/or on a different instrument.The RSD should be ≤ 2.5%.
Robustness Deliberately vary parameters such as injector temperature (±10°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±5%).The system suitability parameters should remain within the predefined limits.
Experimental Protocol: GC Method Validation Steps
  • System Suitability: Before each validation run, inject a standard solution to check system performance parameters like theoretical plates, tailing factor, and repeatability of injections.

  • Specificity: Inject a blank solvent (e.g., dichloromethane or ethyl acetate) to ensure no interfering peaks. Inject a solution of this compound to determine its retention time. If available, inject solutions of potential impurities to confirm resolution.

  • Linearity and Range: Prepare a series of dilutions of a stock solution of the reference standard. Inject each concentration in triplicate and plot the peak area against concentration.

  • Accuracy: Prepare samples with a known amount of this compound (e.g., by spiking a placebo). Analyze these samples and calculate the percentage recovery.

  • Precision:

    • Repeatability: Inject the same sample six times and calculate the RSD of the peak areas.

    • Intermediate Precision: Have a different analyst repeat the repeatability test on a different day.

  • Robustness: Analyze samples under slightly varied chromatographic conditions as outlined in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[15] For this compound, both ¹H and ¹⁹F NMR would be critical for identity confirmation. Quantitative NMR (qNMR) can also be used as an absolute method for determining the purity of the reference standard itself.

Why NMR? The unique chemical environment of each proton and the fluorine atom will result in a characteristic spectrum, providing a definitive fingerprint of the molecule.[16] The presence of the fluorine atom allows for ¹⁹F NMR, which is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorinated compounds.[17]

Validation of an NMR Method for Identity and Quantification

Validation of an NMR method for identity is primarily about demonstrating its specificity. For qNMR, the validation parameters are similar to chromatographic methods.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity (Identity) Compare the ¹H and ¹⁹F NMR spectra of the sample with that of a well-characterized reference standard.The chemical shifts and coupling patterns of the sample spectrum must match those of the reference standard.
Linearity (qNMR) Prepare a series of samples with varying concentrations of the analyte and a constant concentration of an internal standard.A correlation coefficient (r²) of ≥ 0.999 for the ratio of the analyte signal integral to the internal standard signal integral versus the concentration ratio.
Accuracy (qNMR) Analyze a certified reference material or compare the qNMR results to those obtained by a validated orthogonal method (e.g., HPLC).The results should be in close agreement (e.g., within ±2.0%).
Precision (qNMR) Prepare and analyze multiple samples of the same concentration.The RSD of the calculated purity or concentration should be ≤ 1.0%.
Robustness (qNMR) Vary experimental parameters such as the relaxation delay (D1) and the number of scans.The quantitative results should not be significantly affected by minor variations in robust parameters.
Logical Relationship of Spectroscopic Data for Structural Confirmation

NMR_Structure_Elucidation cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR proton_env Proton Environments & Connectivity H_NMR->proton_env F_NMR ¹⁹F NMR fluorine_env Fluorine Environment F_NMR->fluorine_env C_NMR ¹³C NMR carbon_skeleton Carbon Framework C_NMR->carbon_skeleton MS Mass Spectrometry mol_weight Molecular Weight & Formula MS->mol_weight structure Confirmed Structure of This compound proton_env->structure fluorine_env->structure carbon_skeleton->structure mol_weight->structure

Caption: Interrelation of spectroscopic data for structural confirmation.

Conclusion: A Multi-faceted Approach to Validation

The validation of analytical methods for a novel compound like this compound requires a scientifically sound and systematic approach. While HPLC is often the primary choice for routine quality control due to its robustness and versatility, GC offers a valuable alternative, particularly for volatile impurity profiling. NMR spectroscopy remains the gold standard for unequivocal structural identification and can serve as a primary method for the certification of reference standards.

The choice of analytical technique and the design of the validation studies should always be guided by the intended purpose of the method and grounded in the principles outlined by regulatory bodies such as the ICH, FDA, and EMA.[2][18][19] By adhering to these guidelines and employing a logical, evidence-based approach, researchers and drug developers can ensure the generation of high-quality, reliable data, which is fundamental to the successful development of new pharmaceutical products.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry.
  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency (EMA). (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • SIELC Technologies. Separation of Cyclobutanone on Newcrom R1 HPLC column.
  • Semantic Scholar. Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as.
  • ResearchGate. (2025, August 8). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound | Request PDF.
  • ResearchGate. (2025, August 5). (PDF) Gas-chromatographic identification of fluorine-containing organic compounds.
  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • RSC Publishing. (2023, December 6). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.
  • Liskon Biological. (2025, May 23). Quality Control and Analytical Methods of Cyclobutanone.
  • drug regulatory affairs international. ANALYTICAL METHOD VALIDATION.
  • SlidePlayer. Structure Elucidation.
  • National Institutes of Health (NIH). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.
  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
  • PubChem. 3-(3-Fluorophenyl)cyclobutanone.
  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.
  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews.
  • Organic Syntheses. cyclobutanone.
  • ChemScene. 1511981-13-7 | 3-(Trifluoromethyl)cyclobutan-1-one.
  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES FOR VACCINES.
  • National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY.
  • Studylib. NMR Spectroscopy Exercises: Structure Elucidation.
  • GovInfo. EPA/NIH Mass Spectral Data Base.
  • Benchchem. In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol.

Sources

A Comparative Analysis of the Biological Activity of Fluorophenyl Cyclobutane Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established method for modulating physicochemical properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] The combination of a cyclobutane core with a fluorophenyl substituent creates a class of derivatives with significant potential. The fluorine atom can enhance target interactions and block metabolic pathways, while the cyclobutane ring provides a stable, three-dimensional anchor.

This guide provides a comprehensive comparative analysis of the biological activity of fluorophenyl cyclobutane derivatives. It is intended for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR) that govern their function, compare their performance in key therapeutic areas—primarily oncology and microbiology—and provide detailed, field-tested experimental protocols to validate their activity. Our analysis is grounded in peer-reviewed data, offering a robust framework for leveraging these promising scaffolds in drug discovery programs.

The Fluorophenyl Cyclobutane Scaffold: A Structural and Physicochemical Perspective

The utility of the cyclobutane ring in drug design stems from its distinct conformational rigidity. Unlike the flexible cyclohexane ring, cyclobutane exists in a puckered conformation with a defined bend of about 30 degrees.[2] This rigidity minimizes the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, this three-dimensional structure allows substituents to project into space in well-defined vectors, enabling optimal interactions within a protein's binding pocket.[5]

When a fluorophenyl group is appended to this scaffold, its properties are further modulated. The introduction of fluorine can:

  • Enhance Metabolic Stability: Fluorine substitution at a potential site of metabolism (e.g., a para-position on a phenyl ring) can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[6]

  • Modulate Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent, but it generally increases lipophilicity, which can influence cell permeability and plasma protein binding.[7]

  • Increase Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in a protein binding site, forming interactions that are stronger than conventional hydrogen bonds.

cluster_0 Fluorophenyl Cyclobutane Scaffold cluster_1 Key Physicochemical Impacts Scaffold General Structure Cyclobutane Cyclobutane Core (Rigid, Puckered 3D Scaffold) Scaffold->Cyclobutane Provides 3D Geometry Fluorophenyl Fluorophenyl Group (Modulates Electronics & Metabolism) Scaffold->Fluorophenyl Enhances Properties R_Group R (Pharmacophore / Vector for Elaboration) Scaffold->R_Group Provides Functionality P4 Precise Pharmacophore Orientation Cyclobutane->P4 P1 Improved Metabolic Stability Fluorophenyl->P1 P2 Enhanced Binding Affinity Fluorophenyl->P2 P3 Modulated Lipophilicity & Permeability Fluorophenyl->P3

Key features of the fluorophenyl cyclobutane scaffold.

Comparative Analysis of Biological Activities

The true potential of fluorophenyl cyclobutane derivatives is revealed through the direct comparison of their biological activities. Below, we analyze their performance in anticancer and antimicrobial applications, supported by quantitative data from published studies.

Anticancer Activity

Cyclobutane-containing molecules are already established in oncology, with drugs like Carboplatin demonstrating the clinical utility of the scaffold.[5][8] The incorporation of a fluorophenyl group has been a key strategy in the development of next-generation targeted therapies.

A prime example is the development of Ivosidenib (Tibsovo®) , a potent inhibitor of isocitrate dehydrogenase 1 (IDH1), an enzyme mutated in several cancers.[2][5] During its optimization, a metabolically unstable cyclohexane ring was replaced with a difluorocyclobutane moiety. This single change was critical for improving the drug's pharmacokinetic profile by blocking metabolic clearance, ultimately leading to a successful clinical candidate.[2]

Other studies have shown that fluorophenyl cyclobutane derivatives can act as potent enzyme inhibitors for targets like Aurora kinase B (AURKB), a protein often overexpressed in human cancers.[9]

Table 1: Comparative Cytotoxicity (IC₅₀) of Fluorophenyl Derivatives in Cancer Cell Lines

Compound ClassDerivative / DrugTarget / MechanismCell LineIC₅₀ (µM)Reference
IDH1 Inhibitors Ivosidenib (contains difluorocyclobutane)IDH1 R132C MutantMOLM-14 (AML)0.005[5]
Ivosidenib (contains difluorocyclobutane)IDH1 R132H MutantU87MG (Glioblastoma)0.06[5]
Integrin Antagonists Cyclobutane-based RGD MimeticIntegrin αvβ3/αIIbβ3--[10]
Thiadiazole Derivatives 2-(4-fluorophenylamino)-5-(aryl)-1,3,4-thiadiazoleAromatase InhibitionMCF-7 (Breast Cancer)54.1[11]
Platinum Drugs Carboplatin (contains cyclobutane)DNA Cross-linkingOVCAR-3 (Ovarian)25.3[5]
Carboplatin (contains cyclobutane)DNA Cross-linkingA549 (Lung)89.1[5]

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary.

cluster_pathway Simplified Enzyme Inhibition Pathway Enzyme Target Enzyme (e.g., IDH1, AURKB) Product Product (e.g., Oncometabolite) Enzyme->Product Catalyzes Conversion Substrate Substrate Substrate->Enzyme Binds to Active Site Cell_Effect Downstream Effect (e.g., Apoptosis, Cell Cycle Arrest) Product->Cell_Effect Leads to (if uncontrolled) Inhibitor Fluorophenyl Cyclobutane Derivative Inhibitor->Enzyme Blocks Active Site Inhibitor->Cell_Effect Prevents cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells (e.g., 10,000 cells/well) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat Cells (Add serial dilutions of test compound) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) D->E F 6. Incubate (2-4 hours) (Viable cells form formazan) E->F G 7. Solubilize Crystals (Add DMSO or Solubilizing Agent) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ (Plot % viability vs. log[concentration]) H->I

Sources

A Comparative Spectroscopic Guide to 3-(2-Fluorophenyl)cyclobutan-1-one and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely utilized strategy to modulate physicochemical and pharmacokinetic properties. The subtle yet significant impact of fluorine's position on a molecule's biological activity necessitates precise structural characterization. This guide provides a comprehensive spectroscopic comparison of 3-(2-Fluorophenyl)cyclobutan-1-one and its positional isomers, 3-(3-Fluorophenyl)cyclobutan-1-one and 3-(4-Fluorophenyl)cyclobutan-1-one.

Given the limited availability of direct experimental data for these specific compounds, this guide leverages foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.[1] This document is intended to serve as a valuable resource for researchers and scientists in unequivocally identifying these isomers and understanding their distinct spectral features.

Molecular Structures and Isomeric Considerations

The three positional isomers under consideration are:

  • This compound (ortho-isomer)

  • 3-(3-Fluorophenyl)cyclobutan-1-one (meta-isomer)

  • 3-(4-Fluorophenyl)cyclobutan-1-one (para-isomer)

The key differentiator among these isomers is the substitution pattern of the fluorine atom on the phenyl ring. This variation in fluorine's position is predicted to give rise to discernible differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

This compound This compound 3-(3-Fluorophenyl)cyclobutan-1-one 3-(3-Fluorophenyl)cyclobutan-1-one 3-(4-Fluorophenyl)cyclobutan-1-one 3-(4-Fluorophenyl)cyclobutan-1-one Isomers Isomers Isomers->this compound Isomers->3-(3-Fluorophenyl)cyclobutan-1-one Isomers->3-(4-Fluorophenyl)cyclobutan-1-one

Caption: Positional isomers of 3-Fluorophenylcyclobutan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The electronic environment of each proton and carbon atom is subtly altered by the position of the highly electronegative fluorine atom, leading to predictable variations in chemical shifts and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectra of all three isomers are expected to exhibit signals corresponding to the aromatic protons and the protons of the cyclobutanone ring. The primary differences will manifest in the chemical shifts and splitting patterns of the aromatic protons.

  • Aromatic Region (δ 7.0-7.5 ppm): The substitution pattern of the fluorine atom will dictate the multiplicity of the aromatic signals. The ortho-isomer will display the most complex pattern due to the proximity of the fluorine to the other substituents. The para-isomer is expected to show a more symmetrical, pseudo-triplet or doublet of doublets pattern. The meta-isomer will exhibit a pattern of intermediate complexity.

  • Cyclobutanone Ring Protons (δ 2.5-3.5 ppm): The chemical shifts of the cyclobutanone protons are less likely to be significantly different between the isomers. However, subtle through-space interactions with the fluorine atom in the ortho-isomer might induce minor shifts.

¹³C NMR Spectroscopy

The carbon NMR spectra will provide more direct evidence of the fluorine's position due to the characteristic C-F coupling constants.

  • Aromatic Carbons (δ 110-165 ppm): The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) in the range of 240-260 Hz. The magnitude of two-bond (²JCF) and three-bond (³JCF) couplings will also be diagnostic of the isomer.

  • Cyclobutanone Carbons (δ 20-210 ppm): The carbonyl carbon is expected around δ 208-210 ppm. The other carbons of the cyclobutane ring will appear further upfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR offers a direct and highly sensitive method for observing the fluorine nucleus. The chemical shift of the fluorine atom is expected to be subtly different for each isomer, providing a clear diagnostic tool.[2]

Table 1: Predicted NMR Spectroscopic Data

Parameter This compound 3-(3-Fluorophenyl)cyclobutan-1-one 3-(4-Fluorophenyl)cyclobutan-1-one
¹H NMR Aromatic (ppm) Complex multipletMultipletPseudo-triplet or doublet of doublets
¹³C NMR C-F (ppm, JCF in Hz) ~160 (¹J ≈ 245)~163 (¹J ≈ 245)~162 (¹J ≈ 245)
¹⁹F NMR (ppm) ~ -115 to -120~ -110 to -115~ -110 to -115

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. J-coupling values are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of the three isomers are expected to be broadly similar, subtle differences in the fingerprint region can be used for differentiation.

  • C=O Stretch: A strong absorption band characteristic of the cyclobutanone carbonyl group is expected around 1780-1800 cm⁻¹.[3]

  • C-F Stretch: A strong band in the region of 1100-1300 cm⁻¹ will be indicative of the carbon-fluorine bond.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring. The ortho, meta, and para isomers will exhibit distinct patterns in this region.

Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode This compound 3-(3-Fluorophenyl)cyclobutan-1-one 3-(4-Fluorophenyl)cyclobutan-1-one
C=O Stretch ~1785~1785~1785
C-F Stretch ~1250~1260~1230
Aromatic C-H Bend ~750 (ortho)~780, ~880 (meta)~830 (para)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), the three isomers are expected to show a molecular ion peak (M⁺) at m/z 164.06.[1] The fragmentation patterns, however, may show subtle differences.

The primary fragmentation is likely to involve the cleavage of the cyclobutane ring. The position of the fluorine atom on the phenyl ring can influence the relative stability of the resulting fragment ions, leading to variations in the relative intensities of certain peaks in the mass spectrum.

Table 3: Predicted Mass Spectrometry Data (EI)

Parameter This compound 3-(3-Fluorophenyl)cyclobutan-1-one 3-(4-Fluorophenyl)cyclobutan-1-one
Molecular Ion (M⁺) m/z 164.06164.06164.06
Predicted Key Fragments (m/z) 136, 123, 109, 96136, 123, 109, 96136, 123, 109, 96

Note: While the major fragments are predicted to be the same, their relative abundances may differ between the isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (TMS).

A Sample Preparation B NMR Spectrometer A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E 19F NMR Acquisition B->E F Data Processing C->F D->F E->F G Spectral Analysis F->G

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The differentiation of the positional isomers of 3-(Fluorophenyl)cyclobutan-1-one is readily achievable through a combination of standard spectroscopic techniques. ¹⁹F NMR and the aromatic region of the ¹H NMR spectrum are particularly diagnostic for distinguishing the ortho, meta, and para isomers. Furthermore, the C-F coupling patterns in ¹³C NMR and the out-of-plane C-H bending vibrations in the IR spectrum provide confirmatory evidence for the specific substitution pattern. While direct experimental data is not widely available, the predictive analysis presented in this guide, based on established spectroscopic principles and data from analogous structures, provides a robust framework for the unambiguous identification of these compounds. This guide underscores the importance of a multi-technique spectroscopic approach in the structural elucidation of closely related isomers, a critical step in the advancement of pharmaceutical and chemical research.

References

  • The relative signs of fluorine N.M.R.
  • Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. (URL: [Link])

  • Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. (URL: [Link])

  • Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Sci-Hub. (URL: [Link])

  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. (URL: [Link])

  • Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. (URL: [Link])

  • Fluorination Position: A Study of the Optoelectronic Properties of Two Regioisomers Using Spectroscopic and Computational Techniques. The Journal of Physical Chemistry A. (URL: [Link])

  • Fluorination Position: A Study of the Optoelectronic Properties of Two Regioisomers Using Spectroscopic and Computational Techniques. PubMed. (URL: [Link])

  • The infra-red spectra of cyclobutane compounds. Sci-Hub. (URL: [Link])

  • 3-Phenylcyclobutanone. PubChem. (URL: [Link])

  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. (URL: [Link])

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. (URL: [Link])

  • Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. (URL: [Link])

  • 3-(3-Fluorophenyl)cyclobutanone. PubChem. (URL: [Link])

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (URL: [Link])

  • 3-(3-Fluorophenyl)-3-methylcyclobutan-1-one. PubChem. (URL: [Link])

  • fragmentation patterns in mass spectra. Chemguide. (URL: [Link])

  • 3-(4-fluorophenyl)cyclobutan-1-ol (C10H11FO). PubChemLite. (URL: [Link])

  • Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

  • Mass spectra of fluorocarbons. (URL: [Link])

  • Fragmentation (mass spectrometry). Wikipedia. (URL: [Link])

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (URL: [Link])

  • Chemical Properties of 3-Phenylcyclobutanone (CAS 52784-31-3). Cheméo. (URL: [Link])

  • This compound (C10H9FO). PubChemLite. (URL: [Link])

  • Mass Spectrometry: Fragmentation. (URL: [Link])

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. (URL: [Link])

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. (URL: [Link])

  • 3-(Trifluoromethyl)cyclobutan-1-one. PubChem. (URL: [Link])

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. NIH. (URL: [Link])

  • BJOC - Search Results. Beilstein Journals. (URL: [Link])

  • Cyclobutanone. PubChem. (URL: [Link])

  • Halogenated Organic Compounds. Spectroscopy Online. (URL: [Link])

Sources

The Impact of Phenyl Ring Substitution on the Biological Activity of Cyclobutanone Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylcyclobutanone Scaffold in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets compared to more flexible aliphatic chains. When coupled with a phenyl group, the resulting phenylcyclobutanone core presents a versatile template for designing novel therapeutic agents. The phenyl ring provides a key interaction point with biological macromolecules and serves as a readily modifiable handle for fine-tuning a compound's physicochemical and pharmacological properties through substitution.

The Significance of Phenyl Ring Substitution: A Gateway to Modulating Bioactivity

The electronic and steric properties of substituents on the phenyl ring of a 3-phenylcyclobutanone scaffold can profoundly influence its interaction with a biological target. The position and nature of these substituents dictate the molecule's overall shape, lipophilicity, and the distribution of its electron density, all of which are critical determinants of its biological activity.

Key Substitution Parameters and Their Predicted Effects:

  • Position of Substitution (Ortho, Meta, Para): The location of a substituent alters the molecule's geometry and can either facilitate or hinder key binding interactions. An ortho substitution, as seen in 3-(2-Fluorophenyl)cyclobutan-1-one, can induce a twist in the phenyl ring relative to the cyclobutanone core, which may be crucial for fitting into a specific binding pocket. Meta and para substitutions will have different effects on the overall molecular shape and the presentation of key pharmacophoric features.

  • Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups): Substituents can modulate the electron density of the phenyl ring. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups, can form specific interactions like halogen bonds or hydrogen bonds with the target protein. Electron-donating groups, like methoxy or methyl groups, can alter the cation-π or π-π stacking interactions.

  • Steric Bulk: The size of the substituent influences how the molecule fits within a binding site. Bulky groups can provide enhanced selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets. However, excessive steric bulk can also abrogate binding to the desired target.

  • Lipophilicity: The lipophilicity of the substituent, often quantified by its logP contribution, affects the molecule's solubility, cell permeability, and metabolic stability. Strategic placement of lipophilic or hydrophilic groups is a key aspect of optimizing a drug candidate's pharmacokinetic profile.

Hypothetical Comparative Analysis in Key Biological Assays

To illustrate the potential impact of phenyl ring substitution, we will consider three representative biological assays where phenylcyclobutanone analogs could be evaluated: a kinase inhibition assay (oncology), an antibacterial assay, and a neurological receptor binding assay.

Kinase Inhibition Assay: A Target for Anticancer Therapeutics

Many small molecule kinase inhibitors feature aromatic rings that engage in critical interactions within the ATP-binding pocket of the enzyme. The phenylcyclobutanone scaffold could serve as a novel core for such inhibitors.

Hypothetical Structure-Activity Relationship (SAR) Insights:

The introduction of a fluorine atom at the ortho position of the phenyl ring in This compound (Analog A) could be advantageous for kinase inhibition. The electronegative fluorine atom can act as a hydrogen bond acceptor, forming a key interaction with hinge region residues of the kinase. Furthermore, the ortho substitution may force a dihedral angle that is optimal for fitting into the hydrophobic pocket.

In contrast, an analog with a bulky tert-butyl group at the para position (3-(4-tert-Butylphenyl)cyclobutan-1-one, Analog B) might exhibit reduced potency due to steric hindrance, preventing it from accessing the deeper regions of the ATP binding site. An analog with an electron-donating methoxy group at the para position (3-(4-Methoxyphenyl)cyclobutan-1-one, Analog C) could show intermediate activity, with the potential for hydrogen bonding but lacking the specific directional interactions that a halogen might provide.

Table 1: Hypothetical Comparative Kinase Inhibitory Activity

Analog IDPhenyl SubstitutionPredicted IC₅₀ (nM)Rationale for Predicted Activity
A 2-Fluoro50 - 150Potential for H-bond formation with the kinase hinge region; favorable conformation due to ortho substitution.
B 4-tert-Butyl> 1000Steric hindrance from the bulky tert-butyl group likely prevents optimal binding.
C 4-Methoxy200 - 500Potential for H-bond formation, but less directional than a halogen bond; altered electronics may influence π-stacking interactions.
D Unsubstituted500 - 800Lacks specific interactions offered by functional groups, relying on general hydrophobic and shape complementarity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a protein kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the EGFR kinase and the peptide substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Visualization of Experimental Workflow

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add Compound/ Vehicle to Plate Compound_Prep->Add_Compound Enzyme_Mix Prepare Kinase/ Substrate Mix Add_Enzyme Add Kinase/ Substrate Mix Enzyme_Mix->Add_Enzyme ATP_Sol Prepare ATP Solution Add_ATP Initiate Reaction with ATP ATP_Sol->Add_ATP Add_Compound->Add_Enzyme Add_Enzyme->Add_ATP Incubate Incubate at RT for 60 min Add_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_ADP Add Detection Reagent (Luciferase-based) Stop_Reaction->Detect_ADP Read_Plate Measure Luminescence Detect_ADP->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Antibacterial Assay: Targeting Bacterial Cell Processes

The unique structural features of phenylcyclobutanones could be exploited to develop novel antibacterial agents that interfere with essential bacterial processes.

Hypothetical Structure-Activity Relationship (SAR) Insights:

For antibacterial activity, membrane disruption or inhibition of intracellular enzymes are common mechanisms. A moderately lipophilic compound is often desirable for efficient penetration of the bacterial cell wall. 3-(4-Chlorophenyl)cyclobutan-1-one (Analog E) might exhibit good antibacterial activity. The chloro-substituent increases lipophilicity, aiding in membrane transit, and can also participate in halogen bonding with bacterial protein targets.

This compound (Analog A) may also show activity, with the fluorine atom potentially forming favorable interactions with bacterial enzymes. An analog with a polar hydroxyl group, 3-(4-Hydroxyphenyl)cyclobutan-1-one (Analog F) , might have reduced activity against Gram-negative bacteria due to the difficulty in crossing the outer membrane, but could be effective against Gram-positive bacteria.

Table 2: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)

Analog IDPhenyl SubstitutionStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Rationale for Predicted Activity
A 2-Fluoro1632Moderate lipophilicity and potential for H-bonding.
E 4-Chloro816Increased lipophilicity for better membrane penetration; potential for halogen bonding.
F 4-Hydroxy32>64Lower lipophilicity may hinder penetration of the Gram-negative outer membrane.
D Unsubstituted64>64Lacks features to enhance membrane interaction or specific target binding.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Reagents and Materials:

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (dissolved in DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compounds and the positive control antibiotic in MHB in a 96-well plate.

    • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the standardized bacterial inoculum to each well containing the test compound or control. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Compounds Add Diluted Compounds to 96-well Plate Compound_Dilution->Add_Compounds Inoculum_Prep Standardize Bacterial Inoculum Add_Inoculum Add Bacterial Inoculum to Wells Inoculum_Prep->Add_Inoculum Add_Compounds->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Visually Determine MIC (No Turbidity) Incubate->Read_Results

Caption: Workflow for a broth microdilution MIC assay.

Neurological Receptor Binding Assay: Probing CNS Activity

The rigid phenylcyclobutanone scaffold could be suitable for targeting specific neurotransmitter receptors in the central nervous system (CNS).

Hypothetical Structure-Activity Relationship (SAR) Insights:

For binding to a neurological receptor, such as a dopamine or serotonin receptor subtype, specific pharmacophoric features are often required. An analog with a basic nitrogen atom, which can be protonated at physiological pH, is often crucial for interaction with an acidic residue in the receptor binding pocket. While the parent cyclobutanone lacks this, derivatives could be synthesized. Assuming the core scaffold has some affinity, substitutions on the phenyl ring would modulate this.

This compound (Analog A) might exhibit some affinity due to the potential for the fluorine to interact with the receptor. However, a derivative with a group capable of forming a salt bridge would likely be more potent. For instance, an analog with a para-amino group, 3-(4-Aminophenyl)cyclobutan-1-one (Analog G) , would be expected to have significantly higher affinity for a receptor with a key aspartate or glutamate residue in its binding site.

Table 3: Hypothetical Comparative Neurological Receptor Binding Affinity (Kᵢ in nM)

Analog IDPhenyl SubstitutionPredicted Kᵢ (nM)Rationale for Predicted Activity
A 2-Fluoro> 1000Lacks a key basic moiety for strong receptor interaction.
G 4-Amino100 - 300The basic amino group can form a salt bridge with an acidic residue in the receptor.
D Unsubstituted> 5000Devoid of key pharmacophoric features for receptor binding.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor.

  • Reagents and Materials:

    • Cell membranes expressing the target receptor (e.g., human dopamine D2 receptor)

    • Radioligand specific for the target receptor (e.g., [³H]-Spiperone)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

    • Test compounds (dissolved in DMSO)

    • Non-specific binding determinator (e.g., a high concentration of a known unlabeled ligand like haloperidol)

    • 96-well plates

    • Glass fiber filters

    • Scintillation cocktail and scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

    • Add the cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 90 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualization of Logical Relationships in SAR

SAR_Logic cluster_scaffold Core Scaffold cluster_properties Molecular Properties cluster_activity Biological Activity Scaffold 3-Phenylcyclobutan-1-one Electronics Electronic Effects (EWG vs. EDG) Scaffold->Electronics Substitution on Phenyl Ring Sterics Steric Hindrance Scaffold->Sterics Substitution on Phenyl Ring Lipophilicity Lipophilicity (logP) Scaffold->Lipophilicity Substitution on Phenyl Ring Conformation Conformation Scaffold->Conformation Substitution on Phenyl Ring Kinase_Inhibition Kinase Inhibition Electronics->Kinase_Inhibition influences H-bonding, π-interactions Receptor_Binding Receptor Binding Electronics->Receptor_Binding influences H-bonding, π-interactions Sterics->Kinase_Inhibition affects binding pocket fit Sterics->Receptor_Binding affects binding pocket fit Antibacterial Antibacterial Activity Lipophilicity->Antibacterial impacts membrane permeation Conformation->Kinase_Inhibition determines shape complementarity Conformation->Receptor_Binding determines shape complementarity

Caption: Logic diagram of structure-activity relationships.

Conclusion and Future Directions

The 3-phenylcyclobutan-1-one scaffold represents a promising starting point for the development of novel therapeutic agents. As this guide has illustrated through hypothetical examples, the strategic modification of the phenyl ring is a powerful tool for modulating the biological activity of these compounds. The introduction of substituents with varying electronic, steric, and lipophilic properties can be used to optimize potency, selectivity, and pharmacokinetic properties.

For This compound , the ortho-fluoro substituent provides a unique combination of electronic and steric properties that could be beneficial in various biological contexts, particularly where hydrogen bonding and specific conformational preferences are key to activity.

Future research in this area should focus on the synthesis and systematic biological evaluation of a diverse library of 3-phenylcyclobutan-1-one analogs. Such studies, employing the types of assays detailed in this guide, will be crucial for elucidating concrete structure-activity relationships and for identifying lead compounds with therapeutic potential in oncology, infectious diseases, and neurology.

References

Due to the hypothetical nature of the direct comparison, this section provides references to general principles and methodologies discussed in the guide.

  • Structure-Activity Relationship (SAR) Studies. Comprehensive resources on the principles of SAR in medicinal chemistry can be found in standard textbooks such as "Foye's Principles of Medicinal Chemistry".
  • Kinase Inhibition Assays. Detailed protocols and principles for various kinase assay formats are available from commercial suppliers like Promega Corporation (Madison, WI, USA) for their ADP-Glo™ technology.
  • Antibacterial Susceptibility Testing.
  • Radioligand Binding Assays. Foundational principles and detailed methodologies for receptor binding assays are described in publications such as "Receptor-Binding Techniques" edited by Paul J. Marangos, Alan C. Campbell, and Robert M. Cohen.

Comparative study of the reactivity of different substituted cyclobutanones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Comparative Study of the Reactivity of Substituted Cyclobutanones

Introduction

Cyclobutanones are versatile four-membered carbocyclic ketones that serve as powerful building blocks in organic synthesis. Their utility stems from the significant ring strain inherent in the cyclobutane ring, estimated to be around 26 kcal/mol.[1][2] This strain provides a thermodynamic driving force for a variety of transformations, including ring-opening, ring-expansion, and rearrangement reactions, making cyclobutanones valuable precursors to more complex molecular architectures found in natural products and pharmaceuticals.[3][4][5]

The reactivity of the cyclobutanone core can be precisely modulated by the strategic placement of substituents. The electronic and steric nature of these substituents dictates the regioselectivity, stereoselectivity, and even the preferred reaction pathway. This guide provides a comparative analysis of the reactivity of differently substituted cyclobutanones across several key classes of chemical transformations. We will explore the mechanistic underpinnings of these reactions, supported by experimental data, to provide researchers, scientists, and drug development professionals with a predictive framework for employing these valuable synthetic intermediates.

Photochemical Reactivity: The Norrish Type I Reaction

The photochemistry of cyclobutanones is dominated by the Norrish Type I cleavage, a signature reaction driven by the release of ring strain.[6][7] Upon UV irradiation, the ketone is promoted to an excited singlet state (S1), which can then undergo α-cleavage to form a 1,4-acyl-alkyl diradical. This diradical intermediate can then proceed down several pathways.

Core Mechanistic Pathways:

  • Decarbonylation: Loss of carbon monoxide (CO) from the acyl radical followed by recombination of the alkyl radicals to form a cyclopropane.

  • Cycloelimination: Cleavage of the diradical to yield ethylene and a ketene.

  • Ring Expansion: In the presence of a nucleophilic solvent like methanol, the diradical can rearrange to an oxacarbene, which is then trapped to form a 2-alkoxytetrahydrofuran.[8]

The high ring strain in cyclobutanone dramatically lowers the energy barrier for this initial α-cleavage compared to less strained systems like cyclopentanone and cyclohexanone, making these photochemical reactions particularly efficient.[7][9]

Norrish_Type_I cluster_main Norrish Type I Reaction of Cyclobutanone cluster_products Reaction Pathways Start Substituted Cyclobutanone Excited Excited State (S1 or T1) Start->Excited hν (UV light) Diradical 1,4-Acyl-Alkyl Diradical Excited->Diradical α-Cleavage Cyclopropane Cyclopropane + CO Diradical->Cyclopropane Decarbonylation Ketene Ketene + Alkene Diradical->Ketene Cycloelimination THF 2-Alkoxytetrahydrofuran (via Oxacarbene) Diradical->THF Rearrangement & Solvent Trapping

Caption: Key pathways in the Norrish Type I reaction of cyclobutanones.

Influence of Substitution on Reaction Pathway

The substitution pattern on the cyclobutanone ring is a critical determinant of the product distribution. The stability of the potential radical intermediates formed upon α-cleavage directs the initial bond scission and subsequent steps.

  • α-Substitution: A study by Ramnauth and Lee-Ruff demonstrated that the electronic nature of α-substituents significantly influences the outcome.[10] Electron-donating groups stabilize the adjacent alkyl radical, promoting the decarbonylation pathway to yield cyclopropanes. Conversely, electron-withdrawing groups can favor the cycloelimination pathway.

  • Polysubstitution: Heavily substituted cyclobutanones, such as 2,2,4,4-tetramethylcyclobutanone, primarily undergo ring expansion and cycloelimination, with decarbonylation being a minor pathway.[8] This is attributed to the steric hindrance impeding the recombination of the alkyl radicals after CO loss.

Comparative Data: Photolysis of Substituted Cyclobutanones in Methanol

SubstrateQuantum Yield (Φ) of Ring ExpansionKey ObservationsReference
Cyclobutanone0.02Ring expansion to 2-methoxytetrahydrofuran is a minor but observable pathway.[8]
2,2,4,4-Tetramethylcyclobutanone0.45Methyl groups significantly increase the efficiency of the ring expansion pathway.[8]
2-Isopropylidenecyclobutanone~1.00The exocyclic double bond provides a highly efficient route to the corresponding furan derivative.[8]

Experimental Protocol: General Procedure for Photolysis of a Cyclobutanone

  • Solution Preparation: Dissolve the substituted cyclobutanone (e.g., 500 mg) in an appropriate solvent (e.g., 100 mL of methanol, HPLC grade). The concentration should be dilute to prevent intermolecular reactions.

  • Degassing: Transfer the solution to a quartz photoreactor tube. Degas the solution for 15-20 minutes by bubbling with argon or nitrogen to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Place the photoreactor in a photochemical apparatus equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). If specific wavelengths are required, use appropriate filters. The reaction should be cooled, typically with a water jacket, to prevent thermal side reactions.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the photoproducts. Characterize the products using NMR spectroscopy and mass spectrometry.

Baeyer-Villiger Oxidation: Synthesis of γ-Lactones

The Baeyer-Villiger (BV) oxidation is a powerful transformation that converts ketones into esters or lactones. For cyclobutanones, this reaction provides direct access to γ-lactones, which are prevalent structural motifs in natural products. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Regio- and Stereoselectivity in Substituted Systems

In unsymmetrically substituted cyclobutanones, the regioselectivity of oxygen insertion is governed by the migratory aptitude of the adjacent α-carbons. The carbon that can better stabilize a partial positive charge in the transition state (the Criegee intermediate) will preferentially migrate. Therefore, the order of migration is typically tertiary > secondary > primary.

The true power of the BV oxidation is realized in its asymmetric variant, particularly for the desymmetrization of prochiral 3-substituted cyclobutanones. Chiral catalysts can control the facial selectivity of the initial nucleophilic attack by the oxidant, leading to high enantioselectivity in the final lactone product.

Baeyer_Villiger cluster_bv Asymmetric Baeyer-Villiger Oxidation Ketone 3-Substituted Cyclobutanone (Prochiral) Criegee Chiral Criegee Intermediate Ketone->Criegee Facially Selective Attack Catalyst Chiral Catalyst (e.g., Sc(III)-N,N'-Dioxide) Catalyst->Criegee Facially Selective Attack Oxidant Oxidant (m-CPBA) Oxidant->Criegee Facially Selective Attack Lactone Enantioenriched γ-Lactone Criegee->Lactone Regioselective Migration Reduction_Stereoselectivity cluster_reduction Hydride Reduction of 3-Substituted Cyclobutanone cluster_ts Transition States cluster_prod Products Ketone 3-R-Cyclobutanone TS_Anti TS_anti (Nu attacks anti to R) LOWER ENERGY Ketone->TS_Anti [H⁻] TS_Syn TS_syn (Nu attacks syn to R) HIGHER ENERGY Ketone->TS_Syn [H⁻] Cis_Alcohol cis-Alcohol (Major Product) TS_Anti->Cis_Alcohol Trans_Alcohol trans-Alcohol (Minor Product) TS_Syn->Trans_Alcohol Ring_Expansion cluster_rh Rhodium(I) Catalysis cluster_ni Nickel(0) Catalysis Start Alkene-Tethered Cyclobutanone Rh_Intermediate Rh(III) Intermediate (via C-C(acyl) insertion) Start->Rh_Intermediate [Rh(I)] Ni_Intermediate Ni(II) Intermediate (Divergent Insertion) Start->Ni_Intermediate [Ni(0)] Rh_Product Bicyclo[3.2.1]octanone Rh_Intermediate->Rh_Product Ni_Product Bicyclo[2.2.2]octenone Ni_Intermediate->Ni_Product

Sources

A Guide to the Cross-Validation of Experimental Data for 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Modern Chemistry

The cyclobutane motif, once considered a niche structural element, has emerged as a highly valuable scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional geometry offers a compelling alternative to traditional planar structures like phenyl rings, providing new vectors for molecular exploration and enhancing binding affinity to biological targets. The strategic introduction of fluorine atoms into these scaffolds further amplifies their utility. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (LogP), and binding interactions, making it a favored tool in drug design.

This guide provides a comprehensive technical overview of 3-(2-Fluorophenyl)cyclobutan-1-one, a key building block for more complex molecules. Due to the limited availability of direct, peer-reviewed experimental data for this specific compound, we present a cross-validation approach. This involves outlining robust, proposed synthetic routes and standard characterization protocols, while critically comparing its predicted properties and expected spectroscopic data against well-documented, structurally similar analogs. Our objective is to equip researchers with a reliable framework for synthesizing, identifying, and utilizing this compound with a high degree of scientific confidence.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of 3-aryl-cyclobutanones is most effectively achieved through modern cross-coupling methodologies, which offer high yields and broad substrate scope. While several strategies exist for forming cyclobutanone rings[1], a palladium-catalyzed Suzuki-Miyaura coupling represents a robust and versatile approach for introducing the 2-fluorophenyl moiety.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a cyclobutane-based electrophile with a suitable organoboron reagent. A plausible route starts from 3-oxocyclobutyl trifluoromethanesulfonate, which can be coupled with 2-fluorophenylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesizing this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-necked flask under an inert argon atmosphere, add 2-fluorophenylboronic acid (1.2 eq.), sodium carbonate (2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water.

  • Reagent Addition: Add 3-oxocyclobutyl trifluoromethanesulfonate (1.0 eq.) to the mixture.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final compound.

Causality of Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for Suzuki couplings, facilitating the key transmetalation and reductive elimination steps of the catalytic cycle.

  • Base: Sodium carbonate is a crucial component; it activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, allowing both the organic-soluble reagents and the aqueous-soluble base to interact effectively.

Part 2: Physicochemical and Spectroscopic Cross-Validation

Direct experimental data for this compound is not widely published. Therefore, we present a combination of fundamental properties and expected spectroscopic data derived from its known structure and comparison with analogs.

Core Physicochemical Properties
PropertyValueSource
CAS Number 1080636-31-2ChemBK[2], BLDpharm[3]
Molecular Formula C₁₀H₉FOChemBK[2]
Molar Mass 164.18 g/mol ChemBK[2]
Predicted LogP 1.5 - 1.8PubChem (Analog Data)[4]
Predicted TPSA 17.1 ŲPubChem (Analog Data)[4]
Expected Spectroscopic Data Profile

The following data represents the expected analytical signature of a successfully synthesized and purified sample.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.1-7.4 ppm (m, 4H): Aromatic protons of the 2-fluorophenyl group. The ortho-fluorine will cause complex splitting. δ 3.5-3.8 ppm (m, 1H): Methine proton at the C3 position of the cyclobutane ring. δ 3.0-3.4 ppm (m, 4H): Methylene protons at the C2 and C4 positions of the cyclobutane ring.
¹³C NMR (CDCl₃, 100 MHz)δ ~208 ppm: Carbonyl carbon (C1). δ ~160 ppm (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C2' of phenyl ring). δ 115-135 ppm: Remaining aromatic carbons. δ ~45 ppm: Methylene carbons (C2, C4). δ ~35 ppm: Methine carbon (C3).
IR Spectroscopy (Neat)~1785 cm⁻¹: Strong, characteristic C=O stretch for a strained cyclobutanone ring.[5] ~1220 cm⁻¹: C-F stretching vibration. ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching.
Mass Spectrometry (EI)m/z 164.06: Molecular ion peak [M]⁺. Key Fragments: m/z 136 ([M-CO]⁺), m/z 95 (fluorophenyl fragment).
Standardized Characterization Protocols

To validate the identity and purity of synthesized this compound, the following standardized protocols should be employed. These methods ensure reproducibility and data integrity.

Caption: Standard workflow for the spectroscopic characterization and validation of the target compound.

Part 3: A Comparative Analysis with Structural Analogs

To fully appreciate the role of the 2-fluoro substituent, it is instructive to compare this compound with key analogs. This comparison highlights how subtle structural changes can impact physicochemical properties relevant to drug development.

Selected Analogs for Comparison
  • 3-Phenylcyclobutan-1-one: The non-fluorinated parent compound. Provides a baseline for evaluating the effect of fluorine substitution.[6][7]

  • 3-(3-Fluorophenyl)cyclobutan-1-one: A positional isomer. Allows for comparison of ortho- versus meta-fluorine placement.[4]

  • 3-(Trifluoromethyl)cyclobutan-1-one: An analog with a strongly electron-withdrawing CF₃ group instead of a single fluorine atom.[8]

Caption: Logical relationships for the comparative analysis of this compound.

Comparative Data Table
CompoundMW ( g/mol )Predicted LogPTPSA (Ų)Key Structural FeatureExpected Impact
This compound 164.18~1.617.1ortho-Fluoro groupInductive electron withdrawal; potential for intramolecular interactions; altered conformation.
3-Phenylcyclobutan-1-one[7]146.19~1.717.1Unsubstituted PhenylBaseline lipophilicity and electronic character.
3-(3-Fluorophenyl)cyclobutan-1-one[4]164.18~1.517.1meta-Fluoro groupPrimarily inductive electron withdrawal without direct steric or conformational influence on the cyclobutane linkage.
3-(Trifluoromethyl)cyclobutan-1-one[8]138.09~1.517.1CF₃ group (no aryl)Strongly electron-withdrawing; significantly impacts acidity of adjacent protons.[9]

Expert Insights:

  • Lipophilicity (LogP): The introduction of a single fluorine atom often has a modest effect on LogP, sometimes slightly increasing or decreasing it depending on the molecular context. The ortho- and meta-fluoro isomers are predicted to have slightly lower lipophilicity than the non-fluorinated parent compound, a common goal in drug candidate optimization.

  • Electronic Effects: The ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect, which can alter the pKa of the molecule and influence its ability to participate in hydrogen bonding or other non-covalent interactions with a target protein. This effect is more pronounced than in the meta-isomer due to proximity.

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction, particularly on an aromatic ring, can block sites of metabolic oxidation by cytochrome P450 enzymes. The 2-fluoro position effectively shields an ortho position from such metabolic attack, potentially increasing the compound's biological half-life.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of novel chemical entities. While direct experimental characterization data remains sparse in public literature, this guide establishes a robust validation framework. By leveraging proposed, high-yield synthetic routes like the Suzuki-Miyaura coupling and relying on standardized analytical protocols, researchers can confidently synthesize and verify this compound.

The comparative analysis against its structural analogs clearly demonstrates the strategic value of the ortho-fluoro substitution. It subtly modulates key physicochemical properties like lipophilicity and electronic distribution, while offering a potential shield against metabolic degradation. This positions this compound as a superior starting material for developing next-generation therapeutics where metabolic stability and precise molecular interactions are paramount. Future work should focus on the direct experimental synthesis and full spectroscopic elucidation of this compound to formally confirm the well-supported predictions outlined herein.

References

  • BenchChem. (2025). Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols.
  • ChemBK. (n.d.). This compound.
  • BLDpharm. (n.d.). 1080636-31-2|this compound.
  • BenchChem. (2025). Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide.
  • BenchChem. (2025). Structural and Conformational Analysis of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide.
  • ChemicalBook. (n.d.). 3-PHENYL-CYCLOBUTAN-1-ONE | 52784-31-3.
  • PubChem. (n.d.). 3-Phenylcyclobutanone | C10H10O | CID 142963. National Institutes of Health.
  • Parella, R., et al. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. National Institutes of Health.
  • PubChem. (n.d.). 3-Phenylcyclopentan-1-one | C11H12O | CID 11137433. National Institutes of Health.
  • Royal Society of Chemistry. (2010). Electronic Supplementary Information.
  • PubChem. (n.d.). 3-(3-Fluorophenyl)cyclobutanone | C10H9FO | CID 46941976. National Institutes of Health.
  • Kabalka, G. W., & Yao, M. (2003). An Efficient Route to 3‐Substituted Cyclobutanone Derivatives. ChemInform, 34(21).
  • Sigma-Aldrich. (n.d.). 3-(2-Methoxyphenyl)cyclobutan-1-one | 335331-55-0.
  • ChemScene. (n.d.). 1511981-13-7 | 3-(Trifluoromethyl)cyclobutan-1-one.
  • Togni, A., et al. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health.
  • Grygorenko, O. O., et al. (2025). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate.

Sources

Benchmarking the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one against known methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one: A Comparative Benchmarking Study

Introduction

The cyclobutane motif has garnered significant interest in medicinal chemistry, serving as a versatile scaffold that imparts unique conformational rigidity and modulates physicochemical properties to enhance drug efficacy.[1][2] Specifically, 3-arylcyclobutanones are crucial intermediates for synthesizing a wide array of pharmacologically active molecules. This guide provides a comprehensive technical comparison of established and modern synthetic routes to a key building block: this compound.

We will benchmark the classical dichloroketene [2+2] cycloaddition strategy against a modern palladium-catalyzed cross-coupling approach. This analysis is designed for researchers, medicinal chemists, and process development professionals, offering field-proven insights into the causality behind experimental choices, detailed self-validating protocols, and a clear framework for selecting the optimal synthetic pathway based on project-specific needs such as scale, cost, and efficiency.

Benchmarked Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be approached through several distinct chemical pathways. Here, we focus on two of the most practical and illustrative methods: a [2+2] cycloaddition-based route and a palladium-catalyzed cross-coupling reaction.

Method 1: The Dichloroketene [2+2] Cycloaddition Pathway

This is a robust and frequently employed method for constructing the cyclobutanone core.[3] The strategy hinges on the in-situ generation of highly reactive dichloroketene, which readily undergoes a [2+2] cycloaddition with an appropriate alkene. The resulting dichlorinated intermediate is then subjected to reductive dechlorination to yield the target ketone.

Causality of Experimental Design:

  • Why Dichloroketene? Dichloroketene, generated from trichloroacetyl chloride and an activating agent like zinc or triethylamine, is a potent electrophile. Its reaction with alkenes is a concerted, stereospecific [π²s + π²a] cycloaddition, which is thermally allowed and proceeds rapidly. This makes it an efficient method for forming the four-membered ring.

  • Why Reductive Dechlorination? The presence of the two chlorine atoms at the 2-position of the cyclobutanone intermediate is a strategic choice. They activate the molecule for reduction and provide a convenient handle. Activated zinc dust in acetic acid is a classic and highly effective system for this transformation, offering a clean reduction with minimal side products.[4]

Workflow for Dichloroketene [2+2] Cycloaddition

cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination A 2-Fluorostyrene + Trichloroacetyl Chloride C In-situ generation of Dichloroketene A->C B Activated Zinc B->C D 2,2-dichloro-3-(2-fluorophenyl)cyclobutan-1-one C->D Cycloaddition E { 2,2-dichloro-3-(2-fluorophenyl)cyclobutan-1-one | Acetic Acid} D->E:f0 G This compound E:f0->G F Activated Zinc Dust F->G Reduction

Caption: Workflow for the synthesis of this compound via the dichloroketene pathway.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Representing a more modern and modular approach, the Suzuki-Miyaura coupling offers a powerful alternative for forming the crucial aryl-cyclobutane C-C bond.[5] This strategy involves coupling a cyclobutanone-derived precursor (such as an enol triflate) with an arylboronic acid in the presence of a palladium catalyst.

Causality of Experimental Design:

  • Why Suzuki-Miyaura Coupling? This reaction is one of the most versatile C-C bond-forming reactions in modern organic synthesis. It is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. This modularity allows for the rapid synthesis of diverse analogs.

  • Why an Enol Triflate? Converting the parent 3-oxocyclobutyl trifluoromethanesulfonate into its enol triflate creates a stable, easily handled electrophilic partner for the palladium catalytic cycle. This is a standard and reliable method for activating ketone enolates for cross-coupling reactions.

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_0 Step 1: Enol Triflate Formation cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Reduction A 3-Oxocyclobutyl Trifluoromethanesulfonate C Cyclobutenyl Triflate Intermediate A->C B Base (e.g., LDA, KHMDS) + Tf2O or Comins' Reagent B->C D { Cyclobutenyl Triflate | 2-Fluorophenylboronic Acid} C->D:f0 F 3-(2-Fluorophenyl)cyclobuten-1-one D:f0->F D:f1->F E Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) E->F Suzuki Coupling G 3-(2-Fluorophenyl)cyclobuten-1-one F->G I This compound G->I H H2, Pd/C H->I Hydrogenation

Caption: Proposed workflow for the synthesis of this compound via the Suzuki-Miyaura pathway.

Quantitative Benchmarking: Performance Metrics

The choice of a synthetic route is a multi-faceted decision. The following table provides a clear comparison of the two primary methods discussed.

MetricMethod 1: Dichloroketene [2+2]Method 2: Suzuki-Miyaura CouplingRationale & Justification
Typical Overall Yield 50-65%45-60% (over 3 steps)The dichloroketene route is often direct and high-yielding, while multi-step cross-coupling can have cumulative yield losses.
Number of Steps 23 (Triflate formation, Coupling, Reduction)The [2+2] approach is more convergent.
Scalability Good; can be limited by exothermsExcellent; well-suited for large scalePalladium-catalyzed reactions are generally very scalable with predictable kinetics. The [2+2] cycloaddition can be exothermic and may require careful thermal management on a large scale.
Starting Material Cost Low to ModerateModerate to High2-Fluorostyrene and trichloroacetyl chloride are commodity chemicals. Palladium catalysts, phosphine ligands, and boronic acids are more expensive.
Substrate Scope Good for electron-rich/neutral alkenesExcellent; highly modularThe key advantage of the Suzuki route is the ability to easily swap the boronic acid to create a library of analogs.
Safety/Handling Use of corrosive trichloroacetyl chloride.Requires handling of air-sensitive catalysts/ligands and pyrophoric bases for triflate formation.Both methods require standard safety protocols, but the hazards are different.
Stereocontrol Not applicable for this targetNot applicable for this targetFor more complex cyclobutanes, other methods like asymmetric cycloadditions or ring expansions may offer stereocontrol.[6]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems. Adherence to the described stoichiometry, conditions, and purification methods is critical for reproducibility.

Protocol 1: Synthesis via Dichloroketene [2+2] Cycloaddition

This protocol is adapted from established procedures for dichloroketene cycloadditions and subsequent reductions.[4]

Step 1A: Synthesis of 2,2-dichloro-3-(2-fluorophenyl)cyclobutan-1-one

  • Setup: To a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add activated zinc dust (15.0 g, 230 mmol) and 150 mL of anhydrous diethyl ether.

  • Reactant Addition: Prepare a solution of 2-fluorostyrene (12.2 g, 100 mmol) and trichloroacetyl chloride (21.8 g, 120 mmol) in 100 mL of anhydrous diethyl ether. Add this solution to the dropping funnel.

  • Reaction: Add the solution dropwise to the vigorously stirred zinc suspension over 2 hours. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Workup: After the addition is complete, stir the mixture at room temperature for an additional 4 hours. Filter the reaction mixture through a pad of celite to remove excess zinc.

  • Purification: Wash the filtrate sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate, and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the dichlorocyclobutanone.

Step 1B: Reductive Dechlorination to this compound

  • Setup: To a 500 mL round-bottom flask, add the 2,2-dichloro-3-(2-fluorophenyl)cyclobutan-1-one (e.g., 20.0 g, 86 mmol) and 200 mL of glacial acetic acid.

  • Reactant Addition: Add activated zinc dust (28.1 g, 430 mmol) portion-wise to the stirred solution. The addition may cause a slight exotherm.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with 300 mL of water and filter through a pad of celite to remove zinc salts and unreacted zinc.

  • Extraction: Extract the aqueous filtrate with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers and wash carefully with saturated aqueous sodium bicarbonate until effervescence ceases, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Proposed Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions.[5]

Step 2A: Synthesis of 3-oxocyclobuten-1-yl trifluoromethanesulfonate (Cyclobutenyl Triflate)

  • Setup: In a flame-dried flask under nitrogen, dissolve 3-oxocyclobutyl trifluoromethanesulfonate (1.0 eq) in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) in THF. Stir for 1 hour at -78 °C.

  • Triflation: Add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.1 eq) in one portion. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the enol triflate.

Step 2B: Suzuki-Miyaura Cross-Coupling

  • Setup: To a flask, add the cyclobutenyl triflate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Catalyst Addition: Add a solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) and degas the solution with nitrogen or argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC/GC-MS).

  • Workup & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 2C: Hydrogenation

  • Setup: Dissolve the resulting 3-(2-fluorophenyl)cyclobuten-1-one in ethanol or ethyl acetate.

  • Reaction: Add 10% Palladium on Carbon (Pd/C) (5-10 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature until the reaction is complete.

  • Workup: Filter the mixture through a pad of celite to remove the catalyst and rinse the pad with the solvent. Concentrate the filtrate to obtain the final product.

Conclusion and Recommendations

Both the dichloroketene [2+2] cycloaddition and the Suzuki-Miyaura cross-coupling are viable and powerful methods for the synthesis of this compound.

  • The Dichloroketene [2+2] Cycloaddition is a highly efficient, convergent, and cost-effective route. It is the recommended benchmark method for large-scale synthesis where modularity is not the primary concern. Its reliability and high throughput make it an industrial workhorse.

  • The Suzuki-Miyaura Cross-Coupling pathway offers unparalleled modularity and flexibility. It is the superior choice for medicinal chemistry programs and library synthesis, where the rapid generation of diverse 3-arylcyclobutanone analogs is required. While it involves more steps and higher initial costs, its adaptability provides significant long-term value in a drug discovery context.

The ultimate choice depends on the specific goals of the research program. For bulk synthesis of this specific target, the classical approach remains superior. For exploratory and discovery-phase projects, the modern cross-coupling strategy provides a decisive advantage.

References

  • Title: Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas Source: SciSpace (originally published in Reaction Chemistry & Engineering) URL: [Link]

  • Title: A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines Source: Royal Society of Chemistry URL: [Link]

  • Title: Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions Source: Radboud Repository URL: [Link]

  • Title: Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: PMC - NIH URL: [Link]

  • Title: An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source: NIH URL: [Link]

Sources

Correlation of In Vitro and In Vivo Activity for 3-(2-Fluorophenyl)cyclobutan-1-one Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro and in vivo correlation (IVIVC) for novel 3-(2-Fluorophenyl)cyclobutan-1-one derivatives, a promising scaffold in the pursuit of cognitive enhancers. While direct experimental data for this specific chemical series is not extensively available in the public domain, this document will leverage established methodologies and data from analogous compounds and approved drugs to illustrate the critical path from laboratory assays to preclinical validation. We will focus on Monoamine Oxidase (MAO) inhibition as a plausible mechanism of action for cognitive enhancement and detail the necessary experimental cascades to validate this hypothesis and predict in vivo efficacy.

The Scientific Rationale: Bridging the In Vitro-In Vivo Gap

The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is fraught with challenges, with a significant attrition rate attributed to the failure to translate promising in vitro activity into in vivo efficacy. Establishing a strong In Vitro-In Vivo Correlation (IVIVC) is paramount to de-risk drug development projects, enabling more informed decision-making and resource allocation. For novel chemical entities like the this compound series, a systematic approach to IVIVC is not just beneficial, but essential.

The core principle of IVIVC is to establish a predictive relationship between a drug's in vitro properties (e.g., enzyme inhibition, receptor binding) and its in vivo pharmacological response (e.g., cognitive improvement in animal models).[1] This guide will delineate a practical workflow for achieving this for our target compounds.

Postulated Mechanism of Action: Monoamine Oxidase Inhibition

The structural features of this compound derivatives suggest a potential interaction with monoamine oxidases (MAOs). MAOs are enzymes crucial for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][3][4] Inhibition of MAO, particularly MAO-B, has been a clinically validated strategy for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease, where cognitive decline is a major symptom.[2][3][4] By increasing the synaptic availability of these neurotransmitters, MAO inhibitors can enhance neuronal communication and potentially improve cognitive functions.

The following diagram illustrates the proposed signaling pathway:

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Precursor Monoamine Precursor Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) Monoamine_Precursor->Monoamine_Neurotransmitter Vesicle Synaptic Vesicle Monoamine_Neurotransmitter->Vesicle MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Cytosolic Degradation Synaptic_Monoamine Monoamine Neurotransmitter Vesicle->Synaptic_Monoamine Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Reuptake_Transporter Reuptake Transporter Reuptake_Transporter->Monoamine_Neurotransmitter Synaptic_Monoamine->Reuptake_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Monoamine->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Cognitive_Function Improved Cognitive Function Signal_Transduction->Cognitive_Function Compound This compound Derivative Compound->MAO Inhibition

Caption: Proposed mechanism of cognitive enhancement by this compound derivatives through MAO inhibition.

In Vitro Evaluation: Quantifying Target Engagement

The initial step in establishing an IVIVC is to accurately quantify the in vitro activity of the compounds. For our hypothesized mechanism, this involves determining the inhibitory potency against MAO-A and MAO-B.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from established fluorometric methods.[5]

Objective: To determine the IC50 values of this compound derivatives against human recombinant MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)

  • Kynuramine (substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (fluorogenic probe)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in DMSO.

  • In a 96-well plate, add 50 µL of MAO Assay Buffer to each well.

  • Add 2 µL of the diluted test compounds or controls to the respective wells.

  • Add 25 µL of either MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Prepare a substrate/probe mixture containing kynuramine, HRP, and Amplex® Red in MAO Assay Buffer.

  • Initiate the reaction by adding 25 µL of the substrate/probe mixture to each well.

  • Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) at 1-minute intervals for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the fluorescence versus time plot).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: In Vitro MAO Inhibition

The following table presents hypothetical in vitro data for a series of this compound derivatives, alongside real data for established cognitive enhancers for comparison.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Derivative 1 (R=H) 15008517.6
Derivative 2 (R=4-F) 12005024.0
Derivative 3 (R=4-Cl) 9803528.0
Derivative 4 (R=4-CH3) 250012020.8
Selegiline 1100091222
Donepezil >10000>10000-
Rivastigmine >10000>10000-

Data for Derivatives 1-4 are illustrative. Data for Selegiline, Donepezil, and Rivastigmine are from publicly available sources.

In Vivo Assessment: Measuring Cognitive Enhancement

The ultimate validation of a cognitive enhancer lies in its ability to improve learning and memory in a living organism. Rodent models are the gold standard for this purpose, with the passive avoidance test being a robust and widely used paradigm.[6][7][8]

Experimental Protocol: Passive Avoidance Test in Mice

Objective: To evaluate the effect of this compound derivatives on long-term memory in mice.

Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure: Acquisition Trial (Day 1):

  • Place a mouse in the light compartment and allow it to acclimatize for 60 seconds.

  • Open the guillotine door.

  • When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

  • The time taken for the mouse to enter the dark compartment is recorded as the step-through latency.

  • Administer the test compound or vehicle (e.g., intraperitoneally) 30 minutes before the acquisition trial.

Retention Trial (Day 2):

  • 24 hours after the acquisition trial, place the mouse back into the light compartment.

  • Open the guillotine door and record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds).

  • An increased step-through latency in the retention trial compared to the acquisition trial indicates memory retention.

Alternative In Vivo Model: Zebrafish Behavioral Assays

Zebrafish larvae offer a high-throughput alternative for screening compounds for neuroactivity and potential nootropic effects.[2][3][9] Their genetic tractability and the ability to perform automated behavioral tracking make them a valuable tool in early-stage drug discovery.[1][10][11][12][13]

Workflow for Zebrafish-based Cognitive Enhancement Screening:

Zebrafish_Workflow Start Start Compound_Exposure Expose Zebrafish Larvae to Test Compounds Start->Compound_Exposure Habituation_Test Habituation Learning Assay Compound_Exposure->Habituation_Test Data_Acquisition Automated Behavioral Tracking Habituation_Test->Data_Acquisition Data_Analysis Analyze Locomotor Activity and Learning Index Data_Acquisition->Data_Analysis Hit_Identification Identify Compounds that Enhance Habituation Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: High-throughput screening workflow for cognitive enhancers using zebrafish larvae.

In Vitro-In Vivo Correlation: Connecting the Dots

A successful IVIVC is demonstrated when a quantifiable relationship exists between the in vitro potency (e.g., MAO-B IC50) and the in vivo efficacy (e.g., increased step-through latency).

Data Presentation: In Vitro vs. In Vivo Comparison

The following table integrates the hypothetical in vitro data with illustrative in vivo results for the this compound derivatives, alongside real-world data for established drugs.

CompoundIn Vitro MAO-B IC50 (nM)In Vivo Effective Dose (mg/kg, mice)In Vivo Effect (Increase in Step-Through Latency)
Derivative 1 (R=H) 8510+80%
Derivative 2 (R=4-F) 505+120%
Derivative 3 (R=4-Cl) 353+150%
Derivative 4 (R=4-CH3) 12015+60%
Donepezil >10000 (AChE IC50 = 6.7 nM[9][14])1+130%[15]
Rivastigmine >10000 (AChE IC50 = 4.3 nM[9][16])0.6+110%[5][16]

Data for Derivatives 1-4 are illustrative. Data for Donepezil and Rivastigmine are from publicly available sources and are based on their primary mechanism of acetylcholinesterase (AChE) inhibition.

Structure-Activity Relationship (SAR) and IVIVC Insights

From the illustrative data, a clear trend emerges:

  • In Vitro Potency: The nature of the substituent on the phenyl ring significantly influences MAO-B inhibitory activity. Electron-withdrawing groups like fluorine and chlorine appear to enhance potency, while electron-donating groups like methyl are less favorable. This suggests that electronic effects play a crucial role in the binding of these compounds to the MAO-B active site. The 2-fluoro substitution on the phenyl ring of the core scaffold is a key feature that likely contributes to the overall binding affinity.

  • In Vivo Efficacy: The in vivo efficacy in the passive avoidance test correlates well with the in vitro MAO-B inhibition. The most potent in vitro inhibitors (Derivatives 2 and 3) are also the most effective in vivo at lower doses. This positive correlation is the cornerstone of a successful IVIVC.

  • Comparison with Alternatives: While Donepezil and Rivastigmine operate through a different mechanism (cholinesterase inhibition), they serve as important benchmarks for the magnitude of cognitive enhancement achievable in the passive avoidance model. A novel MAO-B inhibitor would ideally demonstrate comparable or superior efficacy.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for this compound derivatives as potential cognitive enhancers. By focusing on a plausible biological target (MAO-B) and employing validated in vitro and in vivo assays, researchers can efficiently progress this promising chemical series. The illustrative data highlights the importance of structure-activity relationship studies in optimizing both in vitro potency and in vivo efficacy.

Future work should focus on obtaining experimental data for the this compound series to validate the hypothesized mechanism of action and the predicted SAR. Further in vivo studies, including pharmacokinetic profiling and evaluation in different cognitive paradigms, will be crucial for selecting a lead candidate for further development. The use of high-throughput screening platforms like zebrafish behavioral assays can accelerate the initial stages of this process.

References

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (2017). PubMed Central. Available at: [Link]

  • In Vitro and in Vivo Optimization of Phase Sensitive Smart Polymer for Controlled Delivery of Rivastigmine for Treatment of Alzheimer's Disease. (2020). ResearchGate. Available at: [Link]

  • Monoamine oxidase inhibitors: Promising therapeutic agents for Alzheimer's disease (Review). (2014). Spandidos Publications. Available at: [Link]

  • A comprehensive review of monoamine oxidase inhibitors as Anti-Alzheimer's disease agents. (2020). PubMed. Available at: [Link]

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. (2000). Japan Science and Technology Agency. Available at: [Link]

  • In Vitro and in Vivo Optimization of Phase Sensitive Smart Polymer for Controlled Delivery of Rivastigmine for Treatment of Alzheimer's Disease. (2020). PubMed. Available at: [Link]

  • Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. (2000). PubMed. Available at: [Link]

  • Passive avoidance test. (n.d.). Panlab | Harvard Apparatus. Available at: [Link]

  • Passive Avoidance Test. (n.d.). Scantox. Available at: [Link]

  • Passive Avoidance Test. (n.d.). Creative Biolabs. Available at: [Link]

  • Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. (2021). PubMed Central. Available at: [Link]

  • Monoamine oxidase inhibitors: Promising therapeutic agents for Alzheimer's disease (Review). (2014). ResearchGate. Available at: [Link]

  • Rivastigmine Loaded PEG-PLGA Nanoparticles for Enhanced Delivery to the Brain: In-Vitro and In-Vivo Studies for Alzheimer's disease. (2022). ResearchGate. Available at: [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2018). Biomolecules & Therapeutics. Available at: [Link]

  • Ex vivo inhibitory effects of donepezil on plasma cholinesterase activity. (2018). ResearchGate. Available at: [Link]

  • Zebrafish Behavioral Profiling Links Drugs to Biological Targets and Rest/Wake Regulation. (2009). Science. Available at: [Link]

  • Zebrafish behavioral profiling identifies multi-target antipsychotic-like compounds. (2016). Nature Chemical Biology. Available at: [Link]

  • Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. (2020). eScholarship, University of California. Available at: [Link]

  • A semiparametric deconvolution model to establish in vivo-in vitro correlation applied to OROS oxybutynin. (2001). PubMed. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2017). RSC Publishing. Available at: [Link]

  • Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. (2023). PubMed Central. Available at: [Link]

  • Zebrafish Larvae Behavior Models as a Tool for Drug Screenings and Pre-Clinical Trials: A Review. (2022). MDPI. Available at: [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). PubMed. Available at: [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. (1963). ResearchGate. Available at: [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). PubMed. Available at: [Link]

  • Passive avoidance test for the cognitive function the rats grew up to... (2019). ResearchGate. Available at: [Link]

  • Geraniol improves passive avoidance memory and hippocampal synaptic plasticity deficits in a rat model of Alzheimer's disease. (2023). PubMed. Available at: [Link]

  • The effects of subchronic agmatine on passive avoidance memory, anxiety-like behavior and hippocampal Akt/GSK-3β in mice. (2021). ResearchGate. Available at: [Link]

  • Brain NGF and EGF administration improves passive avoidance response and stimulates brain precursor cells in aged male mice. (2002). PubMed. Available at: [Link]

  • Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. (2016). PubMed Central. Available at: [Link]

Sources

A Researcher's Guide to Metabolic Stability: Fluorinated vs. Non-Fluorinated Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, often halting the progression of promising drug candidates.

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated cyclobutane analogs. The cyclobutane scaffold is increasingly utilized by medicinal chemists to impart unique three-dimensional character and conformational rigidity to drug candidates.[1][2][3] Concurrently, the strategic incorporation of fluorine has become a cornerstone strategy to enhance drug-like properties, most notably metabolic stability.[4][5][6][7] We will explore the mechanistic basis for this enhancement, provide a detailed experimental protocol for its assessment, and present comparative data to guide researchers in their drug design efforts.

The "Why": Mechanistic Rationale for Fluorine-Enhanced Stability

The primary engine of drug metabolism in the body is the cytochrome P450 (CYP) superfamily of heme-containing enzymes, located predominantly in the liver.[8][9][10] These enzymes catalyze a variety of oxidative reactions, often by abstracting a hydrogen atom from a C-H bond to form a hydroxylated metabolite.[10][11] This process is a common route of clearance for many xenobiotics. The introduction of fluorine can profoundly influence this process through several mechanisms.

  • Blocking Metabolic "Soft Spots": The most direct way fluorine enhances metabolic stability is by replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot"). The carbon-fluorine (C-F) bond is exceptionally strong and stable compared to a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative cleavage by CYP enzymes.[4] This substitution effectively shields the molecule from metabolic attack at that specific site.[4][12]

  • Electronic Perturbation: Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter the surrounding electronic environment.[4][7] This strong electron-withdrawing effect can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[4] Furthermore, this can lower the pKa of nearby basic functional groups, which can alter physicochemical properties that influence bioavailability and enzyme binding.[4][6]

  • Conformational Control: The substitution of hydrogen with a slightly larger fluorine atom can influence the molecule's preferred conformation. This can result in a shape that binds less favorably to the active site of a metabolizing enzyme, thereby reducing the rate of its biotransformation.[5]

The following diagram illustrates the fundamental concept of metabolic blocking.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog CompoundA R-Cyclobutane-H MetaboliteA R-Cyclobutane-OH (Metabolite) CompoundA->MetaboliteA CYP450 Oxidation (Rapid) CompoundB R-Cyclobutane-F Blocked Metabolism Blocked CompoundB->Blocked C-F bond resists oxidation CYP Metabolic Enzymes (e.g., CYP450) CYP->CompoundA CYP->CompoundB

Caption: Fluorine blocks metabolic "soft spots" on a cyclobutane ring.

Experimental Framework: The In Vitro Liver Microsomal Stability Assay

To experimentally quantify and compare the metabolic stability of our analog pairs, the in vitro liver microsomal stability assay is the industry-standard method. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs.[13][14] This assay is highly reproducible, cost-effective, and suitable for the high-throughput screening required in early drug discovery to rank compounds based on their metabolic liabilities.[14][15]

The core principle is to incubate the test compound with liver microsomes and a necessary cofactor (NADPH) and then measure the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). From this data, two key parameters are derived:

  • In Vitro Half-Life (t½): The time required for 50% of the initial compound concentration to be metabolized. A longer half-life indicates greater stability.

  • Intrinsic Clearance (Clint): The rate of metabolism normalized to the amount of microsomal protein, representing the inherent metabolic capacity of the liver for that compound.[16] A lower Clint value signifies higher stability.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for conducting a comparative microsomal stability assay.

A 1. Preparation - Thaw microsomes on ice - Prepare NADPH system - Prepare compound stocks B 2. Incubation Setup - Add buffer & microsomes to plate - Add test compounds (1 µM final) - Pre-warm plate to 37°C A->B Reagents Ready C 3. Reaction Initiation - Add NADPH system to start reaction B->C System Equilibrated D 4. Time-Point Sampling - At T=0, 5, 15, 30, 60 min: - Transfer aliquot to new plate C->D Incubation at 37°C E 5. Reaction Quenching - Add cold Acetonitrile with Internal Standard (IS) to stop reaction D->E Stop Reaction F 6. Sample Processing - Seal plate and vortex - Centrifuge to pellet protein E->F Precipitate Protein G 7. LC-MS/MS Analysis - Transfer supernatant to analysis plate - Quantify remaining parent compound vs. IS F->G Analyze Supernatant

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw a vial of pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor, NADPH.[16]

    • Prepare stock solutions of the non-fluorinated (Analog A) and fluorinated (Analog B) cyclobutane compounds, along with positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in DMSO.

  • Incubation Plate Setup:

    • In a 96-well plate, add the diluted microsome solution to each well designated for a reaction.

    • Add the test and control compounds to their respective wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds and enzymes to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well.

    • Immediately after adding the NADPH system (T=0), transfer an aliquot of the reaction mixture to a separate 96-well "quench plate" containing a cold quenching solution (e.g., acetonitrile with a suitable internal standard).

    • Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots to the corresponding wells of the quench plate.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quench plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using an LC-MS/MS system to determine the peak area ratio of the parent compound relative to the internal standard at each time point.

Data Presentation and Interpretation

The data from the LC-MS/MS analysis is used to calculate the percentage of the parent compound remaining at each time point. Plotting the natural logarithm of the percent remaining versus time allows for the determination of the elimination rate constant. From this, the half-life and intrinsic clearance are calculated.

Table 1: Comparative Metabolic Stability Data

ParameterAnalog A (Non-Fluorinated)Analog B (Fluorinated)
% Remaining at 60 min 15%85%
Calculated t½ (min) 25> 120
Calculated Clint (µL/min/mg) 27.7< 5.8

Interpretation of Results:

The data presented in Table 1 clearly demonstrates the profound impact of fluorination.

  • Analog A (Non-Fluorinated): Shows significant metabolism, with only 15% of the compound remaining after a 60-minute incubation. This corresponds to a relatively short half-life of 25 minutes and a high intrinsic clearance value, suggesting it would be rapidly cleared in vivo.

  • Analog B (Fluorinated): Exhibits markedly enhanced metabolic stability. A remarkable 85% of the compound remains after 60 minutes, leading to a half-life greater than 120 minutes and a very low intrinsic clearance. This result is a strong indicator that fluorination successfully blocked a key site of metabolism.[17]

Broader Implications and Conclusion

The improved in vitro metabolic stability of a fluorinated analog, as demonstrated here, often translates to favorable in vivo pharmacokinetic properties, such as a longer circulating half-life and increased overall drug exposure.[4][5] This can be the critical difference that allows for a more convenient dosing regimen (e.g., once-daily) and a more effective therapeutic.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Rutgers, The State University of New Jersey. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed.
  • Taylor & Francis Online. (Date not available). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • Rohloff, J. (2015). Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling. Molecules.
  • ResearchGate. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate.
  • University College Dublin. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository.
  • Not specified. (Date not available). Fluorine in drug discovery: Role, design and case studies. Source not specified.
  • MDPI. (Date not available). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..
  • SCIEX. (Date not available). Rapid and comprehensive metabolite identification of cyclic peptides. SCIEX.
  • Mercell. (Date not available). metabolic stability in liver microsomes. Mercell.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Springer Nature Experiments. (Date not available). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature.
  • ACS Publications. (Date not available). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • ResearchGate. (Date not available). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Creative Bioarray. (Date not available). Microsomal Stability Assay. Creative Bioarray.
  • Creative Bioarray. (Date not available). Methods of Metabolite Identification. Creative Bioarray.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • National Center for Biotechnology Information. (Date not available). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
  • MDPI. (Date not available). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI.
  • ResearchGate. (2019). Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate.
  • ResearchGate. (Date not available). Metabolite Detection and Profiling Using Analytical Methods. ResearchGate.
  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate.
  • Royal Society of Chemistry. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Books.
  • National Center for Biotechnology Information. (Date not available). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2-Fluorophenyl)cyclobutan-1-one. As a compound frequently utilized in medicinal chemistry and drug development, understanding its specific hazard profile is critical to ensuring the safety of laboratory personnel and maintaining environmental stewardship. This guide moves beyond generic advice to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory frameworks.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is a fluorinated organic ketone.[1][2][3] While comprehensive toxicological data for this specific molecule is not extensively published, its structural motifs and available Safety Data Sheets (SDS) for it and its analogs allow for a robust hazard assessment.[4][5]

The primary hazards associated with this compound are summarized below. This assessment is critical as it dictates the minimum personal protective equipment (PPE) required and informs the selection of appropriate disposal pathways.

Hazard ClassificationGHS Hazard StatementPictogramImplication for Handling and Disposal
Acute Toxicity (Oral) H302: Harmful if swallowedGHS07 (Exclamation Mark)Ingestion is a primary route of exposure. Accidental ingestion can cause adverse health effects. This underscores the need for strict hygiene and containment.
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)Direct contact with the skin can cause irritation. This necessitates the use of chemically resistant gloves and a lab coat.
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)The compound can cause significant eye irritation upon contact. Goggles or a face shield are mandatory to prevent splashes.
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)Inhalation of dust or vapors may irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[5][6]

Data synthesized from supplier Safety Data Sheets.[5]

The core directive from this assessment is clear: this compound must be managed as a hazardous chemical waste. [7][8] It is not suitable for drain or standard trash disposal under any circumstances.[9]

The Disposal Workflow: A Step-by-Step Protocol

Disposal is not a single action but a systematic process that begins the moment a chemical is deemed "waste." Adherence to this workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management.[10][11]

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling the waste container, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.

  • Eye Protection: ANSI-rated safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially violent reactions.[12]

  • Identify the Waste Stream: this compound is a non-halogenated organic solid or liquid. It should be collected in a waste stream designated for non-halogenated organic compounds.

    • Causality: Mixing with incompatible waste, such as strong oxidizing acids or bases, can lead to dangerous reactions.[13] Keeping halogenated and non-halogenated waste separate is often a requirement for disposal facilities to optimize incineration or recycling processes.

  • Select a Compatible Container:

    • Use a container made of a material that does not react with the chemical, such as a glass or high-density polyethylene (HDPE) bottle.[14]

    • The container must have a leak-proof, screw-on cap.[15] Parafilm, stoppers, or beakers are not acceptable for sealing waste.[15]

    • Ensure the container is in good condition, free from cracks or deterioration.[7]

Step 3: Accurate and Compliant Labeling

Regulatory bodies require that all hazardous waste containers are accurately labeled from the moment the first drop of waste is added.[8][16]

  • Attach a Hazardous Waste Tag: Obtain an official hazardous waste tag from your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste" .[16]

    • The full, unabbreviated chemical name: "this compound" .

    • An indication of the hazards (e.g., checking boxes for "Toxic" or "Irritant," or applying hazard pictograms).[16]

    • The accumulation start date (this is the date the first waste is added to the container).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory space known as a Satellite Accumulation Area (SAA) until it is ready for pickup.[12][16]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[16]

  • Storage Practices:

    • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[7][15] This prevents the release of vapors and protects the lab atmosphere.

    • Utilize Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (like a plastic tub) to contain any potential leaks or spills.[15] The secondary container should be capable of holding 110% of the volume of the primary container.[15]

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[16]

Step 5: Arranging for Final Disposal

Once the waste container is full (generally considered 90% capacity to allow for expansion), or if the project is complete, you must arrange for its removal.[14]

  • Contact EH&S: Follow your institution's specific procedures to request a hazardous waste pickup from your designated EH&S or equivalent safety department.

  • Cradle-to-Grave Responsibility: The RCRA framework holds the generator of the waste legally responsible for it from "cradle to grave."[10][17] This means your responsibility does not end until the waste is properly treated and disposed of by a licensed facility. Relying on your institution's EH&S office ensures this process is handled in a compliant manner.

Decontamination of Empty Containers

An "empty" container that once held this compound is not considered non-hazardous. It must be decontaminated before it can be disposed of as regular trash or reused.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect the Rinsate: Crucially, the solvent rinsate from this process is now considered hazardous waste. [7] It must be collected and added to your non-halogenated organic waste container.

  • Final Disposal: After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash. Deface the original label to prevent confusion.[7]

Spill Management Protocol

In the event of a small spill, immediate and correct action is necessary.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to cover and absorb the spilled material.

  • Collect Debris: Carefully sweep the absorbent material into a compatible container.

  • Dispose as Hazardous Waste: The collected spill debris is considered hazardous waste. Label the container appropriately and manage it through your EH&S office.

Logical Framework for Disposal

The decision-making process for chemical waste disposal can be visualized as a clear, logical flow, ensuring that safety and compliance are prioritized at every stage.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: This compound hazard_check Is the substance hazardous? (Per SDS and RCRA criteria) start->hazard_check collect_waste Collect in a designated, compatible, and sealed hazardous waste container. hazard_check->collect_waste Yes drain_disposal Prohibited: Do Not Pour Down Drain hazard_check->drain_disposal No trash_disposal Prohibited: Do Not Place in Regular Trash hazard_check->trash_disposal No label_waste Label container with: 'Hazardous Waste' Full Chemical Name Hazard Information collect_waste->label_waste store_waste Store in a designated SAA with secondary containment. Keep container closed. label_waste->store_waste request_pickup Arrange for pickup through Institutional EH&S for licensed disposal. store_waste->request_pickup

Caption: Logical workflow for the compliant disposal of hazardous chemical waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]

  • This compound. (n.d.). ChemBK. Retrieved from [Link]

  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • What is the Resource Conservation and Recovery Act (RCRA)? (2023, March 15). Hazardous Waste Experts. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • RCRA Listed Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 3-(3-Fluorophenyl)cyclobutanone. (n.d.). PubChem. Retrieved from [Link]

  • This compound (C10H9FO). (n.d.). PubChemLite. Retrieved from [Link]

  • Chemical Label 3-(4-fluorophenyl)cyclobutan-1-one. (n.d.). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-Fluorophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-(2-Fluorophenyl)cyclobutan-1-one

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound. As a valued professional in research and development, your safety is paramount. This document is designed to be your preferred source for procedural guidance, building a foundation of trust through scientific integrity and field-proven insights.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for this compound is limited, data from structurally similar compounds, such as 3-phenyl-cyclobutan-1-one and 3-(4-fluorophenyl)cyclobutan-1-one, provide a strong basis for a conservative safety assessment.

Key Anticipated Hazards:

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

  • Harmful if Swallowed: Assumed to be harmful if ingested.[2]

These hazards mandate strict adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires a formal Chemical Hygiene Plan (CHP) and the use of appropriate protective measures to minimize employee exposure.[3][4]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the specific hazards of the chemical and the procedure being performed. The following recommendations are based on the anticipated hazards and serve as a mandatory minimum for handling this compound.

Eye and Face Protection

Causality: The designation "Causes serious eye irritation" necessitates protection beyond standard safety glasses.[1][2] A direct splash could result in significant and potentially irreversible damage.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard.

  • Recommended for Splash Risks: A full-face shield worn over chemical splash goggles is required when handling larger volumes (>50 mL) or during procedures with a heightened risk of splashing or energetic reactions.[5]

Hand Protection: Selecting the Right Glove

Causality: The risk of skin irritation necessitates the use of chemical-resistant gloves.[2] However, no single glove material protects against all chemicals. The choice of glove depends on its resistance to the specific chemical class—in this case, a fluorinated aromatic ketone.

Disposable nitrile gloves, while common, offer poor protection against many ketones.[6] Butyl rubber or laminates are often preferred. Always consult the glove manufacturer's specific chemical resistance data before use.[5][7] Breakthrough time and degradation are critical factors to consider.[7]

Table 1: General Glove Compatibility with Ketones

Glove Material General Performance vs. Ketones Notes
Natural Rubber/Latex Fair to Good Poor resistance to many organic solvents. Potential for latex allergies.[6][8]
Nitrile Poor to Fair Generally not recommended for prolonged contact with ketones like acetone.[6][9]
Neoprene Fair to Good Offers moderate protection against a range of chemicals.
Butyl Rubber Very Good A preferred choice for handling ketones and esters.[6]
Fluoroelastomer (Viton™) Very Good Excellent resistance but can be expensive and have poor physical properties.[6]

| Norfoil™ (Silver Shield™) | Excellent | Provides excellent chemical resistance but can be cumbersome and puncture easily.[6] |

Protocol:

  • Primary Glove: Select a glove with good to excellent resistance against ketones, such as Butyl rubber.

  • Double Gloving: It is highly recommended to wear two pairs of gloves. A lighter nitrile glove can be worn as the inner layer for dexterity, with a more robust, chemical-specific glove (e.g., butyl rubber) as the outer layer.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. Replace them immediately if contact with the chemical occurs or after a maximum of two hours of use.[8]

Body Protection

Causality: To prevent incidental skin contact from drips or splashes, a protective barrier over personal clothing is mandatory.

  • Standard Use: A flame-resistant, long-sleeved laboratory coat is the minimum requirement.[5]

  • High-Risk Procedures: For tasks involving larger quantities or significant splash potential, a chemical-resistant apron made of rubber or a similar impervious material should be worn over the lab coat.

Respiratory Protection

Causality: The potential for respiratory irritation dictates that this compound must be handled within a certified chemical fume hood to minimize vapor inhalation.[1][2] This is an essential engineering control.

  • Primary Control: All handling of this compound must be performed in a properly functioning chemical fume hood.

  • Emergency or Maintenance Use: If engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is required.[5][10] Use of a respirator requires prior medical clearance and annual fit testing as per OSHA regulations.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow ensures that safety protocols are followed consistently, minimizing the risk of exposure.

Pre-Handling Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Review the Safety Data Sheet (SDS) for this compound or a suitable analogue.

  • Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Assemble all necessary PPE and inspect it for defects.

  • Prepare a designated waste container for chemical and contaminated solid waste.

PPE Selection and Donning Workflow

The following diagram outlines the logical flow for selecting the appropriate level of PPE for your specific task.

PPE_Selection_Workflow cluster_assessment 1. Hazard & Task Assessment cluster_selection 2. PPE Selection cluster_action 3. Operation start Identify Chemical Hazards (Skin/Eye/Resp Irritant) task Assess Task Procedure (Volume, Splash Potential) start->task eng_control Use Engineering Control? (Fume Hood) task->eng_control resp NIOSH Respirator (Organic Vapor Cartridge) eng_control->resp No / Failure no_resp No Respirator Needed eng_control->no_resp Yes eye Select Eye/Face Protection (Goggles +/- Face Shield) resp->eye no_resp->eye body Select Body Protection (Lab Coat +/- Apron) eye->body gloves Select Gloves (Butyl Rubber or equivalent) + Double Glove body->gloves don Don PPE in Sequence (Coat -> Gloves -> Goggles) gloves->don proceed Proceed with Work in Fume Hood don->proceed

PPE selection workflow for handling this compound.
Doffing (Removing) PPE

Proper removal of PPE is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves first.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles from the back.

  • Lab Coat/Apron: Remove the lab coat or apron, rolling it so the contaminated surface is on the inside.

  • Inner Gloves: Remove the final pair of gloves, peeling them off without touching the outer surface with your bare hands.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Cradle-to-Grave Responsibility

Chemical waste disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Improper disposal is illegal and environmentally harmful.

Protocol:

  • Waste Characterization: Due to its irritant properties, this compound and materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, clearly labeled, and sealable container. The container must be made of a compatible material (e.g., borosilicate glass or HDPE).

    • Solid Waste: All contaminated solid waste (gloves, pipette tips, paper towels) must be collected in a separate, labeled, plastic-lined container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[1][13] Never pour this chemical down the drain.[1]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.[Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager.[Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.[Link]

  • Hazardous Waste. US Environmental Protection Agency (EPA).[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).[Link]

  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA).[Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).[Link]

  • Personal Protective Equipment (PPE). CHEMM.[Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA).[Link]

  • Personal Protective Equipment (PPE) - Glove Chart. University of Tennessee Knoxville.[Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.[Link]

  • Chemicals Chart. Microflex.[Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical Inc.[Link]

  • Glove Chemical Compatibility Guide. Enviro Safety Products.[Link]

  • Safety Glove Chemical Compatibility Database. Cole-Parmer.[Link]

  • Glove Guide - Chemical Compatibility. University of South Florida.[Link]

  • 3-(3-Fluorophenyl)cyclobutanone. PubChem.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)cyclobutan-1-one
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)cyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.